2-Methyl-1-Benzyloxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-12-7-5-6-10-14(12)15-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVKYCOVKKYWNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173242 | |
| Record name | Benzene, 1-methyl-2-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19578-70-2 | |
| Record name | 1-(Benzyloxy)-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19578-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-methyl-2-(phenylmethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019578702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19578-70-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71617 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-methyl-2-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 2-Methyl-1-Benzyloxybenzene in Synthetic Chemistry
An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-1-Benzyloxybenzene
This compound, also known as 2-(benzyloxy)toluene, is an aromatic ether that serves as a versatile intermediate in organic synthesis. Its molecular architecture, featuring a benzyloxy group ortho to a methyl group on a benzene ring, presents a unique combination of reactive sites and modulatory groups. The benzyloxy moiety is a common protecting group for phenols and alcohols, but it also features prominently in the structure of pharmacologically active molecules, where it can influence binding to biological targets.[1] The methyl group, while seemingly simple, can significantly impact a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and conformational profile—critical parameters in drug design and development.[2]
This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural and physical characteristics, spectroscopic signature, synthesis, and safe handling protocols, grounding all claims in authoritative data.
Part 1: Core Physicochemical Properties
The fundamental physical and chemical properties of a compound are the bedrock of its application in research and development. These parameters dictate reaction conditions, purification strategies, formulation, and toxicological assessment. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 1-methyl-2-(phenylmethoxy)benzene | [3] |
| Synonyms | This compound, 2-(benzyloxy)toluene | [3] |
| CAS Number | 19578-70-2 | [3][4] |
| Molecular Formula | C₁₄H₁₄O | [3][4] |
| Molecular Weight | 198.26 g/mol | [3][4] |
| Boiling Point | 301.7 °C at 760 mmHg | [4] |
| Density | 1.041 g/cm³ | [4] |
| Flash Point | 117.4 °C | [4] |
| Vapor Pressure | 0.00186 mmHg at 25 °C | [4] |
| Solubility | No explicit data available. Expected to be slightly soluble in water, but soluble in organic solvents like ethanol, methanol, and acetone.[5][6] |
Expert Insight: The high boiling point and flash point suggest that this compound has low volatility under standard laboratory conditions, which simplifies handling by reducing inhalation risks. Its density, slightly greater than water, is also a key consideration for solvent extraction procedures during workup. The predicted solubility profile is typical for aromatic ethers of this size, indicating that it is well-suited for reactions in common organic solvents.
Part 2: Synthesis Protocol: Williamson Ether Synthesis
A reliable and high-yielding route to this compound is the Williamson ether synthesis, a cornerstone reaction in organic chemistry. This method involves the reaction of an alkoxide (in this case, the phenoxide of 2-cresol) with a primary alkyl halide (benzyl chloride).
The workflow for this synthesis is depicted below.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol:
-
1. Flask Preparation: To an appropriately sized round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-cresol (1.0 equivalent) and a suitable solvent such as dimethylformamide (DMF).[6]
-
2. Base Addition: Add potassium carbonate (K₂CO₃, 1.0 equivalent).[6] The base is crucial as it deprotonates the phenolic hydroxyl group of 2-cresol to form the more nucleophilic potassium 2-methylphenoxide in situ.
-
3. Alkylating Agent Addition: Add benzyl chloride (1.1 equivalents) to the stirring suspension.[6] A slight excess of the alkylating agent ensures the complete consumption of the limiting phenoxide.
-
4. Reaction Execution: Heat the reaction mixture to 90 °C and maintain for approximately 3 hours.[6] Reaction progress should be monitored by a suitable technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the disappearance of the starting material.
-
5. Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
6. Purification: Remove the solvent under reduced pressure. The crude product, typically a colorless oil, can be purified by vacuum distillation to achieve high purity (~90% yield).[6]
Part 3: Spectroscopic Characterization
Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The key expected spectral features for this compound are outlined below.
Caption: General analytical workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.20 - 7.50 | Multiplet | 5H | Phenyl ring of benzyl group |
| Aromatic Protons | 6.80 - 7.20 | Multiplet | 4H | o-tolyl ring |
| Benzylic Protons | ~5.10 | Singlet | 2H | -O-CH₂-Ph |
| Methyl Protons | ~2.25 | Singlet | 3H | Ar-CH₃ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | 156-158 | C-O (tolyl ring) |
| Aromatic Carbons | 120-138 | Other aromatic carbons |
| Benzylic Carbon | ~70 | -O-CH₂-Ph |
| Methyl Carbon | ~16 | Ar-CH₃ |
Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Expected Molecular Ion (M⁺): m/z = 198.26.
-
Key Fragmentation: A prominent peak at m/z = 91 is expected, corresponding to the stable benzyl cation ([C₇H₇]⁺), formed by the cleavage of the ether bond.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
-
~3030-3100 cm⁻¹: Aromatic C-H stretching.
-
~2850-3000 cm⁻¹: Aliphatic C-H stretching (methyl and benzylic CH₂).
-
~1450-1600 cm⁻¹: Aromatic C=C ring stretching.
-
~1240 cm⁻¹ (strong): Aryl-alkyl ether C-O asymmetric stretching.
-
~1020-1050 cm⁻¹: Aryl-alkyl ether C-O symmetric stretching.
Part 4: Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[7]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[7] Avoid contact with skin and eyes.[8] Keep away from heat, sparks, and open flames.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Part 5: Relevance and Applications in Drug Development
The structural motifs within this compound are highly relevant in medicinal chemistry and drug discovery.
-
Scaffold for CNS Agents: The benzyloxy group is a key feature in many compounds designed as inhibitors of monoamine oxidase (MAO), enzymes that are important targets in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's diseases.[1] Its presence can facilitate crucial interactions within the enzyme's active site.
-
Modulation of Physicochemical Properties: The methyl group can be strategically employed to "fine-tune" a drug candidate's properties. It can increase lipophilicity, which may enhance blood-brain barrier penetration—a critical factor for CNS-targeting drugs.[2] Furthermore, a methyl group can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.[2]
-
Synthetic Handle: The methyl group can be further functionalized. For example, it can undergo radical chlorination to form a reactive chloromethyl group, creating a valuable bifunctional intermediate for further elaboration into more complex molecular structures.[6]
References
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The Solubility Profile of 2-Methyl-1-benzyloxybenzene: A Comprehensive Technical Guide for Researchers
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 2-Methyl-1-benzyloxybenzene, a key intermediate in various synthetic pathways. In the absence of extensive published quantitative solubility data, this document establishes a robust predictive framework based on the compound's physicochemical properties and structural analogies to well-characterized molecules. Furthermore, a detailed, field-proven experimental protocol for the precise determination of its solubility in organic solvents is presented, empowering researchers in drug development, process chemistry, and materials science to optimize their experimental designs and achieve reliable, reproducible results.
Introduction: The Significance of Solubility for this compound
This compound, with the chemical formula C₁₄H₁₄O, is an aromatic ether that serves as a versatile building block in organic synthesis.[1][2] Its utility in the synthesis of more complex molecules necessitates a thorough understanding of its behavior in various solvent systems. Solubility is a critical physicochemical parameter that governs reaction kinetics, purification strategies such as crystallization and chromatography, and the formulation of final products. An informed selection of solvents based on a compound's solubility can significantly enhance reaction yields, simplify downstream processing, and prevent costly experimental failures.
This guide addresses the current information gap regarding the specific solubility of this compound. It combines theoretical predictions with practical, actionable protocols to provide a comprehensive resource for laboratory professionals.
Physicochemical Properties and Predicted Solubility
The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[3] The molecular structure of this compound, featuring a benzyl group and a methyl-substituted phenyl ring linked by an ether oxygen, dictates its solubility behavior.
Key Physicochemical Properties:
-
Molecular Formula: C₁₄H₁₄O
-
Polarity: The molecule is predominantly nonpolar due to the large aromatic hydrocarbon portions. The ether linkage introduces a slight polar character, with the oxygen atom acting as a hydrogen bond acceptor. The topological polar surface area is a relatively low 9.2 Ų.[2]
-
Hydrogen Bonding: this compound can accept hydrogen bonds at its ether oxygen but lacks hydrogen bond donor capabilities.
Based on these properties, this compound is expected to be readily soluble in nonpolar and moderately polar organic solvents, while exhibiting poor solubility in highly polar solvents, particularly water.
Structural Analogies and Expected Solubility Trends
To further refine our predictions, we can examine the solubility profiles of structurally similar compounds:
-
Toluene (Methylbenzene): A nonpolar aromatic hydrocarbon, toluene is miscible with a wide array of organic solvents including ethanol, benzene, diethyl ether, acetone, and chloroform, but is immiscible with water.[4][5]
-
Anisole (Methoxybenzene): The presence of the methoxy group makes anisole slightly more polar than toluene. It is soluble in acetone, ether, benzene, and chloroform, with very low solubility in water.[6][7][8]
-
Benzyl Ether: This molecule, containing two benzyl groups linked by an ether oxygen, is also largely nonpolar. Benzyl ethyl ether, a close relative, is reported to be insoluble in water but soluble in oils and ethanol.[9]
The structure of this compound is a hybrid of these analogs, suggesting a similar solubility pattern. The large, nonpolar surface area will dominate its interactions, leading to high solubility in solvents that can engage in van der Waals forces and π-π stacking.
Predicted Solubility Table
The following table summarizes the expected qualitative and semi-quantitative solubility of this compound in a range of common organic solvents at ambient temperature (approximately 25°C). These predictions are based on the physicochemical analysis and structural analogies discussed above and should be confirmed experimentally.
| Solvent Class | Solvent | Relative Polarity | Predicted Solubility | Rationale |
| Nonpolar | Hexane | 0.009 | Soluble | "Like dissolves like"; strong van der Waals interactions. |
| Toluene | 0.099 | Very Soluble / Miscible | Structural similarity and favorable π-π stacking interactions.[4][5] | |
| Halogenated | Dichloromethane | 0.309 | Very Soluble | Effective at dissolving a wide range of organic compounds with moderate polarity. |
| Chloroform | 0.259 | Very Soluble | Similar to dichloromethane in its solvating properties for such compounds. | |
| Ethers | Diethyl Ether | 0.117 | Very Soluble / Miscible | The ether linkage in the solute will interact favorably with the solvent. |
| Tetrahydrofuran (THF) | 0.207 | Very Soluble | A versatile solvent for a broad range of organic molecules. | |
| Polar Aprotic | Acetone | 0.355 | Soluble | The ketone group can interact with the ether linkage of the solute. |
| Ethyl Acetate | 0.228 | Soluble | A moderately polar solvent capable of solvating the molecule. | |
| Acetonitrile | 0.460 | Moderately Soluble | Higher polarity may limit solubility compared to less polar aprotic solvents. | |
| Dimethyl Sulfoxide (DMSO) | 0.444 | Moderately Soluble | A highly polar solvent; solubility may be limited by the nonpolar nature of the solute. | |
| Polar Protic | Ethanol | 0.654 | Soluble | The ethyl group provides some nonpolar character to interact with the solute. |
| Methanol | 0.762 | Sparingly Soluble | Higher polarity and strong hydrogen bonding network of methanol are less favorable for the largely nonpolar solute. | |
| Water | 1.000 | Insoluble | The large nonpolar structure cannot overcome the strong hydrogen bonding network of water. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[10][11] This protocol provides a detailed, step-by-step procedure to accurately quantify the solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Glass vials with screw caps and PTFE septa
-
Constant temperature orbital shaker or water bath
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Step-by-Step Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[12] A preliminary experiment can be conducted to determine the time to reach a plateau in concentration.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to sediment completely.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any suspended microparticles that could lead to an overestimation of solubility.
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC or GC).
-
Construct a calibration curve by plotting the analytical signal versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Self-Validation and Trustworthiness
-
Equilibrium Confirmation: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a stable plateau.
-
Reproducibility: Perform the experiment in triplicate to ensure the precision of the results.
-
Analytical Method Validation: The HPLC or GC method should be validated for linearity, accuracy, and precision.
Visualizing the Solubility Workflow
The following diagrams illustrate the key concepts and the experimental workflow for determining the solubility of this compound.
Caption: Predicted solubility of this compound based on solvent polarity.
Caption: The Shake-Flask method workflow for solubility determination.
Conclusion
References
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Solubility of Things. (n.d.). Toluene. Retrieved from [Link]
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Wikipedia. (2024). Toluene. Retrieved from [Link]
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Solubility of Things. (n.d.). 1-Methoxy-3-methyl-benzene. Retrieved from [Link]
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Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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Foreword: A Proactive Approach to Molecular Stability
An In-depth Technical Guide: Stability Studies of 2-Methyl-1-Benzyloxybenzene
In the landscape of drug development and fine chemical manufacturing, understanding the intrinsic stability of a molecule is not merely a regulatory hurdle; it is the foundation of quality, safety, and efficacy. This guide addresses the stability of this compound, a molecule representative of the benzyl ether class. While specific literature on this exact compound is sparse, its structure—a substituted benzyl ether—provides a clear roadmap for predicting its behavior under stress. As such, this document synthesizes established principles of benzyl ether chemistry with the rigorous framework of international regulatory guidelines to provide a comprehensive, field-proven approach. Our objective is to move beyond rote protocol execution and delve into the causality behind each experimental choice, empowering researchers to design and execute self-validating stability programs.
Physicochemical Profile and Structural Insights
Before subjecting a molecule to stress, we must first understand its baseline characteristics. These properties inform handling, storage, and potential liabilities. This compound is an aromatic ether with a molecular structure that presents distinct regions of chemical interest: the ether linkage, the benzylic methylene bridge, and two aromatic rings.
| Property | Value | Source / Note |
| Molecular Formula | C₁₄H₁₄O | [1] |
| Molecular Weight | 198.26 g/mol | [1] |
| Appearance | Data not available; likely a liquid or low-melting solid | Inferred from similar structures |
| Density | 1.041 g/cm³ | [1] |
| Flash Point | 117.4 °C | [1] |
| Vapor Pressure | 0.00186 mmHg at 25°C | [1] |
| Chemical Stability | Stable under recommended storage conditions | [1] |
The key structural features dictating its stability are the C-O ether bond and, most critically, the benzylic C-H bonds of the methylene bridge. The benzylic position is activated by the adjacent phenyl ring, making it a primary target for oxidative degradation. The ether oxygen itself is a site for protonation under acidic conditions, initiating hydrolytic cleavage.[2][3]
Anticipated Degradation Pathways
A robust stability program is built upon a predictive understanding of how a molecule might degrade. For this compound, we can hypothesize three primary degradation routes based on its chemical structure and literature on analogous benzyl ethers.[4][5]
Oxidative Degradation
The most probable degradation pathway for benzyl ethers exposed to air or oxidizing agents is autoxidation at the benzylic carbon.[4][6] This reaction proceeds via a free-radical mechanism, likely forming a hydroperoxide intermediate which subsequently decomposes. The expected primary degradation products would be 2-Methylbenzaldehyde and Phenol . Further oxidation of the aldehyde could yield 2-Methylbenzoic acid .
Caption: Hypothesized oxidative degradation of this compound.
Hydrolytic Degradation
Ether cleavage is typically catalyzed by strong acids.[2][3] The reaction initiates with the protonation of the ether oxygen, making the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack by water. This pathway would cleave the ether bond, yielding 2-Methylbenzyl alcohol and Phenol . This degradation is expected to be significant only at low pH values and likely requires elevated temperatures to proceed at a meaningful rate. The molecule is expected to be stable in neutral and basic aqueous solutions.
Caption: Experimental workflow for the forced degradation study.
Summary of Forced Degradation Conditions
| Stress Condition | Protocol | Rationale & Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Tests susceptibility to acid-catalyzed ether cleavage. E[2]xpected products: 2-Methylbenzyl alcohol, Phenol. |
| Base Hydrolysis | 0.1 M NaOH at 60°C | Ethers are generally base-stable. N[7]o significant degradation is expected. This confirms stability to alkaline conditions. |
| Oxidation | 3% H₂O₂ in solution at RT | Probes the vulnerability of the benzylic position. E[4]xpected products: 2-Methylbenzaldehyde, Phenol. |
| Thermal | Solid and solution at 80°C | Evaluates intrinsic thermal stability. Degradation may be minimal but could indicate long-term issues. |
| Photostability | ICH Q1B exposure (≥1.2M lux-hrs visible, ≥200 W-hrs/m² UVA) | Assesses degradation upon light exposure, critical for aromatic compounds. A[8][9] dark control must be run in parallel. |
Phase 2: Long-Term and Accelerated Stability Protocol
Following the insights gained from forced degradation, formal stability studies are conducted on at least three primary batches to establish a re-test period or shelf life. T[10]he study should adhere to ICH Q1A(R2) guidelines.
[11][12]ICH Recommended Storage Conditions
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Note: The choice of conditions depends on the climatic zone for which the product is intended. [13]
Development of a Stability-Indicating Analytical Method
The cornerstone of any stability study is the analytical method used to quantify the parent compound and its degradation products. A[14] method is only "stability-indicating" if it can unambiguously separate and quantify the active substance in the presence of its degradants.
[15]#### 4.1 Recommended Technique: HPLC-UV High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard technique for this purpose due to its high resolving power and sensitivity.
[16]Step-by-Step Method Development Protocol:
-
Column Selection: Start with a robust, reversed-phase column, such as a C18, which is effective for separating moderately polar to nonpolar aromatic compounds.
-
Mobile Phase Optimization:
-
Begin with a simple mobile phase gradient, for example, Acetonitrile and Water (with 0.1% formic acid or phosphoric acid to improve peak shape).
-
Inject a mixture of the unstressed parent compound and samples from the forced degradation studies (particularly the oxidized and hydrolyzed samples, which are likely to contain the main degradants).
-
Adjust the gradient slope, initial/final solvent composition, and flow rate to achieve baseline separation between the parent peak and all degradant peaks.
-
-
Wavelength Selection: Use a Photo Diode Array (PDA) detector to analyze the UV spectra of the parent compound and its degradants. Select a wavelength that provides an adequate response for all compounds of interest, or use multiple wavelengths if necessary.
-
Method Validation: Once the separation is optimized, the method must be fully validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity, linearity, accuracy, precision, and robustness. T[17]he key validation step for a stability-indicating method is specificity , which is proven by demonstrating peak purity of the parent compound in stressed samples using a PDA detector or mass spectrometry.
Identification of Degradants: LC-MS
For any significant unknown peaks observed during the HPLC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique for structural elucidation. B[18]y determining the mass-to-charge ratio (m/z) of the unknown peaks and their fragmentation patterns, their chemical structures can be confidently identified and confirmed against the hypothesized pathways.
Data Interpretation and Reporting
The final step is the evaluation of the collected data. Key aspects include:
-
Purity Analysis: Track the decrease in the parent compound's assay value and the increase in individual and total degradation products over time.
-
Mass Balance: A critical self-validating check. The sum of the assay of the parent compound and the levels of all degradation products should remain close to 100% of the initial value. A[19] significant drop in mass balance may indicate the formation of non-chromophoric or volatile degradants not detected by the HPLC-UV method.
-
Specification Setting: Establish acceptance criteria for individual and total degradation products based on the stability profile and relevant regulatory limits.
By systematically applying these principles of predictive chemistry, rigorous stress testing, and robust analytical science, a complete and trustworthy stability profile for this compound can be established, ensuring its quality and performance for its intended application.
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quantum chemical calculations for 2-Methyl-1-Benzyloxybenzene
An In-Depth Technical Guide to the Quantum Chemical Calculation of 2-Methyl-1-Benzyloxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, field-proven framework for conducting quantum chemical calculations on this compound (C₁₄H₁₄O), a substituted aromatic ether. This molecule, with its combination of flexible and rigid structural motifs—a benzyloxy group attached to a toluene moiety—serves as an excellent model for understanding the electronic and structural properties of key pharmacophores and molecular scaffolds in drug discovery and materials science. We move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and reproducible computational workflow. This guide details the process from initial structure generation to the calculation of optimized geometry, vibrational frequencies, and spectroscopic properties (NMR, UV-Vis), grounded in Density Functional Theory (DFT). All protocols are designed to be self-validating systems, supported by authoritative references to ensure scientific integrity.
Introduction: The Rationale for Computational Scrutiny
In modern chemical and pharmaceutical research, computational chemistry is an indispensable partner to empirical investigation.[1] It provides a lens to probe molecular characteristics at a level of detail that is often inaccessible through experimentation alone. For a molecule like this compound, quantum chemical calculations allow us to predict and understand its three-dimensional structure, conformational stability, electronic distribution, and spectroscopic signatures.
These insights are critical. The precise geometry and electronic environment of a molecule dictate its reactivity, intermolecular interactions, and, in a pharmaceutical context, its ability to bind to a biological target.[2] Aromatic ethers, in particular, are prevalent in biologically active compounds, and understanding their properties is fundamental.[3] This guide employs Density Functional Theory (DFT), a method that offers a superior balance of computational efficiency and accuracy for molecules of this size, making it a workhorse in the field.[4]
The Computational Workflow: A Validated Pathway
The following workflow is designed as a logical and scientifically sound progression. Each step builds upon the last, ensuring that subsequent calculations are performed on a physically meaningful molecular representation.
Caption: A validated workflow for quantum chemical calculations.
Foundational Step: Geometry Optimization
The objective of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the molecule's most stable conformation.[5][6] Performing property calculations on a non-optimized, arbitrary structure yields physically meaningless results.
Theoretical Foundation: Why B3LYP/6-31+G(d)?
-
Method (DFT): Density Functional Theory is chosen for its efficient handling of electron correlation, which is essential for accurately describing the electronic structure of molecules.[4]
-
Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a ubiquitous choice that has demonstrated high accuracy for a wide range of organic molecules, including substituted benzenes.[7][8] It blends the strengths of Hartree-Fock theory with DFT to provide a robust description of molecular energies and structures.
-
Basis Set (6-31+G(d)): The basis set is the set of mathematical functions used to build the molecular orbitals. The choice of 6-31+G(d) is deliberate:
-
6-31G: A Pople-style split-valence basis set that provides a flexible description of valence electrons.[9]
-
+: The addition of diffuse functions is critical. These functions are large and spread out, and they are essential for accurately describing the electron density far from the nucleus, such as the lone pairs on the ether oxygen and the delocalized π-electrons in the benzene rings.[7]
-
(d): The inclusion of polarization functions on heavy (non-hydrogen) atoms allows orbitals to change shape and orientation within the molecule, which is crucial for accurately modeling chemical bonds and bond angles.[7]
-
Experimental Protocol: Geometry Optimization
-
Structure Input: Obtain or build an initial 3D structure of this compound. Sources like the PubChem database (CID 96385) are suitable starting points.[10]
-
Input File Creation: Prepare a text input file for your quantum chemistry software (e.g., Gaussian, ORCA). The key components are:
-
Route Section: Specifies the calculation type. #p B3LYP/6-31+G(d) Opt Freq requests optimization (Opt) followed by a frequency calculation (Freq) at the specified level of theory.
-
Charge and Multiplicity: For neutral this compound, this is 0 1 (charge 0, singlet multiplicity).
-
Molecular Specification: The Cartesian coordinates of the initial structure.
-
-
Execution: Submit the input file to the software. The algorithm will iteratively adjust the atomic positions to minimize the total energy.
-
Validation: Upon completion, verify that the optimization converged successfully. This is typically indicated in the output file.
Verification & Vibrational Analysis
A frequency calculation is a mandatory post-optimization step for two primary reasons:
-
Confirmation of a True Minimum: A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), not a stable structure.[11]
-
Prediction of Infrared Spectrum: The calculated frequencies and their corresponding intensities can be used to simulate the molecule's IR spectrum. This allows for direct comparison with experimental data, providing validation for the chosen theoretical model. The C-H stretching vibrations of the aromatic rings are expected in the 3000-3100 cm⁻¹ region, while the ether C-O stretch will appear at lower frequencies.[8][12]
Data Presentation: Key Structural Parameters
After a successful optimization and frequency calculation, key structural parameters should be extracted and tabulated.
| Parameter | Description | Calculated Value (Å or °) |
| C-O-C | Ether bond angle | Value from calculation |
| Cₐᵣ-O | Aryl C-O bond length | Value from calculation |
| Cₐₗ-O | Alkyl C-O bond length | Value from calculation |
| τ(C-O-C-C) | Key dihedral angle | Value from calculation |
| C=C | Average aromatic bond length | Value from calculation |
Note: Values are placeholders and must be populated from actual calculation output.
Prediction of Spectroscopic and Electronic Properties
With a validated, optimized geometry, we can now proceed to calculate various properties with a high degree of confidence.
NMR Spectroscopy: Unveiling the Magnetic Environment
Computational prediction of NMR chemical shifts is a powerful tool for structure elucidation.[13] The Gauge-Including Atomic Orbital (GIAO) method is the standard for this task, as it reliably calculates the isotropic magnetic shielding constants for each nucleus.[13][14]
Caption: Workflow for calculating NMR chemical shifts.
Protocol: NMR Chemical Shift Calculation
-
Input File: Using the optimized coordinates, create a new input file.
-
Route Section: The keyword NMR invokes the GIAO calculation. A typical route section would be #p B3LYP/6-31+G(d) NMR.
-
Reference Calculation: Perform the same calculation on a reference compound, typically Tetramethylsilane (TMS), to obtain its shielding constants (σ_ref).
-
Data Conversion: The calculated absolute shielding values (σ_calc) are converted to chemical shifts (δ) relative to the reference: δ = σ_ref - σ_calc .[15]
-
Analysis: Compare the calculated shifts for the aromatic, methyl, and methylene protons and carbons with experimental data if available. The substituent effects from the methyl and benzyloxy groups will cause distinct shifts in the aromatic region.[14][16]
UV-Vis Spectroscopy: Probing Electronic Excitations
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis spectra.[17][18] It calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light.
Protocol: TD-DFT Calculation
-
Input File: Use the optimized ground-state geometry.
-
Route Section: Specify the TD-DFT calculation. Example: #p B3LYP/6-31+G(d) TD(NStates=20). This requests the calculation of the first 20 excited states.
-
Output Analysis: The output file will list the excitation energies (in eV or nm), oscillator strengths (a measure of transition probability), and the molecular orbitals involved in each transition. The π → π* transitions of the aromatic rings are expected to dominate the spectrum.[19]
| State | Excitation Energy (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| 1 | Value from output | Value from output | HOMO -> LUMO (e.g.) |
| 2 | Value from output | Value from output | HOMO-1 -> LUMO (e.g.) |
| 3 | Value from output | Value from output | HOMO -> LUMO+1 (e.g.) |
Note: Table to be populated from TD-DFT output. Transitions with high oscillator strengths correspond to intense peaks in the experimental spectrum.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap: The energy difference between these orbitals correlates with the molecule's chemical stability and excitability. A large gap implies high stability and low reactivity.[4] This data is obtained directly from the ground-state DFT calculation.
Conclusion: From Data to Insight
This guide has outlined a rigorous, validated, and theoretically sound approach to the quantum chemical characterization of this compound. By systematically performing geometry optimization, vibrational analysis, and property predictions (NMR, UV-Vis, FMO), researchers can develop a deep and quantitative understanding of the molecule's behavior. The causality-driven selection of methods—DFT with the B3LYP functional and a 6-31+G(d) basis set—ensures that the results are not only predictive but also physically meaningful. This computational protocol serves as a robust template for investigating similar aromatic compounds, empowering scientists in drug discovery and materials science to make more informed decisions in their research endeavors.
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An In-depth Technical Guide to the Retrosynthetic Analysis of 2-Methyl-1-Benzyloxybenzene
This guide provides a comprehensive exploration of the retrosynthetic analysis of 2-Methyl-1-Benzyloxybenzene, a common structural motif in organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the logical deconstruction of the target molecule to identify viable starting materials and outlines a robust forward synthesis protocol. The principles discussed herein are grounded in established chemical theory and validated by extensive laboratory practice.
Introduction to Retrosynthetic Analysis
Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials.[1][2] This process is achieved by conceptually breaking bonds—a process known as disconnection—and converting functional groups to their precursors (Functional Group Interconversion or FGI).[1] The logic of this "reverse" synthesis allows chemists to devise multiple synthetic routes, ultimately selecting the most efficient and practical pathway.[1]
The target molecule, this compound, is an ether. The strategic disconnection of ethers is a cornerstone of retrosynthetic planning, often leading to alcohol and alkyl halide precursors.
Retrosynthetic Strategy for this compound
The most logical disconnection for an ether like this compound is the carbon-oxygen bond of the ether linkage. This leads to two potential bond cleavages, as illustrated below.
Disconnection Approach
There are two possible C-O bond disconnections in this compound:
-
Disconnection A: Cleavage of the bond between the benzylic carbon and the oxygen atom.
-
Disconnection B: Cleavage of the bond between the aromatic ring and the oxygen atom.
For each disconnection, we must consider the corresponding synthons (idealized fragments) and their synthetic equivalents (the actual reagents used in the laboratory).
| Disconnection | Synthon 1 (Cationic) | Synthon 2 (Anionic) | Synthetic Equivalent 1 | Synthetic Equivalent 2 |
| A | Benzyl Cation | 2-Methylphenoxide | Benzyl Bromide | 2-Cresol |
| B | 2-Methylphenyl Cation | Benzyloxide | 2-Methylphenyl Halide | Benzyl Alcohol |
Analysis of the Proposed Routes:
-
Route A , derived from Disconnection A, suggests a reaction between 2-cresol and a benzyl halide. This pathway aligns with the well-established Williamson ether synthesis.[3][4] This reaction is typically an SN2 (bimolecular nucleophilic substitution) process where the phenoxide ion acts as a nucleophile, attacking the electrophilic benzylic carbon.[4] This is a highly reliable and widely used method for preparing ethers.[4]
-
Route B , from Disconnection B, would involve a reaction between a 2-methylphenyl halide and benzyl alcohol. Effecting a nucleophilic aromatic substitution of a halide on an unactivated benzene ring with an alkoxide is significantly more challenging and generally requires harsh reaction conditions or specific activation of the aromatic ring, which is not present here.
Visualizing the Retrosynthesis
The chosen retrosynthetic pathway can be visualized as follows:
Caption: Retrosynthetic analysis of this compound.
Forward Synthesis: The Williamson Ether Synthesis
The forward synthesis of this compound is achieved via the Williamson ether synthesis, a reliable and high-yielding method.[4] The reaction proceeds by deprotonating 2-cresol to form the more nucleophilic 2-methylphenoxide, which then undergoes an SN2 reaction with benzyl bromide.[4][5]
Reaction Mechanism
The mechanism involves two key steps:
-
Deprotonation: A base, such as potassium carbonate or sodium hydroxide, removes the acidic proton from the hydroxyl group of 2-cresol to generate the 2-methylphenoxide anion.[6]
-
Nucleophilic Attack: The 2-methylphenoxide anion acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the ether linkage.[4][5]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the O-alkylation of phenols.[7]
Materials:
-
2-Cresol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-cresol (1.0 equivalent) in acetone or DMF, add anhydrous potassium carbonate (1.5-2.0 equivalents).
-
Stir the suspension vigorously at room temperature for 15-30 minutes.
-
Add benzyl bromide (1.0-1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (for acetone) or to a suitable temperature (e.g., 90 °C for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound as a pure compound.[8]
Visualization of the Forward Synthesis
Caption: Forward synthesis of this compound.
Alternative Synthetic Approaches
While the Williamson ether synthesis is the most direct and common method, other strategies for forming the ether linkage exist.
Mitsunobu Reaction
The Mitsunobu reaction provides an alternative for forming the C-O bond. This reaction involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to couple an alcohol and a pronucleophile. In this case, 2-cresol and benzyl alcohol could be coupled. However, the Williamson ether synthesis is generally more atom-economical and avoids the use of stoichiometric phosphorus and azodicarboxylate reagents, which can complicate purification.
Alkylation with Other Benzylating Agents
Instead of benzyl bromide, other benzylating agents could be employed, such as benzyl chloride or benzyl tosylate. Benzyl chloride is less reactive than benzyl bromide but can be effective, sometimes requiring a phase-transfer catalyst.[8] Benzyl tosylate is a highly reactive benzylating agent but is typically prepared from benzyl alcohol.
Characterization of this compound
The successful synthesis of the target molecule would be confirmed by standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons from both the 2-methylphenyl and benzyl groups, a singlet for the benzylic methylene (-OCH₂-) protons, and a singlet for the methyl (-CH₃) protons. |
| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the molecule, including the aromatic carbons, the benzylic methylene carbon, and the methyl carbon. |
| IR Spectroscopy | Characteristic C-O-C stretching vibrations for the ether linkage, as well as aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₁₄H₁₄O, MW = 198.26 g/mol ). |
Conclusion
The retrosynthetic analysis of this compound clearly identifies the Williamson ether synthesis as the most logical and efficient synthetic route. This approach, utilizing 2-cresol and benzyl bromide as readily available starting materials, provides a reliable and scalable method for the preparation of the target molecule. The principles of retrosynthesis, as applied here, demonstrate the power of logical deconstruction in devising effective strategies for organic synthesis.
References
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ResearchGate. The α-C alkylation of phenols with alcohols catalyzed by TiO2-A Reaction conditions. Available from: [Link]
- Google Patents. US2841623A - Process for the alkylation of phenols.
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Exporter China. What Is the Mechanism of Phenol Alkylation?. Available from: [Link]
- Google Patents. DE2547309B2 - PROCESS FOR THE O-ALKYLATION OF PHENOLS.
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Williamson Ether Synthesis. The Williamson Ether Synthesis. Available from: [Link]
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CCS. Benzene Retrosynthesis. Available from: [Link]
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YouTube. Williamson Ether Synthesis. Available from: [Link]
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Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link]
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Brainly.com. [FREE] Draw the mechanism for the Williamson ether synthesis using m-cresol and benzyl bromide, with sodium. Available from: [Link]
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Wikipedia. Williamson ether synthesis. Available from: [Link]
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Dean & Francis. Basics of Retrosynthetic Analysis: A Review for Beginners. Available from: [Link]
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YouTube. Retrosynthesis 1 - Organic Chemistry. Available from: [Link]
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PubMed Central. Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. Available from: [Link]
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Retrosynthesis in CH221 CCS. Retrosynthesis in CH221 CCS. Available from: [Link]
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Pearson. EAS:Retrosynthesis Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]
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NIST WebBook. Benzene, (2-methyl-1-butenyl)-. Available from: [Link]
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ResearchGate. Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Available from: [Link]
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NIST WebBook. Benzene, (2-methyl-1-propenyl)-. Available from: [Link]
-
PubChem. ((Prop-2-yn-1-yloxy)methyl)benzene. Available from: [Link]
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Cheméo. Chemical Properties of Benzene, (2-methyl-1-butenyl)- (CAS 56253-64-6). Available from: [Link]
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ResearchGate. Insight of Spectral and Biological View of Benzene 1-Methoxy-2-Methyl. Available from: [Link]
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Methyl-1-Benzyloxybenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methyl-1-Benzyloxybenzene. By synthesizing fundamental principles of mass spectrometry with field-proven insights into the fragmentation of aromatic ethers, this document serves as a valuable resource for researchers in compound identification, structural elucidation, and impurity profiling.
Introduction to the Molecule and Mass Spectrometry Principles
This compound, also known as 2-cresyl benzyl ether, is an aromatic ether with the molecular formula C₁₄H₁₄O and a molecular weight of 198.26 g/mol . Its structure consists of a benzyl group linked via an ether oxygen to a 2-methylphenyl (o-cresyl) group. Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices.
Electron Ionization (EI) mass spectrometry is a hard ionization technique that imparts significant energy into the analyte molecule, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pathways are governed by the relative stabilities of the resulting ions and neutral losses, providing a characteristic fingerprint for the molecule. In general, the ionization of ethers occurs through the removal of a lone pair electron from the oxygen atom[1].
Predicted Fragmentation Pathways of this compound
The fragmentation of this compound is expected to be dominated by cleavages that lead to the formation of highly stable carbocations. The presence of two aromatic rings and the ether linkage dictates the primary fragmentation routes.
Benzylic C-O Bond Cleavage: The Formation of the Tropylium Ion
The most prominent fragmentation pathway for benzyl ethers is the cleavage of the bond beta to the unsubstituted benzene ring, which is the C-O bond on the benzylic side. This homolytic cleavage results in the formation of the highly stable benzyl cation. This cation is known to rearrange to the even more stable tropylium ion, which gives a characteristic strong signal at m/z 91 [2][3]. This peak is often the base peak in the mass spectra of benzyl ethers. The other fragment would be the 2-methylphenoxyl radical, which is a neutral species and therefore not detected.
Caption: Formation of the tropylium ion (m/z 91).
Aryl C-O Bond Cleavage
Cleavage of the aryl C-O bond is another possible fragmentation route. This would lead to the formation of a 2-methylphenyl cation (m/z 91 ) and a benzyloxyl radical. However, the 2-methylphenyl cation is generally less stable than the tropylium ion, so this fragmentation is expected to result in a less intense peak compared to the m/z 91 peak from the tropylium ion.
A related fragmentation involves the formation of the 2-methylphenoxy cation (m/z 107 ) through the loss of a benzyl radical. This fragment is stabilized by the methyl group and the oxygen atom.
Caption: Formation of the 2-methylphenoxy cation (m/z 107).
Rearrangement and Subsequent Fragmentations
Aromatic ethers can undergo hydrogen rearrangements. For instance, a hydrogen atom from the benzylic methylene group can be transferred to the aromatic ring, followed by cleavage. This can lead to the formation of a radical cation of 2-methylphenol at m/z 108 .
The tropylium ion (m/z 91) is known to lose acetylene (C₂H₂) to form a cation at m/z 65 . This is a common secondary fragmentation for compounds containing a benzene ring.
The 2-methylphenoxy cation (m/z 107) can lose a neutral carbon monoxide (CO) molecule to form a cation at m/z 79 . It can also lose a methyl radical to form a phenoxy cation at m/z 92 , which can then lose CO to give a peak at m/z 64 .
Caption: Secondary fragmentation pathways.
Predicted Mass Spectrum of this compound
Based on the fragmentation pathways discussed, the following table summarizes the expected key ions and their relative abundances in the EI mass spectrum of this compound.
| m/z | Proposed Ion Structure | Fragmentation Pathway | Expected Relative Abundance |
| 198 | [C₁₄H₁₄O]⁺˙ (Molecular Ion) | Initial Ionization | Low to Medium |
| 108 | [C₇H₈O]⁺˙ (2-Methylphenol radical cation) | Hydrogen Rearrangement | Medium |
| 107 | [C₇H₇O]⁺ (2-Methylphenoxy cation) | Aryl C-O Cleavage | Medium to High |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Benzylic C-O Cleavage | High (likely Base Peak) |
| 79 | [C₆H₇]⁺ | Loss of CO from m/z 107 | Low to Medium |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Loss of H₂ from m/z 79 | Low |
| 65 | [C₅H₅]⁺ | Loss of C₂H₂ from m/z 91 | Medium |
Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is recommended.
4.1. Sample Preparation
-
Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 100 µg/mL.
-
Vortex the solution to ensure complete dissolution.
4.2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
4.3. Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.
-
Extract the mass spectrum at the apex of the chromatographic peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the experimental mass spectrum with the predicted fragmentation pattern and with spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.
Conclusion
The electron ionization mass spectrum of this compound is predicted to be characterized by a dominant peak at m/z 91, corresponding to the stable tropylium ion formed via benzylic C-O bond cleavage. Other significant fragments are expected at m/z 107 (2-methylphenoxy cation) and m/z 108 (2-methylphenol radical cation), arising from aryl C-O cleavage and hydrogen rearrangement, respectively. Secondary fragments at m/z 65 and 79 provide further structural confirmation. This in-depth analysis of the fragmentation pattern serves as a robust guide for the identification and structural elucidation of this compound in various scientific and industrial applications.
References
-
PubChem. 1-(Benzyloxy)-2-methylbenzene. National Center for Biotechnology Information. [Link]
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NIST Chemistry WebBook. Benzene, (ethoxymethyl)-. National Institute of Standards and Technology. [Link]
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GCMS - Section 6.13 Fragmentation of Ethers. Whitman College. [Link]
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Mass Spectrometry: Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Mass Spectrometry: Fragmentation. University of California, Los Angeles. [Link]
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds [Video]. YouTube. [Link]
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An In-depth Technical Guide to the Ortho Effect in 2-Methyl-1-Benzyloxybenzene
Abstract
The ortho effect is a well-documented phenomenon in organic chemistry, traditionally discussed in the context of substituted benzoic acids and anilines where it anomalously influences acidity and basicity through a combination of steric and electronic factors. This guide extends the concept to a less conventional system: 2-Methyl-1-Benzyloxybenzene. Here, the ortho effect manifests not as a change in acidity or basicity, but as a profound influence on molecular conformation, electronic structure, and reactivity. Through a combination of theoretical principles, proposed computational models, and spectroscopic analysis, this whitepaper provides a comprehensive framework for understanding how the proximate methyl and benzyloxy groups interact. We will dissect the steric hindrance that restricts the rotational freedom of the benzyloxy moiety, the resulting disruption of π-conjugation, and the consequent impact on the molecule's spectroscopic signature and reactivity in electrophilic aromatic substitution. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper, mechanistic understanding of intramolecular interactions in substituted aromatic systems.
Deconstructing the Classical Ortho Effect
The "ortho effect" traditionally refers to the unique behavior of ortho-substituted benzene derivatives compared to their meta and para isomers.[1] This effect is a composite of steric hindrance, intramolecular hydrogen bonding, and electronic field effects that are not observed when the substituent is further away from the functional group.[2][3]
-
In Benzoic Acids: An ortho substituent, regardless of its electronic nature (donating or withdrawing), increases the acidity of benzoic acid.[3][4] The primary explanation is that steric hindrance between the ortho substituent and the carboxyl group forces the -COOH group to twist out of the plane of the benzene ring.[2][5] This coplanarity is essential for resonance stabilization of the neutral acid form; by breaking this resonance, the carboxylate conjugate base is relatively stabilized, leading to a lower pKa.[4]
-
In Anilines: Conversely, ortho-substituted anilines are typically weaker bases than aniline itself.[3] This is attributed to "Steric Inhibition of Protonation" (SIP). The ortho group sterically hinders the approach of a proton to the nitrogen's lone pair. Furthermore, upon protonation, the amino group changes hybridization from sp² to sp³, increasing its steric bulk and exacerbating the clash with the adjacent substituent, thus destabilizing the conjugate acid.[2]
These classical examples provide a foundational understanding: the ortho effect is fundamentally about proximity-induced intramolecular interactions that alter a molecule's preferred geometry and, consequently, its chemical properties.
The Ortho Effect in this compound: A Conformational Paradigm
In this compound, the ortho effect presents a more subtle but equally significant challenge. The key players are the ortho-methyl group (-CH₃) and the benzyloxy group (-OCH₂Ph). Unlike the carboxyl or amino groups, the benzyloxy group has multiple rotatable bonds (Ar-O, O-CH₂, CH₂-Ph), making its conformational landscape complex.
The core of the ortho effect in this molecule is the steric clash between the van der Waals radii of the methyl group and the benzyloxy group. This interaction dictates the molecule's three-dimensional structure and has two primary consequences:
-
Restricted Rotation and Conformational Preference: The bulky benzyloxy group is prevented from rotating freely. It will be forced to adopt a conformation that minimizes steric repulsion with the adjacent methyl group. This likely involves a significant twist around the Ar-O bond, pushing the ether oxygen and the benzyl moiety out of the plane of the methyl-substituted benzene ring.
-
Inhibition of Resonance: The ether oxygen atom possesses lone pairs that can donate electron density into the aromatic π-system (+M effect). However, this resonance requires effective overlap between the oxygen's p-orbital and the ring's π-orbitals, which is maximized when the C(aryl)-O-C bond lies in the plane of the ring. The sterically-induced twisting caused by the ortho-methyl group disrupts this coplanarity, thereby inhibiting this resonance effect.
This stands in stark contrast to its isomer, 4-methyl-1-benzyloxybenzene, where the methyl group is too distant to sterically influence the benzyloxy group, allowing for a more planar conformation and full expression of the oxygen's resonance donation.
Logical Framework for Analysis
Caption: Logical flow of the ortho effect in this compound.
Proposed Methodology for Elucidation: A Computational Approach
Given the subtlety of conformational effects, computational chemistry provides an ideal, non-invasive tool to probe the ortho effect. Density Functional Theory (DFT) calculations can accurately model the molecule's geometry and energetics.[6][7]
Experimental Protocol: DFT-Based Conformational Analysis
Objective: To quantify the steric and electronic consequences of ortho-methylation in benzyloxybenzene by comparing the potential energy surfaces of this compound and 4-methyl-1-benzyloxybenzene.
Methodology:
-
Structure Generation: Build initial 3D structures of this compound and 4-methyl-1-benzyloxybenzene using molecular modeling software.
-
Conformational Search: Perform a relaxed potential energy surface (PES) scan by systematically rotating the dihedral angle defined by C2-C1-O-CH₂ for the ortho isomer (and the corresponding C4-C1-O-CH₂ for the para isomer) from -180° to +180° in 10° increments.
-
Geometry Optimization: At each step of the scan, perform a full geometry optimization of all other atomic coordinates. A suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set, is recommended for a balance of accuracy and computational cost.[7]
-
Energy Calculation: Calculate the single-point electronic energy for each optimized conformer.
-
Data Analysis: Plot the relative energy (kcal/mol) against the dihedral angle for each isomer. The global minimum on this plot represents the most stable conformation.
-
Electronic Property Analysis: For the lowest energy conformer of each isomer, perform a Natural Bond Orbital (NBO) analysis to quantify the extent of lone pair delocalization from the ether oxygen into the aromatic ring.
Anticipated Quantitative Data
The results of this computational study can be summarized to highlight the energetic cost of the ortho interaction.
| Compound | Most Stable Dihedral Angle (Caryl-Caryl-O-CH₂) | Rotational Energy Barrier (kcal/mol) | NBO Delocalization Energy (O(lp) -> π*Ar) (kcal/mol) |
| 1-Benzyloxybenzene | ~0° / 180° | Low (~2-3) | High (~15-20) |
| 4-Methyl-1-benzyloxybenzene | ~0° / 180° | Low (~2-3) | High (~16-21) |
| This compound | ~±90° | High (>10) | Low (~5-8) |
Experimental Validation via Spectroscopic Analysis
The conformational and electronic changes predicted by computational models can be directly observed and validated using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).[8][9]
¹H and ¹³C NMR Spectroscopy
The steric compression and altered electronic environment in this compound will lead to distinct chemical shifts compared to the 4-methyl isomer.
-
¹H NMR:
-
The ortho-methyl protons (-CH₃) are expected to be deshielded (shifted downfield) due to steric compression and proximity to the electronegative oxygen atom.
-
The benzylic protons (-OCH₂Ph) will likely show a more complex signal, possibly appearing as two distinct signals (diastereotopic) due to the locked, chiral conformation imposed by the ortho effect. Their chemical shift will be highly sensitive to the exact dihedral angle.[10][11]
-
-
¹³C NMR:
-
The ortho-methyl carbon will be significantly deshielded.
-
The aromatic carbon attached to the oxygen (C1) may be paradoxically shielded relative to the para isomer. While the oxygen is electronegative, the loss of its electron-donating resonance effect (which deshields the ortho/para positions) can lead to a net increase in electron density at this specific carbon.[8]
-
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of each synthesized isomer (ortho and para) in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in separate NMR tubes.
-
¹H NMR Acquisition: Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra. Standard parameters include a 45° pulse angle, a 5-second relaxation delay, and 1024 scans to achieve adequate signal-to-noise.
-
Data Processing: Process the raw data (FID) using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Consequences for Chemical Reactivity: Electrophilic Aromatic Substitution
The ortho effect in this compound profoundly influences its reactivity, particularly in electrophilic aromatic substitution (EAS). The benzyloxy group is a strong ortho, para-director due to the +M effect of the oxygen.[12] However, the steric and electronic consequences of the ortho-methyl group modify this behavior.
-
Steric Hindrance: The position ortho to the benzyloxy group (C6) is severely sterically hindered by both the adjacent methyl group and the bulky benzyloxy group itself. Electrophilic attack at this position is highly unfavorable.
-
Electronic Deactivation: The inhibition of resonance from the ether oxygen reduces the nucleophilicity of the aromatic ring, particularly at the positions para (C4) and ortho (C6) to the benzyloxy group.
-
Directing Group Competition: The methyl group is a weaker ortho, para-director. The ultimate regioselectivity of an EAS reaction will be a complex interplay between the directing power of the deactivated benzyloxy group and the weaker methyl group, dominated by steric factors. Attack is most likely to occur at the position para to the methyl group (C5) or para to the benzyloxy group (C4), with the latter likely being less favored than in the 4-methyl isomer due to diminished activation.
Diagram of Electrophilic Aromatic Substitution
Caption: Predicted reactivity map for electrophilic attack on this compound.
Synthesis Protocol
The title compound is readily synthesized via a standard Williamson ether synthesis.[13][14]
Experimental Protocol: Synthesis of this compound
Reaction: 2-Methylphenol + Benzyl Bromide → this compound
Materials:
-
2-Methylphenol (o-cresol)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (approx. 5 mL per mmol of phenol).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure to remove the acetone.
-
Dissolve the resulting residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M NaOH (to remove unreacted phenol), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Conclusion
The ortho effect in this compound serves as an excellent case study for extending a classical concept to a more nuanced molecular system. The primary manifestation is not an alteration of acidity or basicity, but a sterically enforced conformational restriction. This "locking" of the benzyloxy group out of the aromatic plane inhibits the oxygen's resonance donation, which in turn creates unique spectroscopic signatures in NMR and alters the rules of regioselectivity for electrophilic aromatic substitution. By combining theoretical modeling with targeted spectroscopic and synthetic experiments, researchers can gain a robust, multi-faceted understanding of how seemingly simple substituent placements can dictate the complex behavior of aromatic molecules. This knowledge is critical for professionals in drug development and materials science, where precise control over molecular conformation and electronic properties is paramount to designing functional molecules.
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Title: Ortho effect in Substituted Benzene - A to Z Chemistry Source: WordPress.com URL: [Link]
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Title: Analysis of the ortho effect: Acidity of 2-substituted benzoic acids Source: ResearchGate URL: [Link]
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Title: The Relative Favorability Of Placing Substituents Ortho Or Para In The Cationic Intermediate For Electrophilic Aromatic Substitution Source: Swarthmore College URL: [Link]
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Title: What Is Ortho Effect In Organic Chemistry? Source: YouTube URL: [Link]
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Title: A computational investigation of the "ortho" directing effect in cubanecarboxamide Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
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Title: The Ortho Effect of benzoic acids Source: Michigan State University URL: [Link]
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Title: Substituent Effects in Aromatic Substitution I Source: YouTube URL: [Link]
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electronic properties of 2-Methyl-1-Benzyloxybenzene
An In-depth Technical Guide to the Electronic Properties of 2-Methyl-1-Benzyloxybenzene
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound, also known as benzyl o-tolyl ether, is an aromatic ether with the molecular formula C₁₄H₁₄O.[1] Its structure, comprising a benzyl group linked to a cresol-derived moiety, presents a fascinating case study in electronic properties. The interplay between the electron-donating methyl group and the complex electronic nature of the benzyloxy substituent governs the molecule's charge distribution, reactivity, and spectroscopic signature. Understanding these electronic properties is paramount for researchers in drug development and organic synthesis, as they dictate the molecule's behavior as a synthetic intermediate, its potential interactions with biological targets, and its stability.
This technical guide provides a comprehensive exploration of the core electronic characteristics of this compound. We will move beyond a simple data summary to explain the causality behind its electronic structure, grounded in theoretical principles and validated by experimental characterization. This document is structured to provide both foundational knowledge and practical, field-proven protocols for its analysis.
Molecular Structure and Foundational Electronic Effects
The electronic landscape of this compound is a direct consequence of its unique architecture. The molecule consists of two aromatic rings bridged by an ether oxygen, with a methyl group positioned ortho to the ether linkage on one ring.
Caption: Molecular Structure of this compound.
The key to understanding its properties lies in dissecting the influence of each substituent on the aromatic systems:
-
Inductive and Resonance Effects : The methyl group (-CH₃) is a weak electron-donating group, primarily through a positive inductive effect (+I), which pushes electron density into the attached phenyl ring. The benzyloxy group (-OCH₂Ph) is more complex; the ether oxygen is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, the oxygen's lone pairs can participate in resonance (+R) with the phenyl ring, donating electron density. This donation typically outweighs the inductive withdrawal, making the benzyloxy group an overall activating, ortho-para director for electrophilic aromatic substitution.
-
Stereoelectronic Considerations : The conformation around the C-O-C ether linkage is critical. While not a classic cyclic system, the principles of stereoelectronic effects, such as the generalized anomeric effect, are relevant.[2][3] This involves a stabilizing hyperconjugation interaction between a lone pair (n) on the ether oxygen and the antibonding orbital (σ) of an adjacent C-C or C-H bond.[4] The preferred conformation will seek to maximize these stabilizing n→σ interactions while minimizing steric hindrance, influencing the overall dipole moment and reactivity.
Caption: Key Electronic Influences within the Molecule.
Theoretical Framework and Computational Analysis
To quantify the electronic properties, we turn to computational chemistry, specifically Density Functional Theory (DFT).[5][6] DFT provides a robust framework for predicting molecular properties by calculating the electron density. Key parameters derived from these calculations offer profound insights.
-
Frontier Molecular Orbitals (HOMO/LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
-
Molecular Electrostatic Potential (MEP) : The MEP map is a visualization of the total electrostatic potential on the surface of the molecule. It allows for the identification of electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, providing a predictive map for intermolecular interactions and reactive sites.
Table 1: Predicted Quantum Chemical Properties
| Parameter | Predicted Value/Characteristic | Significance |
|---|---|---|
| HOMO Energy | Moderately High | Indicates regions of high electron density, likely localized on the oxygen and the activated phenyl ring, susceptible to electrophilic attack. |
| LUMO Energy | Moderately Low | Indicates regions capable of accepting electron density, likely distributed across the aromatic systems. |
| HOMO-LUMO Gap | Moderate | Suggests good kinetic stability but sufficient reactivity for synthetic transformations. |
| MEP | Negative potential around the ether oxygen; diffuse negative potential across the π-systems of the rings. | The oxygen atom is a primary site for hydrogen bonding and coordination. The rings are sites for electrophilic attack. |
Protocol 1: DFT-Based Electronic Structure Calculation
This protocol outlines the steps for a typical DFT calculation to obtain the electronic properties of this compound.
-
Structure Optimization :
-
Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a lower-level theory (e.g., PM6) to obtain a reasonable starting geometry.
-
Perform a final geometry optimization using DFT. A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[7][8] This level of theory provides a good balance of accuracy and computational cost for organic molecules.
-
Confirm optimization by ensuring no imaginary frequencies are present in the frequency calculation output.
-
-
Property Calculation :
-
Using the optimized geometry, perform a single-point energy calculation with the same DFT method (B3LYP/6-311++G(d,p)).
-
Request the generation of molecular orbitals (for HOMO/LUMO analysis) and the electrostatic potential.
-
-
Data Analysis :
-
Extract the energies of the HOMO and LUMO from the output file to calculate the energy gap.
-
Visualize the HOMO and LUMO isosurfaces to understand their spatial distribution.
-
Generate and visualize the MEP map, mapping the potential onto the electron density surface to identify reactive sites.
-
Caption: Workflow for DFT Computational Analysis.
Experimental Characterization of Electronic Structure
While theory provides prediction, experimental techniques provide validation. Spectroscopic methods probe the consequences of electron distribution, such as nuclear shielding and bond vibrational energies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for mapping the electronic environment around each nucleus. The chemical shift (δ) is highly sensitive to the local electron density. Electron-donating groups increase shielding (lower δ), while electron-withdrawing groups decrease shielding (higher δ). For this compound, we expect distinct signals for the two aromatic rings and the aliphatic protons, with shifts influenced by the inductive and resonance effects previously discussed.[9]
-
Infrared (IR) Spectroscopy : IR spectroscopy measures the vibrational frequencies of chemical bonds. The position of absorption bands reveals the types of functional groups present and their electronic environment. Key expected vibrations include C-H stretches for aromatic and aliphatic groups, C=C stretches within the aromatic rings, and the characteristic C-O-C ether stretch.[9]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique probes electronic transitions, typically π→π* transitions in aromatic systems. The absorption maxima (λ_max) and molar absorptivity (ε) are influenced by the extent of conjugation and the presence of auxochromic groups (like -OCH₂Ph and -CH₃), which can shift absorptions to longer wavelengths.
Table 2: Expected Spectroscopic Data
| Technique | Region | Expected Signals and Interpretation |
|---|---|---|
| ¹H NMR | 7.5-6.8 ppm | Complex multiplets for the 9 aromatic protons. The ortho/para protons on the cresol ring will be upfield relative to the meta proton due to electron donation. |
| 5.1 ppm | A singlet for the two benzylic protons (-O-CH₂-Ph). | |
| 2.2 ppm | A singlet for the three methyl protons (-CH₃). | |
| ¹³C NMR | 160-110 ppm | Signals for the 12 unique aromatic carbons. The carbon bearing the methyl group and the ether linkage will have distinct shifts. |
| ~70 ppm | Signal for the benzylic carbon (-O-CH₂-Ph). | |
| ~16 ppm | Signal for the methyl carbon (-CH₃). | |
| IR | 3100-3000 cm⁻¹ | Aromatic C-H stretching. |
| 3000-2850 cm⁻¹ | Aliphatic C-H stretching. |
| | 1250-1200 cm⁻¹ | Asymmetric C-O-C ether stretching (a key diagnostic peak). |
Protocol 2: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation :
-
Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS, δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup :
-
Place the sample in the NMR spectrometer (e.g., a 400 MHz instrument).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set acquisition parameters for both ¹H and ¹³C spectra, including pulse sequence, acquisition time, and number of scans. For ¹³C, a proton-decoupled sequence is standard.
-
-
Data Acquisition & Processing :
-
Acquire the Free Induction Decay (FID) for both ¹H and ¹³C experiments.
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Caption: General Workflow for NMR Spectroscopy.
Reactivity as a Reflection of Electronic Properties
The molecule's electronic structure directly translates to its chemical reactivity.
-
Electrophilic Aromatic Substitution : The cresol-derived ring is significantly activated by both the methyl and benzyloxy groups, making it highly susceptible to electrophilic attack.[10] The ortho- and para-directing nature of these groups means that electrophiles will preferentially add to the positions ortho and para to the benzyloxy group. The high electron density in this ring makes it much more reactive than the unsubstituted ring of the benzyl group.
-
Benzylic Position Reactivity : The benzylic protons on the -OCH₂Ph moiety are susceptible to radical reactions, such as free-radical halogenation, due to the ability of the adjacent phenyl ring to stabilize the resulting benzylic radical through resonance.[11]
-
Ether Cleavage : While generally stable, the benzyl ether linkage can be cleaved under specific conditions, such as catalytic hydrogenation (hydrogenolysis) or by using strong acids.[12] This reactivity is crucial when the benzyloxy group is employed as a protecting group in multi-step synthesis.
Conclusion
The electronic properties of this compound are a nuanced product of competing inductive, resonance, and stereoelectronic effects. Computational analysis predicts a molecule with a moderate HOMO-LUMO gap, indicating a balance of stability and reactivity, with the primary nucleophilic centers located at the ether oxygen and the activated aromatic ring. These predictions are corroborated by experimental techniques like NMR and IR spectroscopy, which provide a detailed map of the electron distribution. A thorough understanding of this electronic landscape is essential for rationally designing synthetic routes, predicting reaction outcomes, and understanding the potential interactions of this versatile molecule in broader chemical and biological contexts.
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Leszczynski, J. et al. (2012). Theoretical and computational study of benzenium and toluenium isomers. PMC. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Williamson Ether Synthesis of 2-Methyl-1-Benzyloxybenzene
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Abstract
The Williamson ether synthesis stands as a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ether linkages.[1][2] This document provides an in-depth technical guide for the synthesis of 2-Methyl-1-Benzyloxybenzene, also known as ortho-cresyl benzyl ether, via the Williamson ether synthesis. This application note is designed for researchers, scientists, and professionals in drug development and organic synthesis, offering detailed experimental protocols, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis. The protocol herein describes the reaction of 2-methylphenol (o-cresol) with benzyl bromide in the presence of a strong base, a classic example of this SN2 reaction.[1][3][4][5]
Introduction: The Enduring Relevance of the Williamson Ether Synthesis
Developed by Alexander Williamson in 1850, the Williamson ether synthesis remains one of the most important methods for preparing both symmetrical and asymmetrical ethers.[1][2] The reaction typically involves the nucleophilic substitution of a halide by an alkoxide or phenoxide ion.[1][2][4] Its broad applicability in laboratory and industrial settings is a testament to its robustness.[1] The synthesis of this compound serves as an excellent model for understanding the nuances of this reaction, particularly in the context of aromatic ether synthesis. Aryl ethers are significant structural motifs in many pharmaceuticals and fine chemicals.
The core of the Williamson synthesis is an SN2 (bimolecular nucleophilic substitution) reaction.[1][3] This mechanism involves the backside attack of a nucleophile on an electrophilic carbon, leading to inversion of stereochemistry if the carbon is chiral. For the reaction to be efficient, the alkylating agent should ideally be a primary or methyl halide to minimize competing elimination reactions.[3][6]
Mechanistic Pathway: A Step-by-Step Look at the Formation of this compound
The synthesis of this compound proceeds in two key steps:
Step 1: Deprotonation of 2-Methylphenol
The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 2-methylphenol by a strong base, typically sodium hydride (NaH).[7] Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates the alcohol to form the corresponding sodium 2-methylphenoxide.[6] The choice of a strong base is crucial as phenols are more acidic than alcohols but still require a potent base for complete conversion to the phenoxide. The byproduct of this step is hydrogen gas, which bubbles out of the reaction mixture.[6]
Step 2: Nucleophilic Attack by the Phenoxide
The resulting 2-methylphenoxide ion is a potent nucleophile. It attacks the benzylic carbon of benzyl bromide in a classic SN2 fashion.[1] The bromide ion is displaced as the leaving group, resulting in the formation of the desired ether, this compound, and sodium bromide as a salt byproduct.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 2-Methylphenol | C₇H₈O | 108.14 | 5.41 g | 50.0 | 1.0 |
| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 2.20 g | 55.0 | 1.1 |
| Benzyl Bromide | C₇H₇Br | 171.04 | 9.41 g (6.5 mL) | 55.0 | 1.1 |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | - |
| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | - | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Nitrogen or Argon inlet
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Reaction Setup and Execution:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil, 2.20 g, 55.0 mmol) to a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF, 100 mL) to the flask. Stir the suspension.
-
Phenol Addition: Dissolve 2-methylphenol (5.41 g, 50.0 mmol) in a small amount of anhydrous DMF and add it dropwise to the stirred suspension of sodium hydride at room temperature. The addition should be slow to control the evolution of hydrogen gas. The reaction mixture will become warm.
-
Phenoxide Formation: After the addition is complete, stir the mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen gas has ceased. This indicates the complete formation of the sodium 2-methylphenoxide.
-
Alkylating Agent Addition: Add benzyl bromide (9.41 g, 55.0 mmol) dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up and Purification:
-
Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly quench the reaction by adding water to decompose any unreacted sodium hydride.
-
Extraction: Transfer the mixture to a separatory funnel containing diethyl ether and water. Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless oil.
Caption: A streamlined workflow for the synthesis of this compound.
Safety Precautions and Reagent Handling
-
Sodium Hydride (NaH): Sodium hydride is a highly flammable solid and reacts violently with water to produce flammable hydrogen gas.[8][9][10][11] It should be handled under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon).[9] Wear appropriate personal protective equipment (PPE), including flame-retardant clothing, safety goggles, and gloves.[8][9] In case of fire, use a Class D fire extinguisher (e.g., dry powder, sand); do not use water, carbon dioxide, or halogenated extinguishers.[8][11]
-
Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive.[12] It should be handled in a well-ventilated fume hood.[12] Avoid inhalation of vapors and contact with skin and eyes.[12] Wear appropriate PPE, including gloves and safety goggles.[12]
-
Dimethylformamide (DMF): DMF is a combustible liquid and a potential skin irritant. Handle in a fume hood.
Troubleshooting and Side Reactions
The Williamson ether synthesis, while generally reliable, can be subject to competing side reactions.
-
Elimination (E2) Reaction: The alkoxide or phenoxide is a strong base and can induce an elimination reaction with the alkyl halide, particularly if the halide is secondary or tertiary.[4][6][13] In this synthesis, benzyl bromide is a primary halide, which minimizes the likelihood of elimination.
-
C-Alkylation vs. O-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring (typically at the ortho and para positions).[13] While O-alkylation is generally favored, C-alkylation can occur, especially under certain conditions. The choice of a polar aprotic solvent like DMF generally favors O-alkylation.[13]
-
Low Yield: A low yield can result from incomplete deprotonation of the phenol, insufficient reaction time or temperature, or the presence of water in the reaction mixture, which would quench the phenoxide.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the aromatic protons of both rings, the benzylic methylene protons (a singlet), and the methyl protons (a singlet).
-
¹³C NMR will show the corresponding carbon signals.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should show the absence of a broad O-H stretch from the starting phenol and the presence of C-O-C stretching vibrations characteristic of an ether.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
Conclusion
The Williamson ether synthesis is a powerful and versatile tool for the synthesis of ethers. The protocol detailed in this application note for the synthesis of this compound provides a clear and reproducible method for obtaining this compound in good yield. By understanding the underlying mechanism and potential side reactions, researchers can effectively troubleshoot and optimize the reaction for their specific needs.
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Wikipedia. Williamson ether synthesis. [Link]
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NJ.gov. Common Name: SODIUM HYDRIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLAC. [Link]
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RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
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Indian Academy of Sciences. A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. [Link]
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ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]
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Alkali Metals Limited. MSDS for SODIUM HYDRIDE. [Link]
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NIH. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
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PubMed Central. Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. [Link]
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Semantic Scholar. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
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MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
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Nail IB®. How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type (methyl, hydroxy, chloro, carboxylic acid & nitro) and position (ortho, meta and para) of the substituent? | Chemistry HL's Sample Internal Assessment. [Link]
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NIH. Benzyl p-tolyl ether | C14H14O | CID 70036 - PubChem. [Link]
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Organic Syntheses Procedure. 2. [Link]
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Organic Syntheses Procedure. 3-benzyloxy-2-methyl propanoate. [Link]
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Application Note & Protocol: Synthesis of 2-Methyl-1-Benzyloxybenzene via Williamson Ether Synthesis
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 2-Methyl-1-Benzyloxybenzene, a valuable intermediate in organic synthesis. The methodology is based on the robust Williamson ether synthesis, a reliable and widely-used SN2 reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, causality behind experimental choices, and critical safety information to ensure a successful and safe synthesis.
Introduction and Scientific Principle
This compound, also known as o-cresol benzyl ether, is a key building block in the synthesis of more complex molecules in the pharmaceutical and fine chemical industries. Its structure incorporates a stable benzyl ether protecting group on a methylated aromatic ring, allowing for selective functionalization at other positions.
The synthesis protocol described herein utilizes the Williamson ether synthesis, a cornerstone reaction in organic chemistry for the formation of ethers.[1][2][3] The reaction proceeds via a two-step, one-pot process. First, a strong, non-nucleophilic base, sodium hydride (NaH), deprotonates the hydroxyl group of o-cresol (2-methylphenol) to form a highly nucleophilic sodium phenoxide intermediate. In the second step, this phenoxide attacks the electrophilic benzylic carbon of benzyl bromide in a classic bimolecular nucleophilic substitution (SN2) reaction, displacing the bromide ion and forming the desired ether linkage.[4] The choice of a polar aprotic solvent like anhydrous dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation, enhancing the nucleophilicity of the phenoxide and promoting the SN2 mechanism while avoiding protic side reactions.[2]
Materials and Reagents
Proper preparation and handling of reagents are paramount for the success and safety of this synthesis. All reagents should be of high purity.
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Moles (equiv.) | Supplier Notes |
| o-Cresol | C₇H₈O | 108.14 | 5.41 g | 0.050 (1.0) | Reagent grade, ≥99% |
| Sodium Hydride (NaH) | NaH | 24.00 | 2.20 g | 0.055 (1.1) | 60% dispersion in mineral oil |
| Benzyl Bromide | C₇H₇Br | 171.03 | 9.41 g (6.5 mL) | 0.055 (1.1) | Reagent grade, ≥98% |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - | Sure/Seal™ or freshly distilled |
| Anhydrous Hexane | C₆H₁₄ | 86.18 | 2 x 20 mL | - | For washing NaH |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~300 mL | - | For extraction |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~50 mL | - | For quenching |
| 1 M NaOH (aq) | NaOH | 40.00 | ~100 mL | - | For washing |
| Brine (Saturated NaCl aq) | NaCl | 58.44 | ~100 mL | - | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | For drying |
Equipment and Apparatus
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Septa
-
Nitrogen or Argon gas inlet and outlet (bubbler)
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Syringes and needles
-
Ice-water bath
-
Heating mantle with temperature controller
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Synthesis Protocol
Causality: This entire procedure must be conducted under a dry, inert atmosphere (Nitrogen or Argon) because sodium hydride reacts violently with water to produce flammable hydrogen gas.[5][6]
Step 1: Apparatus and Reagent Preparation 1.1. Thoroughly dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator. 1.2. Assemble the 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and a septum. The third neck can be fitted with a dropping funnel. 1.3. Establish an inert atmosphere by flushing the system with dry nitrogen or argon gas, using an oil bubbler to monitor the outflow.
Step 2: Sodium Hydride Preparation 2.1. In a separate dry flask under an inert atmosphere, weigh 2.20 g of the 60% NaH dispersion. 2.2. Add 20 mL of anhydrous hexane via syringe and stir the suspension for 5 minutes. 2.3. Stop stirring, allow the grey NaH powder to settle, and carefully remove the hexane supernatant containing the mineral oil via cannula or a syringe. Repeat this washing step one more time. 2.4. Briefly dry the washed NaH under a stream of nitrogen to remove residual hexane. Expertise & Experience: This washing step is critical for removing the non-reactive mineral oil, which can interfere with the reaction and complicate purification, ensuring more accurate stoichiometry and cleaner reaction profiles.[6]
Step 3: Deprotonation of o-Cresol 3.1. To the main reaction flask, add o-cresol (5.41 g) and 80 mL of anhydrous DMF. Stir until the solid dissolves. 3.2. Carefully add the washed NaH from Step 2 to the o-cresol solution in small portions at room temperature. 3.3. Observe for the evolution of hydrogen gas (bubbling). Stir the mixture for 30-45 minutes at room temperature after the addition is complete to ensure full formation of the sodium 2-methylphenoxide. The cessation of gas evolution indicates the completion of the deprotonation.
Step 4: Alkylation (Ether Formation) 4.1. Dissolve benzyl bromide (9.41 g) in 20 mL of anhydrous DMF in the dropping funnel. 4.2. Add the benzyl bromide solution dropwise to the stirred phenoxide suspension over 30 minutes. An ice-water bath can be used to control any initial exotherm. 4.3. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.
Step 5: Reaction Work-up and Product Isolation 5.1. Cool the reaction mixture to 0 °C using an ice-water bath. 5.2. Trustworthiness: Quench the reaction by slowly and carefully adding 50 mL of saturated aqueous ammonium chloride solution dropwise to neutralize any unreacted NaH. This must be done cautiously as gas will evolve. 5.3. Transfer the entire mixture to a 500 mL separatory funnel and add 100 mL of diethyl ether and 100 mL of water. Shake vigorously and allow the layers to separate. 5.4. Separate the layers and extract the aqueous phase two more times with 50 mL of diethyl ether each. 5.5. Combine all organic layers. Wash the combined organic phase sequentially with 2 x 50 mL of 1 M NaOH (to remove unreacted o-cresol), 2 x 50 mL of water, and finally with 100 mL of brine.[7] 5.6. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Step 6: Purification 6.1. The resulting crude oil is purified by vacuum distillation.[7][8] 6.2. Collect the fraction boiling at approximately 98-100 °C at 0.2 mmHg to yield this compound as a colorless oil.[8] The expected yield is typically in the range of 85-95%.
Safety and Hazard Management
This synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
Sodium Hydride (NaH): Extremely water-reactive and flammable.[9] Contact with water liberates hydrogen gas, which can ignite spontaneously.[6] All operations must be performed under an inert, dry atmosphere. In case of fire, use a Class D fire extinguisher, dry sand, or soda ash. DO NOT USE WATER, CO₂, or foam extinguishers .[10]
-
o-Cresol: Toxic and corrosive. Causes severe skin burns and eye damage.[11][12] Handle only in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[13]
-
Benzyl Bromide: A potent lachrymator (causes tearing) and is corrosive to the skin, eyes, and respiratory tract.[14][15] It is a combustible liquid. All handling must be performed in a well-ventilated chemical fume hood.
-
Solvents (DMF, Hexane, Diethyl Ether): Are flammable liquids. Ensure all operations are performed away from open flames or other ignition sources.
Characterization
The identity and purity of the final product should be confirmed by analytical techniques such as:
-
¹H NMR (CDCl₃): Expected signals include aromatic protons, a singlet for the benzylic methylene (-CH₂-) protons around δ 5.1 ppm, and a singlet for the methyl (-CH₃) protons around δ 2.2 ppm.
-
¹³C NMR (CDCl₃): Will show distinct signals for all unique carbon atoms in the molecule.
-
FT-IR: Will show characteristic C-O-C stretching frequencies for the ether linkage and the absence of a broad O-H stretch from the starting o-cresol.
References
-
PrepChem. (n.d.). Synthesis of o-benzyltoluene. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. Retrieved from [Link]
-
UC Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of o-benzyl-toluene. Retrieved from [Link]
-
Penta Chemicals. (2024). o-Cresol - SAFETY DATA SHEET. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - o-Cresol, 98%. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: o-Cresol red. Retrieved from [Link]
-
Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of benzyltoluene. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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- 5. nj.gov [nj.gov]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. westliberty.edu [westliberty.edu]
- 15. assets.thermofisher.com [assets.thermofisher.com]
The 2-Methylbenzyl Ether: A Strategic Protecting Group for Phenols in Complex Synthesis
Introduction: Navigating the Landscape of Phenol Protection
In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical and natural product chemistry, the judicious selection of protecting groups is paramount to success. Phenolic hydroxyl groups, with their inherent nucleophilicity and acidity, often require temporary masking to prevent undesired side reactions. The ideal protecting group should be easily installed, stable to a range of reaction conditions, and readily cleaved under mild and specific protocols, a concept known as orthogonality.[1]
Among the plethora of options, benzyl ethers have long been a mainstay for the protection of alcohols and phenols due to their general stability under both acidic and basic conditions.[2][3] The unsubstituted benzyl (Bn) group is prized for its robustness, often requiring catalytic hydrogenation for removal.[4] This stability, however, can be a double-edged sword when milder deprotection conditions are necessary to preserve sensitive functional groups elsewhere in the molecule.
This has led to the exploration of substituted benzyl ethers, such as the widely used p-methoxybenzyl (PMB) ether, which can be cleaved under oxidative conditions.[4][5] This application note delves into the utility of the 2-methylbenzyl (OMB) ether as a protecting group for phenols, offering a nuanced alternative to the more common benzyl and p-methoxybenzyl ethers. We will explore the synthesis, stability, and deprotection of 2-methylbenzyl-protected phenols, providing detailed protocols and a comparative analysis to guide the discerning researcher in their synthetic endeavors.
The Rationale for the ortho-Methyl Substituent
The introduction of a methyl group at the ortho-position of the benzyl ether modulates its electronic and steric properties. While the electron-donating nature of the methyl group is less pronounced than the methoxy group in the PMB ether, it can still influence the reactivity of the benzylic C-O bond. Furthermore, the steric hindrance introduced by the ortho-methyl group may affect the rate of both protection and deprotection reactions, potentially offering a unique selectivity profile.
Application Notes and Protocols
Part 1: Protection of Phenols with 2-Methylbenzyl Bromide
The most common and straightforward method for the formation of benzyl ethers is the Williamson ether synthesis.[4] This involves the deprotonation of the phenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from the benzylating agent.
Protocol 1: General Procedure for the 2-Methylbenzylation of a Phenol
This protocol describes a general method for the protection of a phenolic hydroxyl group using 2-methylbenzyl bromide.
Materials:
-
Phenol-containing substrate
-
2-Methylbenzyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Deprotonation:
-
Using NaH in DMF: To a solution of the phenol (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 equiv) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Using K₂CO₃ in Acetone: To a solution of the phenol (1.0 equiv) in acetone, add anhydrous K₂CO₃ (2.0-3.0 equiv).
-
-
Alkylation: Add 2-methylbenzyl bromide (1.2 equiv) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Work-up:
-
For NaH/DMF: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Dilute with water and extract with EtOAc (3 x).
-
For K₂CO₃/Acetone: Filter off the K₂CO₃ and concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc and water.
-
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methylbenzyl-protected phenol.
Causality Behind Experimental Choices:
-
Choice of Base and Solvent: The selection of the base and solvent system depends on the acidity of the phenol and the overall substrate compatibility. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to completion. DMF is a polar aprotic solvent that effectively solvates the resulting phenoxide. For more sensitive substrates, the milder base K₂CO₃ in acetone can be employed.[4]
-
Inert Atmosphere: The use of an inert atmosphere is crucial when using reactive bases like NaH to prevent quenching by atmospheric moisture.
-
Temperature: Gentle heating is often required to accelerate the SN2 reaction between the phenoxide and the sterically more demanding 2-methylbenzyl bromide.
Table 1: Comparison of Benzylating Agents for Phenol Protection
| Protecting Group | Reagent | Typical Base/Solvent | Key Advantages |
| Benzyl (Bn) | Benzyl bromide | NaH/DMF or K₂CO₃/Acetone | High stability, well-established protocols.[4] |
| 2-Methylbenzyl (OMB) | 2-Methylbenzyl bromide | NaH/DMF or K₂CO₃/Acetone | Potentially altered reactivity and stability profile. |
| 4-Methoxybenzyl (PMB) | 4-Methoxybenzyl chloride | NaH/DMF or K₂CO₃/Acetone | Susceptible to mild oxidative cleavage, enabling orthogonal deprotection.[5] |
Diagram 1: Workflow for the Protection of a Phenol
Caption: Workflow for the 2-methylbenzylation of a phenol.
Part 2: Deprotection of 2-Methylbenzyl Ethers
The cleavage of the 2-methylbenzyl ether can be achieved through several methods, with catalytic hydrogenation being the most common for benzyl-type ethers.
Protocol 2: Deprotection by Catalytic Hydrogenation
This method is highly efficient for the cleavage of benzyl ethers and is generally considered mild, although it is not compatible with other reducible functional groups such as alkenes, alkynes, or some nitrogen-containing heterocycles.[2]
Materials:
-
2-Methylbenzyl-protected phenol
-
Palladium on charcoal (Pd/C, 10 wt. %)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite®
Procedure:
-
Reaction Setup: Dissolve the 2-methylbenzyl-protected phenol (1.0 equiv) in MeOH or EtOAc. Add Pd/C (5-10 mol %).
-
Hydrogenation: Purge the reaction flask with H₂ gas and maintain a positive pressure of H₂ (typically with a balloon). Stir the reaction vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected phenol. Further purification may be performed if necessary.
Protocol 3: Deprotection by Catalytic Transfer Hydrogenation
This method offers a convenient alternative to using hydrogen gas, employing a hydrogen donor in the presence of a palladium catalyst.[6] This can be advantageous for laboratories not equipped for handling hydrogen gas.
Materials:
-
2-Methylbenzyl-protected phenol
-
Palladium on charcoal (Pd/C, 10 wt. %)
-
Cyclohexene, formic acid, or ammonium formate as a hydrogen donor
-
Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
Reaction Setup: Dissolve the 2-methylbenzyl-protected phenol (1.0 equiv) in MeOH or EtOH. Add Pd/C (10-20 mol %).
-
Addition of Hydrogen Donor: Add the hydrogen donor (e.g., cyclohexene, 10-20 equiv).
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture, filter through Celite®, and concentrate the filtrate to yield the deprotected phenol.
Diagram 2: Deprotection of a 2-Methylbenzyl Protected Phenol
Caption: Common deprotection methods for 2-methylbenzyl ethers.
Protocol 4: Deprotection Using Lewis Acids
For substrates that are sensitive to reductive conditions, cleavage with a strong Lewis acid can be an effective alternative.[7][8]
Materials:
-
2-Methylbenzyl-protected phenol
-
Boron trichloride (BCl₃) or Boron tribromide (BBr₃) (1 M solution in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: Dissolve the 2-methylbenzyl-protected phenol (1.0 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere and cool to -78 °C.
-
Addition of Lewis Acid: Add the BCl₃ or BBr₃ solution (2.0-3.0 equiv) dropwise.
-
Reaction: Stir the mixture at -78 °C and monitor by TLC. The reaction is typically rapid.
-
Quenching: Quench the reaction by the slow addition of MeOH at -78 °C, then allow the mixture to warm to room temperature.
-
Work-up and Isolation: Concentrate the reaction mixture and purify by column chromatography to obtain the desired phenol.
Trustworthiness and Self-Validation:
Each protocol described is a self-validating system. The progress of both the protection and deprotection reactions should be carefully monitored by TLC. The appearance of a new spot corresponding to the product and the disappearance of the starting material spot will indicate the progression of the reaction. The final product should be characterized by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
Comparative Analysis and Strategic Considerations
The choice between benzyl, 2-methylbenzyl, and 4-methoxybenzyl protecting groups should be guided by the overall synthetic strategy, particularly the need for orthogonal deprotection.
Table 2: Comparative Deprotection Conditions
| Protecting Group | Catalytic Hydrogenation | Oxidative Cleavage (e.g., DDQ) | Strong Acid (e.g., BBr₃) |
| Benzyl (Bn) | Readily cleaved[4] | Generally stable[4] | Cleaved[4] |
| 2-Methylbenzyl (OMB) | Expected to be readily cleaved | Likely more stable than PMB | Cleaved |
| 4-Methoxybenzyl (PMB) | Readily cleaved[5] | Readily cleaved[5] | Very readily cleaved[5] |
The 2-methylbenzyl group is expected to behave similarly to the unsubstituted benzyl group under hydrogenolytic and strongly acidic conditions. Its stability towards oxidative cleavage is likely intermediate between that of the benzyl and PMB groups, although this would need to be empirically determined for a specific substrate. This presents a potential, albeit subtle, avenue for selective deprotection.
Conclusion
The 2-methylbenzyl ether serves as a valuable, albeit less common, protecting group for phenols. Its installation and removal follow well-established protocols for benzyl ethers, primarily the Williamson ether synthesis for protection and catalytic hydrogenation for deprotection. While it does not offer the distinct oxidative cleavage pathway of the PMB group, the steric and electronic influence of the ortho-methyl substituent may offer subtle differences in reactivity that can be exploited in complex synthetic routes. Researchers are encouraged to consider the 2-methylbenzyl group as a strategic alternative to the traditional benzyl ether, particularly when fine-tuning the stability and reactivity of a protected phenol is desired.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link][4]
-
ChemRxiv. (2023). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). AuCl-Catalyzed Synthesis of Benzyl-Protected Substituted Phenols: A Formal [3+3] Approach. Retrieved from [Link]
-
PubMed. (2007). AuCl-catalyzed synthesis of benzyl-protected substituted phenols: a formal [3+3] approach. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
Scholarly Publications Leiden University. (2015). Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. Retrieved from [Link]
-
The University of Melbourne. (n.d.). Selective cleavage of benzyl ethers. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]
-
Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as. Retrieved from [Link]
-
ResearchGate. (n.d.). A Mild and Practical Method for Deprotection of Aryl Methyl/ Benzyl/Allyl Ethers with HPPh2 and tBuOK. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers. Retrieved from [Link]
-
SynArchive. (n.d.). Protection of Phenol by Ether. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]
-
Oreate AI Blog. (2025). Phenyl Group vs Benzyl Group. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Retrieved from [Link]
-
MDPI. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Retrieved from [Link]
-
PubMed Central. (n.d.). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic study of hydrogen transfer from benzyl alcohol to aliphatic aldehydes catalysed by heterogenised ruthenium(II) catalysts. Retrieved from [Link]
-
National Institutes of Health. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Retrieved from [Link]
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Application Note & Protocol: Catalytic Hydrogenation for the Deprotection of 2-Methyl-1-Benzyloxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Benzyl Ether Deprotection
In the landscape of multi-step organic synthesis, particularly in pharmaceutical development, the use of protecting groups is a cornerstone of molecular architecture. The benzyl ether is a preeminent choice for the protection of phenols and alcohols due to its robust stability across a wide array of reaction conditions and its facile removal under specific, mild protocols. The cleavage of the benzyl C-O bond to liberate the free phenol is a critical final step in many synthetic routes.
Among the various deprotection strategies, catalytic hydrogenation stands out for its efficiency, clean conversion, and operational simplicity.[1][2] This method involves the hydrogenolysis of the benzylic C-O bond, promoted by a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas.[3][4] The reaction yields the desired phenol and toluene as the sole byproduct, which is easily removed due to its volatility. This application note provides a comprehensive guide to the deprotection of 2-Methyl-1-Benzyloxybenzene to yield 2-methylphenol (o-cresol), a valuable intermediate in various chemical industries.
Mechanistic Insights: The Role of the Palladium Catalyst
The hydrogenolysis of a benzyl ether is a surface-catalyzed reaction. While the precise mechanism on a heterogeneous catalyst like Pd/C is complex and not fully elucidated, it is generally understood to involve several key steps.[1][5]
First, both molecular hydrogen (H₂) and the benzyl ether substrate adsorb onto the active sites of the palladium metal surface. The H-H bond of the hydrogen molecule is cleaved, resulting in atomically adsorbed hydrogen on the catalyst. Subsequently, the C-O bond of the benzyl ether is cleaved through interaction with the catalyst surface, leading to the formation of the corresponding phenol and a benzyl fragment.[1] These fragments then react with the adsorbed hydrogen atoms to yield the final products: 2-methylphenol and toluene. Palladium is the preferred catalyst as it is less prone to causing saturation of the aromatic rings compared to platinum or rhodium.[2][6]
Experimental Protocol: Deprotection of this compound
This protocol details the procedure for the deprotection of this compound on a laboratory scale using a hydrogen balloon setup. For reactions requiring higher pressure, a certified high-pressure hydrogenation reactor, such as a Parr shaker, is necessary.[7]
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Standard Chemical Supplier | Substrate |
| Palladium on Carbon (10% Pd/C) | 50% water wet | Standard Chemical Supplier | Catalyst. Handle with care, pyrophoric when dry.[8][9] |
| Ethanol (EtOH) | Anhydrous | Standard Chemical Supplier | Reaction Solvent |
| Celite® 545 | N/A | Standard Chemical Supplier | Filtration aid |
| Dichloromethane (DCM) | ACS Grade | Standard Chemical Supplier | For workup and extraction |
| Saturated aq. NaHCO₃ | N/A | Prepared in-house | For workup |
| Anhydrous MgSO₄ or Na₂SO₄ | N/A | Standard Chemical Supplier | Drying agent |
| Hydrogen (H₂) gas | High Purity | Gas Supplier | Reducing agent |
| Nitrogen (N₂) gas | High Purity | Gas Supplier | Inert gas for purging |
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet adapter with stopcock
-
Rubber septa
-
Hydrogen-filled balloon
-
Nitrogen/vacuum manifold (Schlenk line)
-
Syringes and needles
-
Büchner funnel and filter flask
-
Rotary evaporator
Reaction Setup and Workflow
The following diagram illustrates the key steps from reaction setup to product isolation.
Sources
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- 2. atlanchimpharma.com [atlanchimpharma.com]
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- 7. Amine Protection / Deprotection [fishersci.co.uk]
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- 9. pubs.acs.org [pubs.acs.org]
The Strategic Application of 2-Methyl-1-Benzyloxybenzene in the Synthesis of Natural Products: A Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Aromatic Building Block
In the intricate tapestry of natural product synthesis, the selection of starting materials is a critical determinant of synthetic efficiency and elegance. 2-Methyl-1-benzyloxybenzene, a readily accessible derivative of 2-cresol, emerges as a highly versatile and strategic building block. Its utility stems from the dual functionality conferred by the benzyloxy and methyl groups. The benzyloxy moiety serves as a robust protecting group for the phenolic hydroxyl, while simultaneously acting as a potent ortho-directing group in metalation reactions. This allows for precise functionalization of the aromatic ring. Concurrently, the methyl group presents a handle for further transformations, enabling the construction of more complex molecular architectures.
This application note provides an in-depth exploration of the strategic use of this compound in the synthesis of natural products, with a particular focus on the construction of the chromane core, a privileged scaffold found in a plethora of bioactive molecules, most notably Vitamin E (α-tocopherol). We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and illustrate the logical flow of synthetic design.
Core Reactivity and Synthetic Strategy: The Power of Directed ortho-Metalation (DoM)
The cornerstone of this compound's utility lies in the principle of Directed ortho-Metalation (DoM). The oxygen atom of the benzyloxy group acts as a Lewis base, coordinating to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi). This coordination pre-positions the strong base for the regioselective deprotonation of the proximal ortho proton, leading to the formation of a stabilized aryllithium species. This powerful nucleophile can then be quenched with a wide array of electrophiles, enabling the introduction of diverse functional groups at the C6 position (adjacent to the benzyloxy group).
This targeted functionalization is paramount in constructing the core structures of many natural products. The general workflow for the application of this compound via DoM is depicted below.
Caption: General workflow for the utilization of this compound in natural product synthesis via Directed ortho-Metalation.
Application in Natural Product Synthesis: A Case Study on the Chromane Core of Vitamin E
Vitamin E, a class of lipid-soluble antioxidants, is characterized by a chromane ring system. The most biologically active form, α-tocopherol, is a prime target for synthetic chemists. While industrial syntheses often commence from trimethylphenol, laboratory-scale and asymmetric syntheses can benefit from building the chromane core from simpler aromatic precursors. This compound is an excellent starting point for the construction of the 6-hydroxychromane core of tocopherols.
The proposed synthetic strategy involves the ortho-lithiation of this compound and subsequent reaction with a suitable three-carbon electrophile to forge the heterocyclic ring. This approach allows for the convergent assembly of the chromane skeleton.
Synthetic Pathway to a Key Chromane Intermediate
The following scheme illustrates a plausible synthetic route to a key 6-benzyloxy-2,5,7,8-tetramethylchroman-2-methanol intermediate, a precursor to the chiral chroman aldehyde required for the total synthesis of α-tocopherol.[1]
Caption: Proposed synthetic pathway to an advanced chromane intermediate for Vitamin E synthesis starting from 2-cresol.
Experimental Protocols
Protocol 1: Synthesis of this compound (Benzyl Protection of 2-Cresol)
This protocol describes the benzylation of 2-cresol to afford the starting material, this compound.
Materials:
-
2-Cresol
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification glassware
Procedure:
-
To a solution of 2-cresol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless oil.
Expected Yield: >90%
| Parameter | Value |
| Reactants | 2-Cresol, Benzyl bromide, Potassium carbonate |
| Solvent | Acetone |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Product | This compound |
| Appearance | Colorless oil |
| Purification | Vacuum distillation or column chromatography |
Protocol 2: Directed ortho-Lithiation and Electrophilic Quench of this compound
This protocol details the key ortho-functionalization step. The choice of electrophile will determine the nature of the introduced substituent. For the synthesis of the chromane core, an epoxide such as propylene oxide can be employed.
Materials:
-
This compound
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Tetrahydrofuran (THF), anhydrous
-
Electrophile (e.g., propylene oxide)
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry ice/acetone bath
-
Standard work-up and purification glassware
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.2 eq) dropwise to the cooled solution. The solution will typically develop a deep color, indicating the formation of the aryllithium species.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add the electrophile (e.g., propylene oxide, 1.5 eq) dropwise to the solution at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired ortho-functionalized product.
Expected Yield: 60-80% (highly dependent on the electrophile)
| Parameter | Value |
| Reactants | This compound, s-BuLi, TMEDA, Electrophile |
| Solvent | THF |
| Reaction Temperature | -78 °C to room temperature |
| Reaction Time | 3-5 hours |
| Product | ortho-Functionalized derivative |
| Purification | Column chromatography |
Conclusion and Future Perspectives
This compound stands as a potent and underutilized tool in the arsenal of synthetic organic chemists targeting natural products. Its ability to undergo highly regioselective ortho-functionalization via Directed ortho-Metalation provides a direct and efficient route to polysubstituted aromatic compounds that are key intermediates in the synthesis of complex molecules. The presented application in the conceptual synthesis of the chromane core of Vitamin E serves as a testament to its strategic value. Future applications of this versatile building block can be envisioned in the synthesis of other natural products bearing a substituted cresol moiety, including certain alkaloids, terpenoids, and polyketides. Further exploration of the functionalization of the methyl group, in tandem with ortho-lithiation, will undoubtedly unlock even more powerful synthetic strategies.
References
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Wang, X., et al. (2018). How to Synthesize Vitamin E. Acta Physico-Chimica Sinica, 34(10), 1139-1150. [Link][2][3]
-
Dakota Ingredients. (2025). Navigating Vitamin E Synthesis: The Crucial Role of 2,3,6-Trimethylphenol. [Link][4]
-
Kagaku, T., et al. (1993). Enantioselective Synthesis of (2R,4'R,8'R)-a-Tocopherol (Vitamin E) Based on Enzymatic Function. Chemical & Pharmaceutical Bulletin, 41(6), 1103-1105. [Link][1]
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Application Notes and Protocols: 2-Methyl-1-benzyloxybenzene as a Strategic Building Block for Pharmaceutical Intermediates
Abstract
2-Methyl-1-benzyloxybenzene, also known as the benzyl ether of o-cresol, is a versatile and highly valuable building block in the synthesis of complex pharmaceutical intermediates. Its unique structural features—a protected phenolic hydroxyl group and a methyl-substituted aromatic ring—offer a powerful combination of stability and reactivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic applications of this compound. We will delve into its critical role in directed ortho-metalation (DoM) reactions and as a stable protecting group, providing detailed, field-proven protocols and explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound
In the intricate landscape of multi-step pharmaceutical synthesis, the choice of starting materials and intermediates is paramount. This compound emerges as a key player due to two primary functionalities:
-
The Benzyl Ether as a Robust Protecting Group: The benzyl ether moiety provides excellent stability for the phenolic hydroxyl group across a wide range of reaction conditions, including acidic and basic media.[1] This stability is crucial for preventing unwanted side reactions while other parts of the molecule are being modified. The benzyl group can be reliably removed under specific reductive or oxidative conditions, offering a clean deprotection step.[2][3]
-
Directed ortho-Metalation (DoM): The benzyloxy group can act as a directed metalation group (DMG), facilitating the deprotonation of the aromatic ring at the position ortho to it.[4][5][6] This allows for the regioselective introduction of various electrophiles, a powerful tool for building molecular complexity. The methyl group on the ring further influences the regioselectivity of these reactions.
These dual roles make this compound a strategic choice for the synthesis of a variety of pharmaceutical intermediates, including precursors to cardiovascular drugs and other biologically active molecules.[7][8][9]
Core Application: Directed ortho-Metalation (DoM) for Regioselective Functionalization
Directed ortho-metalation is a powerful technique that leverages the coordinating ability of a functional group (the DMG) to direct a strong base to deprotonate a specific ortho-position on an aromatic ring.[6][10] In the case of this compound, the oxygen atom of the benzyloxy group coordinates with an organolithium reagent, positioning the base to abstract a proton from the C6 position.
Mechanistic Rationale
The process begins with the coordination of the Lewis acidic lithium atom of the organolithium reagent (e.g., n-butyllithium) to the Lewis basic oxygen of the benzyloxy group.[6] This brings the alkyl anion in close proximity to the ortho-protons, significantly increasing their kinetic acidity and facilitating deprotonation to form a stabilized aryllithium intermediate.[11][12] This intermediate can then react with a wide range of electrophiles to introduce new functional groups with high regioselectivity.
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Synthesis of 2-Methyl-1-Benzyloxybenzene Derivatives: A Comprehensive Guide for Researchers
Introduction: The Significance of the Benzyloxybenzene Scaffold in Modern Drug Discovery
The 2-methyl-1-benzyloxybenzene scaffold and its derivatives represent a class of compounds of significant interest to the pharmaceutical and agrochemical industries. The inherent structural features of this scaffold—a protected phenol in the form of a benzyl ether and a methyl group on the aromatic ring—provide a versatile platform for the synthesis of a diverse array of molecules. The benzyloxy group can serve as a crucial pharmacophore or as a protecting group that can be cleaved in later synthetic stages to reveal a reactive phenol. This flexibility, coupled with the ability to introduce a wide range of functional groups onto the aromatic core, makes these derivatives valuable intermediates in the synthesis of biologically active compounds, including potent and selective monoamine oxidase (MAO) inhibitors for the treatment of neurological disorders.[1][2]
This guide provides a comprehensive overview of the synthesis of this compound and its subsequent derivatization through robust and widely applicable synthetic methodologies. We will delve into the practical and mechanistic aspects of the Williamson ether synthesis for the construction of the core structure, followed by detailed protocols for palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions—for the introduction of further molecular complexity.
Part 1: Synthesis of the Core Scaffold: this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and a deprotonated alcohol (alkoxide).[3] This SN2 reaction is particularly well-suited for the synthesis of this compound from readily available starting materials: o-cresol and benzyl bromide.
Mechanistic Rationale
The reaction proceeds in two key steps. First, a base is used to deprotonate the phenolic hydroxyl group of o-cresol, forming a highly nucleophilic phenoxide ion. This is a critical step, as the phenoxide is a much stronger nucleophile than the neutral phenol. The choice of base is important; a moderately strong base like potassium carbonate is often sufficient for deprotonating phenols, offering a good balance between reactivity and functional group tolerance. In the second step, the phenoxide ion attacks the electrophilic benzylic carbon of benzyl bromide in a classic SN2 fashion, displacing the bromide ion and forming the desired ether linkage. The use of a primary halide like benzyl bromide is ideal as it minimizes the competing E2 elimination side reaction.[4]
Experimental Workflow: Williamson Ether Synthesis
Caption: General workflow for the Williamson ether synthesis of this compound.
Detailed Protocol: Synthesis of this compound
Materials and Reagents:
-
o-Cresol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-cresol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to o-cresol.
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add benzyl bromide (1.1 eq) dropwise via a syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
| Product | Yield | 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 13C NMR (CDCl₃, 100 MHz) δ (ppm) |
| This compound | Typically >90% | 7.45-7.28 (m, 5H), 7.15 (t, J=7.6 Hz, 1H), 7.09 (d, J=7.6 Hz, 1H), 6.90 (t, J=7.6 Hz, 1H), 6.85 (d, J=8.0 Hz, 1H), 5.10 (s, 2H), 2.25 (s, 3H). | 156.4, 137.5, 130.8, 128.6, 127.9, 127.2, 126.9, 120.7, 111.4, 70.2, 16.3. |
Part 2: Derivatization via Palladium-Catalyzed Cross-Coupling Reactions
To introduce diversity into the this compound scaffold, a halogen atom (typically bromine) is first installed on the aromatic ring. This is commonly achieved through electrophilic aromatic substitution. The resulting halo-derivative serves as a versatile handle for a variety of powerful palladium-catalyzed cross-coupling reactions.[5][6]
A. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[7][8]
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:[9][10]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron species (Ar'-B(OR)₂) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
-
Bromo-2-methyl-1-benzyloxybenzene derivative (e.g., 2-bromo-1-(benzyloxy)-3-methylbenzene)
-
Arylboronic acid or its pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand like SPhos)[11]
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)[12]
-
Solvent system (e.g., Dioxane/water, Toluene/water, or DMF)[7]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or a round-bottom flask equipped with a reflux condenser, add the bromo-2-methyl-1-benzyloxybenzene derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with water.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate. Purify the crude product by column chromatography.[11]
| Arylboronic Acid | Catalyst System | Base | Solvent | Yield | Reference |
| 3-Thiopheneboronic acid | Pd(OAc)₂/P(o-tolyl)₃ | K₃PO₄ | DME/H₂O | 76-99% | [7][13] |
| 2-Furanboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DMF/H₂O | 75-93% | [7][13] |
| Phenylboronic acid | Pd(OAc)₂/JohnPhos | K₂CO₃ | DMF | ~70% | [12] |
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[14]
The Sonogashira coupling involves two interconnected catalytic cycles:[15][16]
-
Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper acetylide. This species then undergoes transmetalation with the Pd(II) intermediate.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Materials and Reagents:
-
Bromo-2-methyl-1-benzyloxybenzene derivative
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF, or Toluene)
-
Inert gas
Procedure:
-
Reaction Setup: In a Schlenk tube, combine the bromo-2-methyl-1-benzyloxybenzene derivative (1.0 eq), the palladium catalyst (2-5 mol%), and copper(I) iodide (5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Solvent and Reagent Addition: Under a positive flow of inert gas, add the anhydrous solvent, the base (2.0-3.0 eq), and the terminal alkyne (1.2-1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer, concentrate, and purify by column chromatography.[17]
| Terminal Alkyne | Catalyst System | Base | Solvent | Yield | Reference |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | ~95% | [18] |
| 1-Heptyne | Pd(PPh₃)₄ / CuI | Et₃N | H₂O | 95% | [18] |
| 4-Ethynyltoluene | Pd(PPh₃)₄ / CuI | Et₃N | H₂O | 96% | [18] |
C. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[9][19]
The catalytic cycle for the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-coupling reactions:[1][20]
-
Oxidative Addition: Pd(0) adds to the aryl halide.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Materials and Reagents:
-
Bromo-2-methyl-1-benzyloxybenzene derivative
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, BINAP, or RuPhos)[21]
-
Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)[19]
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF)
-
Inert gas
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 eq).
-
Inert Atmosphere: Seal the tube and purge with an inert gas.
-
Reagent Addition: Under a positive flow of inert gas, add the bromo-2-methyl-1-benzyloxybenzene derivative (1.0 eq), the amine (1.1-1.2 eq), and the anhydrous solvent.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through celite. Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.[1]
| Amine | Catalyst System | Base | Solvent | Yield | Reference |
| Morpholine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | >90% | [21] |
| Aniline | Pd(OAc)₂ / RuPhos | NaOt-Bu | Toluene | >90% | |
| Diethylamine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | ~85% | [9] |
Conclusion
The synthetic routes outlined in this guide provide a robust and versatile toolbox for the synthesis of a wide array of this compound derivatives. The Williamson ether synthesis offers a reliable method for constructing the core scaffold, while the subsequent palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—enable the introduction of diverse functionalities with high efficiency and broad substrate scope. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can effectively utilize these powerful synthetic tools to generate novel molecules with potential applications in drug discovery and materials science.
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Szatmári, I., Földesi, A., & Kotschy, A. (2012). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Letters in Organic Chemistry, 9(1), 64-70. [Link]
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Szatmári, I., Földesi, A., & Kotschy, A. (2012). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. ResearchGate. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Molander, G. A., & Brown, A. R. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 76(20), 8142–8149. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Aroso, M., Guedes, R. C., & Pereira, M. M. (2017). Optimization of the reaction conditions for the Buchwald-Hartwig amination of 5(6)-bromo-2-(methylsulfonyl)benzimidazole. ResearchGate. [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
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Organic Chemistry Portal. (2021). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. [Link]
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Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates. Journal of the American Chemical Society, 128(28), 9062–9063. [Link]
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The Chemists' Cookbook. (2023). Suzuki Coupling. [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
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Lubaev, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(41), 29184-29188. [Link]
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Lan, J. S., et al. (2017). Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. MedChemComm, 8(2), 405-411. [Link]
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ChemHelp ASAP. (2020). Sonogashira Cross-Coupling Reaction. YouTube. [Link]
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ResearchGate. (2018). Sonogashira cross‐coupling (with isolated yields) using the palladate... [Link]
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Itami, K., Yamaguchi, J., Segawa, Y., & Suzuki, S. (2015). Programmed synthesis towards multi-substituted benzene derivatives. ScienceDaily. [Link]
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Benny, F., et al. (2024). New class of thio/semicarbazide-based benzyloxy derivatives as selective class of monoamine oxidase-B inhibitors. Scientific Reports, 14(1), 31292. [Link]
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Spectroscopy Online. (2020). Interpreting the Spectra of Substituted Benzene Rings. [Link]
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University of Calgary. (n.d.). Spectra Problem #6 Solution. [Link]
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Suna, E., & Muceniece, R. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(43), 5963-5966. [Link]
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ResearchGate. (2019). Synthesis of Oligomers via Sonogashira cross coupling followed by... [Link]
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Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful tools for the analysis of dissolved organic matter. Biogeosciences, 10(3), 1583-1620. [Link]
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ResearchGate. (2018). 1.2.3 The Buchwald–Hartwig Reaction. [Link]
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ResearchGate. (2016). High resolution NMR spectra of some tri-substituted benzenes. [Link]
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2013). Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. RSC Advances, 3(44), 21727-21735. [Link]
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Application Notes and Protocols for the Catalytic Cleavage of 2-Methyl-1-Benzyloxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Benzyl Ether Cleavage in Synthesis
In the landscape of multi-step organic synthesis, particularly in the pharmaceutical and fine chemical industries, the use of protecting groups is a cornerstone strategy for achieving high selectivity and yield.[1][2] The benzyl ether is a frequently employed protecting group for hydroxyl functionalities due to its general stability across a wide range of reaction conditions, including mildly acidic and basic environments.[1][3][4] The substrate of interest, 2-Methyl-1-Benzyloxybenzene, features a benzyl-protected phenolic hydroxyl group. The selective and efficient cleavage of this ether linkage to unveil the free phenol, 2-methylphenol (o-cresol), is a critical deprotection step in many synthetic routes.
The choice of a debenzylation method is dictated by the overall molecular architecture, the presence of other functional groups, and the desired scale of the reaction. This guide provides a detailed overview of the primary catalytic methods for the cleavage of this compound, offering insights into the mechanistic underpinnings of each technique and providing robust, field-tested protocols.
Core Cleavage Methodologies: A Comparative Overview
The cleavage of the C–O bond in benzyl ethers can be effectively achieved through several catalytic approaches. The most prominent and widely adopted methods are:
-
Catalytic Hydrogenolysis: The classic and often preferred method, involving the use of hydrogen gas and a metal catalyst.
-
Catalytic Transfer Hydrogenolysis: A safer and often more convenient alternative that utilizes a hydrogen donor in place of gaseous hydrogen.
-
Oxidative Cleavage: A valuable option when reductive conditions are incompatible with other functionalities in the molecule.
The following sections will delve into the specifics of each of these methodologies, providing both the "how" and the "why" behind the experimental design.
Method 1: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and often most efficient method for the cleavage of benzyl ethers.[1] The reaction proceeds by the addition of hydrogen across the benzylic C-O bond, catalyzed by a heterogeneous metal catalyst, typically palladium on carbon (Pd/C).[1][5] This process liberates the desired alcohol (in this case, 2-methylphenol) and toluene as a byproduct.[1]
Mechanism and Rationale
The reaction occurs on the surface of the metal catalyst where hydrogen gas is adsorbed and dissociates into reactive hydrogen atoms.[6] The benzyl ether also coordinates to the catalyst surface, facilitating the cleavage of the relatively weak benzylic C-O bond and subsequent hydrogenation. The methyl group on the phenyl ring of the ether in this compound is unlikely to significantly interfere with this process under standard conditions.
Figure 1: Conceptual workflow of catalytic hydrogenolysis.
Experimental Protocol: Hydrogenolysis of this compound
Safety First: Hydrogen gas is highly flammable and can form explosive mixtures with air.[7][8] All operations involving hydrogen must be conducted in a well-ventilated fume hood, away from ignition sources.[8][9] The palladium on carbon catalyst is pyrophoric, especially after use, and should be handled with care, preferably wet.[7][10]
Materials:
-
This compound
-
Palladium on carbon (10 wt. % Pd)
-
Methanol or Ethanol (ACS grade)
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Celite® (for filtration)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
-
Vacuum/nitrogen manifold
-
Buchner funnel and filter paper
Procedure:
-
Catalyst Charging: To a dry three-necked flask equipped with a magnetic stir bar, add 10% Pd/C (5-10 mol % relative to the substrate).
-
Inerting the System: Seal the flask and purge with nitrogen gas for 5-10 minutes to remove all oxygen.[10][11]
-
Solvent and Substrate Addition: Under a positive pressure of nitrogen, add the solvent (e.g., methanol, 10-20 mL per gram of substrate) via cannula or a dropping funnel.[7] Dissolve the this compound in a minimal amount of the same solvent and add it to the flask.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this two more times to ensure the atmosphere is saturated with hydrogen.[7]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen.[9]
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[7] Caution: Do not allow the catalyst to dry on the filter paper as it can ignite.[7] Immediately quench the filter cake with water.[7]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-methylphenol. The product can be further purified by column chromatography or distillation if necessary.
Method 2: Catalytic Transfer Hydrogenolysis
This method offers a significant safety advantage over traditional hydrogenolysis by avoiding the use of flammable hydrogen gas.[12] Instead, a hydrogen donor molecule is used in the presence of a catalyst to effect the debenzylation.[12] Common hydrogen donors include formic acid, ammonium formate, and cyclohexene.[12][13]
Rationale and Advantages
Catalytic transfer hydrogenolysis is particularly useful for laboratories not equipped for high-pressure hydrogenations and for reactions where precise control over the hydrogen source is beneficial. The reaction conditions are generally mild, and the procedure is often simpler to execute.[12]
Figure 2: General workflow for catalytic transfer hydrogenolysis.
Experimental Protocol: Transfer Hydrogenolysis using Ammonium Formate
Materials:
-
This compound
-
Palladium on carbon (10 wt. % Pd)
-
Ammonium formate
-
Methanol or Ethanol (ACS grade)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in methanol (15-25 mL per gram of substrate).
-
Reagent Addition: Add 10% Pd/C (10-20 mol %) to the solution, followed by ammonium formate (3-5 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.
-
Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-methylphenol.
Method 3: Oxidative Cleavage
While reductive methods are more common, oxidative cleavage of benzyl ethers provides a crucial alternative, especially when the substrate contains functional groups sensitive to reduction (e.g., alkenes, alkynes, or nitro groups).[3][14][15] A variety of oxidizing agents can be employed, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) being a prominent example for the cleavage of benzyl ethers, sometimes facilitated by visible light.[3][4][14]
Mechanism and Selectivity
The mechanism of DDQ-mediated cleavage is thought to involve a single-electron transfer (SET) from the electron-rich benzyl ether to DDQ, forming a radical cation.[16] Subsequent steps lead to the formation of a hemiacetal which then collapses to the deprotected alcohol and benzaldehyde. The presence of the methyl group on the phenyl ring of this compound is not expected to inhibit this reaction.
Experimental Protocol: Oxidative Cleavage using DDQ
Safety Note: DDQ is toxic and should be handled in a fume hood with appropriate personal protective equipment.
Materials:
-
This compound
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM, anhydrous)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound in a mixture of DCM and water (typically 18:1 v/v).
-
DDQ Addition: Add DDQ (1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction can be monitored by the disappearance of the starting material on TLC. A color change is often observed as the reaction progresses.
-
Quenching: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extraction: Separate the layers and extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product, which will contain benzaldehyde as a byproduct, should be purified by column chromatography to isolate the pure 2-methylphenol.
Comparative Summary of Methods
| Feature | Catalytic Hydrogenolysis | Catalytic Transfer Hydrogenolysis | Oxidative Cleavage (DDQ) |
| Primary Reagents | H₂ gas, Pd/C | NH₄HCO₂, Pd/C | DDQ |
| Byproducts | Toluene | Toluene, CO₂, NH₃ | Benzaldehyde, DDQ-H₂ |
| Key Advantages | High efficiency, clean reaction | Avoids H₂ gas, simple setup | Tolerates reducible groups |
| Key Disadvantages | Flammable H₂ gas, requires specialized equipment | Can require heating, larger excess of reagents | Stoichiometric oxidant, byproducts require separation |
| Chemoselectivity | May reduce other functional groups (alkenes, Cbz, etc.)[17] | Generally good, but can affect some protecting groups | Excellent for substrates with reducible groups |
Conclusion and Recommendations
For the deprotection of this compound, catalytic hydrogenolysis remains the gold standard in terms of efficiency and atom economy, provided the necessary safety infrastructure is in place. For routine laboratory synthesis where the handling of hydrogen gas is a concern, catalytic transfer hydrogenolysis offers a nearly equivalent and much more convenient alternative. Oxidative cleavage should be reserved for cases where the substrate contains functionalities that are incompatible with reductive conditions. The choice of method should always be guided by a thorough analysis of the substrate's functional group tolerance and the available laboratory resources.
References
-
Pieber, B., & Seeberger, P. H. (2021). Visible-light-mediated oxidative debenzylation enables the use of benzyl ethers as temporary protecting groups. Max-Planck-Gesellschaft. [Link]
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Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Benzyl Protecting Groups in Organic Synthesis. [Link]
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A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]
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Hydrogenation Reaction Safety In The Chemical Industry. (2025). [Link]
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Manabe, S., et al. (2011). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. National Institutes of Health. [Link]
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Wikipedia. Benzyl group. [Link]
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Lercher, J. A., et al. (2014). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. Journal of Catalysis. [Link]
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Lercher, J. A., et al. (2014). Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases. ScienceDirect. [Link]
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Organic Chemistry Portal. Benzyl Ethers. [Link]
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Coleman, R. S., et al. (2024). Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis. Organic Letters. [Link]
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Hydrogenation SOP. [Link]
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Payne, A. N., et al. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. ACS Catalysis. [Link]
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Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
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Pieber, B., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. [Link]
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ACS Chemical Health & Safety. (2020). Hazards associated with laboratory scale hydrogenations. [Link]
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What are the safety precautions for operating a Hydrogenation Test Unit? (2025). [Link]
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Pieber, B., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. National Institutes of Health. [Link]
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Bull, S. D., et al. (2000). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Gevorgyan, V., et al. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. [Link]
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Sivanandaiah, K. M., et al. (1984). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Indian Journal of Chemistry. [Link]
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Bull, S. D., et al. (2000). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Pieber, B., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. National Institutes of Health. [Link]
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Common Organic Chemistry. Benzyl Protection. [Link]
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Glen Research. Deprotection Guide. [Link]
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Chemistry Stack Exchange. (2015). Hydrogenolysis of benzylic C-N bond. [Link]
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Reddy, B. V. S., et al. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. [Link]
-
Bhat, R. G., et al. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Semantic Scholar. [Link]
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Wang, X., et al. (2021). A Mild and Practical Method for Deprotection of Aryl Methyl/ Benzyl/Allyl Ethers with HPPh2 and tBuOK. ResearchGate. [Link]
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Rirksomboon, T., et al. (2011). Hydrogenolysis of methylethylbenzenes to xylenes : study of p-MEB over NiMo/Al₂O₃ catalyst. Scilit. [Link]
-
Zhang, Y., et al. (2023). Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. ResearchGate. [Link]
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2-Methyl-1-Benzyloxybenzene in cross-coupling reactions
An In-Depth Technical Guide to the Application of 2-Methyl-1-benzyloxybenzene in Modern Cross-Coupling Reactions
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of this compound
In the landscape of modern synthetic organic chemistry, the pursuit of molecular complexity from simple, readily available precursors is a paramount objective. This compound, a simple derivative of ortho-cresol, has emerged as a particularly versatile substrate in transition-metal-catalyzed cross-coupling reactions. Its value lies not in its inherent complexity, but in the strategic combination of three key structural features: a benzyl-protected phenol, an ortho-positioned methyl group, and an aromatic scaffold.
This guide provides an in-depth exploration of how these features are leveraged in advanced cross-coupling strategies. We will move beyond simple reaction lists to dissect the underlying principles, offering field-proven insights into why specific catalysts are chosen, how reaction pathways are controlled, and how this substrate serves as a powerful linchpin in the synthesis of complex biaryls and other valuable motifs for pharmaceutical and materials science research.
The benzyloxy group is more than a simple protecting group; it is an active participant in catalysis. Its ether oxygen can function as a Lewis basic directing group, coordinating to a metal center and positioning it in close proximity to specific C-H bonds.[1] This directed C-H activation strategy enables the selective functionalization of otherwise inert C-H bonds, offering a highly atom-economical alternative to traditional pre-functionalization approaches. This guide will detail its application in directing both C(sp³)–H activation of the methyl group and C(sp²)–H activation of the aromatic ring.
Part 1: Directed C(sp³)–H Arylation of the ortho-Methyl Group
The most powerful application of this compound is arguably its use in directed C–H activation, where the benzyloxy moiety steers a catalyst to functionalize the adjacent methyl group. This transformation provides a direct route to 2-benzyl-2'-methylbiaryl structures, which are common frameworks in medicinal chemistry.
Mechanistic Rationale: The Role of the Directing Group
The reaction is typically catalyzed by palladium. The catalytic cycle begins with the coordination of the benzyloxy oxygen to the Pd(II) center. This initial coordination event brings the catalyst into the immediate vicinity of the ortho-methyl group. Through a process known as concerted metalation-deprotonation (CMD), a palladacycle intermediate is formed.[2] This five-membered metallacycle is the key intermediate that enables the selective activation of a specific C(sp³)–H bond.
Once the palladacycle is formed, it undergoes oxidative addition with an aryl halide. Subsequent reductive elimination from the resulting Pd(IV) intermediate forges the new C–C bond and regenerates the active Pd(II) catalyst, allowing the cycle to continue. The choice of ligand and base is critical for facilitating these steps efficiently.
Diagram 1: Catalytic Cycle for Directed C(sp³)–H Arylation
Caption: Pd-catalyzed cycle for directed C(sp³)–H arylation.
Protocol 1: Palladium-Catalyzed Directed C(sp³)–H Arylation
Principle: This protocol describes the direct arylation of the methyl group of this compound with an aryl bromide using a palladium catalyst, leveraging the benzyloxy group for ortho-direction.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Aryl Bromide (e.g., 4-bromotoluene) (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (10 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Anhydrous Toluene (as solvent)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the aryl bromide, Pd(OAc)₂, PCy₃·HBF₄, and K₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 16-24 hours. Monitor progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-(benzyloxy)-2-(substituted-benzyl)benzene product.
Part 2: Classical Cross-Coupling of Pre-Functionalized Substrates
While C-H activation offers elegance and atom economy, classical cross-coupling reactions on pre-functionalized substrates remain a robust and predictable strategy. In this approach, this compound is first halogenated on the aromatic ring, creating a handle for well-established reactions like the Suzuki-Miyaura coupling.
Synthetic Strategy: Halogenation and Suzuki-Miyaura Coupling
The benzyloxy group is an activating, ortho, para-director for electrophilic aromatic substitution.[3] Given that the C2 position is blocked by the methyl group, halogenation (e.g., bromination with NBS) will primarily occur at the C4 (para) and C6 (ortho) positions. Selective synthesis of a specific isomer can often be achieved by controlling reaction conditions. Once the aryl bromide is in hand, it can be readily coupled with a variety of organoboron reagents.
The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[4][5]
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-2-methyl-1-benzyloxybenzene
Principle: This protocol outlines the palladium-catalyzed cross-coupling of a pre-brominated derivative of this compound with an arylboronic acid to form a biaryl structure.
Materials and Reagents:
-
4-Bromo-2-methyl-1-benzyloxybenzene (1.0 equiv)
-
Arylboronic Acid (e.g., Phenylboronic acid) (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v mixture)
Procedure:
-
In a round-bottom flask, combine 4-bromo-2-methyl-1-benzyloxybenzene, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the dioxane/water solvent mixture.
-
Fit the flask with a reflux condenser and heat the mixture to 90-100 °C under an inert atmosphere.
-
Stir the reaction for 4-12 hours, monitoring for the disappearance of the starting aryl bromide by TLC.
-
After cooling to room temperature, add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure biaryl product.
Part 3: Nickel-Catalyzed Cross-Coupling
While palladium is the workhorse of cross-coupling, nickel catalysis has gained significant traction as a cost-effective and often more reactive alternative.[6][7] Nickel catalysts can engage in different mechanistic pathways and are particularly adept at activating more challenging C-O bonds, although this is less common for robust benzyl ethers compared to, for instance, aryl tosylates.[8][9] For substrates like this compound, nickel is highly effective in Kumada-type couplings involving Grignard reagents.
Protocol 3: Nickel-Catalyzed Kumada Coupling
Principle: This protocol details the cross-coupling of a brominated this compound with an aryl Grignard reagent, catalyzed by a simple nickel salt. This method is excellent for rapid C-C bond formation but requires strict anhydrous conditions.
Materials and Reagents:
-
4-Bromo-2-methyl-1-benzyloxybenzene (1.0 equiv)
-
Arylmagnesium Bromide (e.g., Phenylmagnesium bromide, 1.0 M in THF) (1.2 equiv)
-
Nickel(II) Chloride (NiCl₂) (5 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried, three-neck flask under an inert atmosphere, add NiCl₂ and dppp.
-
Add anhydrous THF and stir to form the catalyst complex.
-
Add a solution of 4-bromo-2-methyl-1-benzyloxybenzene in anhydrous THF to the catalyst mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the arylmagnesium bromide solution dropwise via syringe over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Part 4: Post-Coupling Transformation: Benzyl Group Deprotection
A key advantage of using a benzyl ether is the ability to cleave it after the coupling reaction, revealing a free phenol. This phenol is a versatile functional group, enabling further modifications such as etherification, esterification, or participation in reactions like the Buchwald-Hartwig amination.
Protocol 4: Catalytic Hydrogenolysis for Benzyl Deprotection
Principle: The most common and clean method for benzyl ether cleavage is catalytic hydrogenolysis using palladium on carbon (Pd/C) and hydrogen gas.[10] The reaction produces the desired phenol and toluene as the only byproduct, which is easily removed.
Materials and Reagents:
-
Benzyloxy-containing coupled product (1.0 equiv)
-
Palladium on Carbon (10% Pd/C, ~5-10 wt%)
-
Methanol or Ethyl Acetate (as solvent)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
Procedure:
-
Dissolve the benzylated substrate in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere (the catalyst can be pyrophoric).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Maintain a positive pressure of hydrogen with a balloon or use a Parr apparatus (typically 1-3 atm).
-
Stir the reaction vigorously at room temperature for 2-16 hours. The reaction is often complete when H₂ uptake ceases.
-
Monitor by TLC until the starting material is consumed.
-
Carefully vent the hydrogen and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected phenolic product, which can often be used without further purification.
Comparative Data Summary
| Reaction Type | Catalyst System | Coupling Partner | Key Advantages | Typical Yields |
| Directed C(sp³)–H Arylation | Pd(OAc)₂ / Phosphine Ligand | Aryl Halide | High atom economy; functionalizes inert C-H bond. | 60-85% |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or other Pd(0) complexes | Boronic Acid | Excellent functional group tolerance; mild conditions. | 80-98% |
| Kumada Coupling | NiCl₂ / dppp | Grignard Reagent | High reactivity; rapid reaction times; cost-effective. | 75-95% |
Conclusion
This compound is a deceptively simple molecule that provides access to a remarkable range of cross-coupling chemistries. Its utility stems from the strategic interplay between the directing benzyloxy group and the reactive sites on the aromatic core and methyl substituent. By understanding the mechanistic principles behind directed C-H activation and classical cross-coupling, researchers can select the optimal catalytic system to forge complex molecular architectures. The final deprotection step to reveal the versatile phenol handle further cements the status of this compound as a cornerstone building block in modern synthetic chemistry.
References
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Chen, D., et al. (2011). Direct Sp3 α-C–H activation and functionalization of alcohol and ether. Chemical Society Reviews, 40(4), 1857-1871. [Link]
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Wang, L. (2019). Thioether Ligand-Promoted Catalytic C–H Functionalization and Mechanistic Investigations. Princeton University. [Link]
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Various Authors. (2023). Recent publications in The Journal of Organic Chemistry. ACS Publications. [Link]
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Chen, D., et al. (2011). Direct Sp3 α-C–H activation and functionalization of alcohol and ether. ResearchGate. [Link]
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Various Authors. (2018). Mechanistic study of enantioselective Pd-catalyzed C(sp3)–H activation of thioethers involving two distinct stereomodels. PMC - NIH. [Link]
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Various Authors. (2014). Discussion on benzyl group deprotection. ResearchGate. [Link]
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Park, Y. S., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3792-3795. [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
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Common Organic Chemistry. (n.d.). Benzyl Protection. Common Organic Chemistry. [Link]
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Bisht, R., et al. (2021). Nickel-Catalyzed, Stereospecific C–C and C–B Cross-Couplings via C–N and C–O Bond Activation. NIH. [Link]
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Jarvo, E. R. (2015). Stereospecific nickel-catalyzed cross-coupling reactions of benzylic ethers and esters. Accounts of Chemical Research, 48(9), 2333-2342. [Link]
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Kim, J. D., et al. (2003). Deprotection of benzyl and p-methoxybenzyl ethers by chlorosulfonyl isocyanate-sodium hydroxide. Tetrahedron Letters, 44(4), 733-735. [Link]
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Zharova, Y. D., et al. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions, 47, 343-348. [Link]
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Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]
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Wang, C., et al. (2020). Nickel-catalyzed migratory alkyl–alkyl cross-coupling reaction. Chemical Science, 11(3), 735-740. [Link]
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Various Authors. (2025). Catalytic Benzylation Reactions: From C—H Bond Activation to C—N Bond Activation. Accounts of Chemical Research. [Link]
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Various Authors. (2017). Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. PMC - PubMed Central. [Link]
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Török, B., et al. (2022). Cross-coupling reactions for environmentally benign synthesis. Heterogeneous Catalysis in Sustainable Synthesis, 379-441. [Link]
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Various Authors. (2021). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. Molecules, 26(21), 6485. [Link]
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Various Authors. (2025). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. ProQuest. [Link]
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Naeimi, H., & Moradi, L. (2007). Regioselective ortho-acylation of phenol and naphthol derivatives catalyzed by FeCl3 under microwave conditions. ResearchGate. [Link]
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Pandey, G., & Laha, J. K. (2013). Direct Benzylic C-H Etherification Enabled by Photoredox Catalysis. Angewandte Chemie International Edition, 52(34), 8963-8966. [Link]
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Various Authors. (1995). New stabilising groups for lateral lithiation of ortho-cresol derivatives and a new route to 2-substituted chromans. ResearchGate. [Link]
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OrganicChemistryTutor.com. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]
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Li, J., et al. (2017). Palladium catalyzed Suzuki cross-coupling of benzyltrimethylammonium salts via C–N bond cleavage. Organic & Biomolecular Chemistry, 15(12), 2535-2538. [Link]
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jOeCHEM. (2020). Directing Groups--Activating and Deactivating Benzene (via Resonance and Induction). YouTube. [Link]
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Various Authors. (2018). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. ResearchGate. [Link]
-
Musacchio, A. J., et al. (2019). Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. Journal of the American Chemical Society, 141(38), 15346-15353. [Link]
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Various Authors. (2011). Aromatic versus benzylic CH bond activation of alkylaromatics by a transient η2-cyclopropene complex. Organometallics, 30(8), 2269-2282. [Link]
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Various Authors. (2007). Mechanism of C−H Bond Activation of Alkyl-Substituted Benzenes by Cationic Platinum(II) Complexes. ResearchGate. [Link]
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Various Authors. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews, 119(12), 7328-7396. [Link]
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Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
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Sakaki, S., et al. (2000). C-H bond activation of benzene and methane by M(η2-O2CH)2 (M = Pd or Pt). A theoretical study. Organometallics, 19(24), 4825-4840. [Link]
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Various Authors. (n.d.). Search Results for Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry. [Link]
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Various Authors. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ResearchGate. [Link]
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Various Authors. (2021). Oxyfunctionalization of Benzylic C-H Bonds of Toluene Mediated by Covalently Anchored Co-Schiff Bases. Catalysts, 11(10), 1224. [Link]
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large-scale synthesis of 2-Methyl-1-Benzyloxybenzene
An Application Note for the Scalable Synthesis of 2-Methyl-1-Benzyloxybenzene
Abstract
This document provides a comprehensive guide for the , a key intermediate in the development of pharmaceuticals and functional materials.[1] The protocol is centered on the robust and widely adopted Williamson ether synthesis, detailing a scalable process from laboratory to pilot-plant production. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, address critical safety considerations, and discuss parameters for process optimization. This guide is intended for researchers, chemists, and process development professionals aiming to implement a reliable and efficient synthesis of this valuable compound.
Introduction: Significance and Synthetic Strategy
This compound, also known as o-cresyl benzyl ether, is a vital molecular scaffold. The benzyloxy-aryl motif is prevalent in a variety of biologically active molecules, including potent and selective monoamine oxidase (MAO) inhibitors investigated for the treatment of neurodegenerative disorders like Parkinson's disease.[2][3][4] Its role as a versatile intermediate makes a scalable and cost-effective synthesis method highly desirable for the drug discovery and chemical industries.[5][6]
The premier synthetic route for preparing ethers of this class is the Williamson ether synthesis, a method first reported in 1850 that remains unparalleled in its simplicity and broad applicability.[7][8] This SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide ion.[9] For the synthesis of this compound, this translates to the reaction between a 2-methylphenoxide salt and a benzyl halide. This approach is highly efficient, particularly because benzyl halides are excellent substrates for SN2 reactions, minimizing competing elimination pathways that can occur with more sterically hindered halides.[10]
Mechanistic Rationale: The Williamson Ether Synthesis
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The process involves two key stages:
-
Deprotonation: The phenolic proton of 2-cresol (o-cresol) is acidic and is readily removed by a suitable base (e.g., potassium carbonate, K₂CO₃) to form the 2-methylphenoxide ion. This deprotonation is essential as the resulting phenoxide is a significantly stronger nucleophile than the parent phenol.
-
Nucleophilic Attack: The 2-methylphenoxide ion then acts as the nucleophile, attacking the electrophilic methylene carbon of benzyl bromide. This occurs in a concerted fashion, where the carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the carbon were chiral (though it is not in this case).[7]
The choice of a primary halide like benzyl bromide is deliberate. Secondary and tertiary halides are prone to undergo E2 elimination as a competing side reaction, especially in the presence of a strong base like a phenoxide, which would result in the formation of an alkene byproduct.[10][11]
Figure 1: Mechanism of the Williamson Ether Synthesis for this compound.
Large-Scale Synthesis Protocol
This protocol is designed for a nominal 10-liter scale synthesis. All operations should be conducted in a well-ventilated chemical fume hood or an appropriately engineered containment space.
Reagent and Equipment Summary
| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Quantity (moles) | Mass (g) | Volume (mL) | Density (g/mL) |
| 2-Cresol | 95-48-7 | 108.14 | 1.0 | 9.25 | 1000 | 957 | 1.045 |
| Benzyl Bromide | 100-39-0 | 171.04 | 1.1 | 10.17 | 1740 | 1192 | 1.460 |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | 1.5 | 13.87 | 1917 | - | - |
| Acetone | 67-64-1 | 58.08 | - | - | - | 10,000 | 0.791 |
| Deionized Water | 7732-18-5 | 18.02 | - | - | - | As needed | 1.000 |
| Saturated NaCl (Brine) | 7647-14-5 | 58.44 | - | - | - | As needed | ~1.2 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - | - | As needed | 1.330 |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | - | - | - | As needed | - |
Equipment:
-
20 L glass reactor with overhead mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet.
-
Heating mantle or oil bath.
-
Large separatory funnel (20 L).
-
Rotary evaporator with a suitably sized flask.
-
Vacuum distillation apparatus.
Experimental Workflow
Figure 2: Step-by-step workflow for the large-scale synthesis.
Step-by-Step Procedure
-
Reactor Setup: Equip a 20 L reactor with an overhead stirrer, reflux condenser, and nitrogen inlet. Ensure the system is dry and purged with nitrogen.
-
Charging Reagents: To the reactor, add acetone (10 L), 2-cresol (1000 g, 9.25 mol), and anhydrous potassium carbonate (1917 g, 13.87 mol).
-
Initial Heating: Begin stirring the suspension and gently heat the mixture to reflux (~56°C).
-
Benzyl Bromide Addition: Once refluxing, slowly add benzyl bromide (1740 g, 10.17 mol) to the mixture over 1-2 hours using an addition funnel. The addition is exothermic; control the rate to maintain a steady reflux.
-
Reaction: After the addition is complete, maintain the reaction at reflux for 12-18 hours. Monitor the reaction's progress by TLC or GC analysis until the starting 2-cresol is consumed.
-
Cooling and Filtration: Allow the reaction mixture to cool to room temperature. Filter the solid salts (KBr and excess K₂CO₃) and wash the filter cake with a small amount of acetone.
-
Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the acetone.
-
Aqueous Work-up: Transfer the resulting oil to a large separatory funnel. Dilute with dichloromethane (DCM, ~5 L) and deionized water (5 L). Shake vigorously and allow the layers to separate.
-
Washing: Drain the lower organic layer. Wash the organic layer sequentially with deionized water (2 x 3 L) and then with saturated brine (1 x 3 L) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), stir for 30 minutes, and then filter to remove the drying agent.
-
Final Concentration: Concentrate the filtrate on a rotary evaporator to yield the crude this compound as an oil.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (approx. 155-158 °C at 10 mmHg). The expected yield is typically in the range of 85-95%.
Safety and Hazard Management
The involves hazardous materials that require strict safety protocols.
| Chemical | Key Hazards | PPE Requirements |
| Benzyl Bromide | Toxic, Corrosive, Lachrymator, Moisture and Light Sensitive.[12][13][14] | Chemical-resistant gloves, splash goggles, face shield, lab coat, work in a fume hood. |
| 2-Cresol | Toxic, Corrosive, Combustible. | Chemical-resistant gloves, splash goggles, lab coat. |
| Acetone/DCM | Highly Flammable (Acetone), Volatile, Irritant. | Standard PPE, ensure no ignition sources. |
Emergency Procedures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]
-
Spill: Evacuate the area. Use an inert absorbent material to contain the spill. Dispose of waste in accordance with local regulations.[13] Eliminate all ignition sources.[14]
Quality Control and Characterization
The final product should be a clear, colorless to pale yellow oil. Its identity and purity must be confirmed using standard analytical techniques.
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.3-7.5 (m, 5H, Ar-H of benzyl), ~7.1-7.2 (m, 2H, Ar-H), ~6.8-6.9 (m, 2H, Ar-H), ~5.1 (s, 2H, -O-CH₂-), ~2.2 (s, 3H, -CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~156.4, 137.2, 130.8, 128.6, 127.9, 127.2, 126.9, 120.6, 111.4, 70.1, 16.2. |
| GC-MS | Purity >98%, mass spectrum consistent with C₁₄H₁₄O (m/z = 198.26). |
Conclusion
The Williamson ether synthesis provides a highly effective and scalable method for the production of this compound. By carefully controlling reaction parameters and adhering to stringent safety protocols, this procedure can be reliably implemented on a large scale to produce high-purity material suitable for applications in pharmaceutical and chemical research. The key to success lies in the proper activation of the phenol to its more nucleophilic phenoxide form and the use of a suitable SN2-reactive electrophile like benzyl bromide.
References
- Aromsyn Co., Ltd. (n.d.). 19578-70-2 | this compound. Retrieved from Aromsyn website.
- Acros Organics. (n.d.). Safety Data Sheet: Benzyl bromide. Retrieved from Acros Organics website.
-
Loba Chemie. (2013, August 6). BENZYL BROMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Wang, L., et al. (2015). Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. RSC Advances, 5(83), 67881-67891. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22435. Retrieved from [Link]
-
Alemany, R., et al. (1996). Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition. British Journal of Pharmacology, 117(6), 1144-1150. Retrieved from [Link]
- Google Patents. (2020). CN112028870A - Compound with benzyloxy aromatic ring structure, preparation method and application thereof.
-
The Essential Chemical Industry. (n.d.). Benzene and methylbenzenes. Retrieved from [Link]
-
Kumar, A., & Kumar, A. (2017). Drug Discovery and In Silico Techniques: A Mini-Review. Pharmaceutical and Analytical Chemistry: Open Access, 3(2). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Drug Discovery and In Silico Techniques: A Mini-Review. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Preventing Byproduct Formation in 2-Methyl-1-Benzyloxybenzene Synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-1-Benzyloxybenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common yet nuanced etherification reaction. By understanding the underlying mechanisms, you can effectively minimize byproduct formation and improve the purity and yield of your target molecule.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Reaction
Q1: What is the primary reaction mechanism for synthesizing this compound?
The synthesis is a classic example of the Williamson ether synthesis.[1][2] The core of the reaction is a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] It involves the deprotonation of 2-methylphenol (o-cresol) by a base to form a nucleophilic 2-methylphenoxide ion. This ion then attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride), displacing the halide and forming the desired ether product.[1]
Q2: What are the most common byproducts I should expect, and why do they form?
The most significant challenge in this synthesis is the formation of C-alkylated byproducts.[3][4] The 2-methylphenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom or the carbon atoms of the aromatic ring.[1]
-
O-Alkylation (Desired Product): The phenoxide oxygen attacks the benzyl halide, leading to the formation of this compound.[5]
-
C-Alkylation (Byproduct): The electron-rich aromatic ring (specifically the carbon atoms ortho and para to the oxygen) attacks the benzyl halide.[5] For 2-methylphenol, this typically results in the formation of 4-benzyl-2-methylphenol and 6-benzyl-2-methylphenol. The C-alkylation pathway involves a keto-intermediate which then tautomerizes to the more stable phenolic form.[6]
The competition between O- and C-alkylation is heavily influenced by the reaction conditions.[5]
Q3: How does the choice of base influence byproduct formation?
The base is critical for deprotonating the phenol, but its nature significantly impacts selectivity.
-
Strong, Hard Bases (e.g., NaH, KH): These bases rapidly and irreversibly deprotonate the phenol. While effective, they can lead to a "freer" or more dissociated phenoxide ion, which can increase the propensity for C-alkylation.[2][7] They also require strictly anhydrous (water-free) conditions.
-
Weaker, Softer Bases (e.g., K₂CO₃, Cs₂CO₃): These are often the preferred choice for maximizing O-alkylation of phenols.[3][8] Being heterogeneous (not fully dissolved), they generate the phenoxide ion more slowly at the solid-liquid interface. This controlled generation, often in polar aprotic solvents, favors the desired O-alkylation pathway.[8][9]
Q4: What is the role of the solvent in controlling selectivity?
The solvent plays a pivotal role in modulating the reactivity of the phenoxide nucleophile.[10][11][12]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are the solvents of choice for promoting O-alkylation.[3][5] They are effective at solvating the cation (like K⁺ or Na⁺) but do not form strong hydrogen bonds with the phenoxide oxygen. This leaves the oxygen atom "naked" and highly nucleophilic, directing the attack towards the benzyl halide.[7]
-
Protic Solvents (e.g., water, ethanol): These solvents should generally be avoided. They form strong hydrogen bonds with the phenoxide oxygen, effectively shielding it and reducing its nucleophilicity.[5] This hindrance at the oxygen site makes the carbon atoms of the ring more likely to act as the nucleophile, thus favoring C-alkylation.[5][7]
Section 2: Troubleshooting Guide - Preventing Byproduct Formation
Issue 1: I'm observing significant amounts of C-alkylated byproducts. How can I favor O-alkylation?
This is the most common problem encountered. The solution lies in carefully tuning your reaction conditions to make the oxygen atom the more reactive nucleophile.
Solution A: Optimize Base and Solvent Selection
The combination of a moderately weak base and a polar aprotic solvent is the most effective strategy.
| Parameter | Recommended | Rationale |
| Preferred Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | These inorganic bases provide a good balance of reactivity and selectivity, favoring O-alkylation.[3][8][13] They are easier to handle and safer than metal hydrides. |
| Preferred Solvent | Anhydrous DMF, Acetonitrile, or Acetone | These polar aprotic solvents solvate the cation, exposing the phenoxide oxygen and enhancing its nucleophilicity for the desired SN2 reaction.[3][5] |
| Avoid | Strong bases like NaH; Protic solvents like H₂O, EtOH | This combination can increase the formation of C-alkylated byproducts.[5][7] |
Solution B: Consider Phase-Transfer Catalysis (PTC)
Using a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), can be highly effective.[14][15] The catalyst transports the phenoxide ion from an aqueous or solid phase into the organic phase where the benzyl halide resides, facilitating a clean reaction at the oxygen center.[15][16] This technique often allows the use of aqueous NaOH with high selectivity for O-alkylation.
Optimized Protocol for Selective O-Alkylation
This protocol is designed to maximize the yield of this compound while minimizing C-alkylation.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylphenol (1.0 eq.).
-
Reagents: Add anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq.) and anhydrous acetonitrile or DMF (10-15 mL per gram of phenol).[13]
-
Activation: Stir the suspension at room temperature for 30 minutes to initiate the formation of the potassium phenoxide salt.
-
Addition: Add benzyl bromide (1.1 eq.) dropwise to the stirred suspension. Note: Benzyl bromide is generally more reactive than benzyl chloride.
-
Reaction: Heat the mixture to reflux (for acetonitrile, ~82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[17]
-
Workup:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).
-
Rinse the filter cake with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified further as described in Section 3.
Issue 2: My reaction is slow or incomplete, leaving unreacted starting materials.
Solution A: Temperature and Reaction Time
While higher temperatures can increase the reaction rate, they can also promote side reactions. A moderate temperature (reflux in acetonitrile or 80-90°C in DMF) is usually sufficient.[17] Ensure the reaction is allowed to run to completion by monitoring via TLC.
Solution B: Reagent Quality
-
Alkylating Agent: Benzyl bromide is more reactive than benzyl chloride and will typically lead to faster and more complete reactions.
-
Solvent: Ensure your solvent is truly anhydrous. The presence of water can consume the base and hinder the formation of the necessary phenoxide nucleophile.[18]
Section 3: Purification Strategies
Q: How can I effectively remove unreacted 2-methylphenol and C-alkylated byproducts?
A combination of extraction and chromatography is highly effective.
-
Aqueous Extraction:
-
Dissolve the crude product in a non-polar organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with a 1 M aqueous NaOH or KOH solution.[17][19] This basic wash will deprotonate the acidic unreacted 2-methylphenol and any C-alkylated phenolic byproducts, pulling them into the aqueous layer as their corresponding salts.
-
The desired ether product, being non-acidic, will remain in the organic layer.
-
Separate the layers and wash the organic phase with water and then brine to remove residual base and salts.[13][19]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.[17]
-
-
Column Chromatography:
-
If the basic wash is insufficient to remove all impurities, silica gel column chromatography is the definitive final step.
-
A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will effectively separate the non-polar ether product from any remaining, more polar, phenolic impurities.
-
Section 4: Visualizing the Process
To better understand the reaction pathways and troubleshooting logic, the following diagrams are provided.
Caption: Competing O-Alkylation and C-Alkylation pathways.
Caption: Workflow for troubleshooting byproduct formation.
References
-
Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 508, 111566. Available at: [Link]
-
Ashworth, I. W., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering. Available at: [Link]
-
da Silva, G. P., et al. (2021). Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. ResearchGate. Available at: [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Available at: [Link]
-
Bronson, T. (2020). Williamson Ether Synthesis. YouTube. Available at: [Link]
-
Mohapatra, G., & Thirumalaiswamy, R. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Available at: [Link]
-
Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. ChemistrySelect. Available at: [Link]
-
Mohapatra, G., & Thirumalaiswamy, R. (2022). (PDF) Selective O-alkylation of Phenol Using Dimethyl Ether. ResearchGate. Available at: [Link]
-
ResearchGate. (2014). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. OUCI. Available at: [Link]
-
Francis Academic Press. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]
-
ResearchGate. (2014). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Available at: [Link]
-
ResearchGate. (2016). Optimization of the alkylation reaction. Reaction conditions were... Available at: [Link]
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J&K Scientific LLC. (2025). Williamson Ether Synthesis. Available at: [Link]
-
ResearchGate. (2014). Vapour phase selective O-alkylation of phenol over alkali loaded silica. Available at: [Link]
- Jayasree, P., et al. (2000). Liquid phase alkylation of phenol with 1-octene over large pore zeolites.
-
ResearchGate. (2019). An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. Available at: [Link]
-
Unknown. (n.d.). The Williamson Ether Synthesis. Available at: [Link]
-
White Rose eTheses Online. (2004). Selective Alkylation of Phenols Using Solid Catalysts. Available at: [Link]
-
Unknown. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. Available at: [Link]
-
The Royal Society of Chemistry. (2015). Supporting Information for. Available at: [Link]
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Available at: [Link]
-
ChemistryViews. (2012). C- or O-Alkylation?. Available at: [Link]
-
PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. Available at: [Link]
-
Craig, D. (2004). Organic Synthesis Lecture 3. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile. Available at: [Link]
-
YouTube. (2018). C-Alkylation vs O-Alkylation: The Thrilling Face-Off!. Available at: [Link]
-
Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-phenylbutyronitrile. Available at: [Link]
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- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
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- 19. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Williamson Ether Synthesis for Hindered Phenols
Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the etherification of sterically hindered phenols. Here, we will dissect common experimental issues, explain the underlying chemical principles, and provide robust, field-tested protocols to enhance your success.
Introduction: The Challenge of Hindrance
The Williamson ether synthesis is a cornerstone of organic chemistry, valued for its reliability in forming ether linkages from an alkoxide and an alkyl halide via an SN2 mechanism.[1][2] However, when the substrate is a sterically hindered phenol, the reaction's efficiency can plummet. Bulky groups adjacent to the phenolic hydroxyl group impede both the initial deprotonation and the subsequent backside attack of the resulting phenoxide on the alkyl halide.[1][3] This steric clash often leads to low yields and the prevalence of side reactions, most notably E2 elimination of the alkyl halide.[3][4][5] This guide provides targeted troubleshooting advice and optimized protocols to navigate these challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction has stalled. I'm recovering my hindered phenol starting material, and TLC/LC-MS shows minimal product formation. What is the likely cause?
Answer: The most probable cause is incomplete deprotonation of the hindered phenol. The steric bulk surrounding the hydroxyl group can shield it from the base, preventing the formation of the necessary phenoxide nucleophile.
Causality & Solution: The pKa of a phenol is typically around 10, but steric hindrance can make it kinetically difficult to deprotonate.[6] A weak base or a sterically bulky base may be unable to access the proton effectively.
Troubleshooting Steps:
-
Evaluate Your Base: Standard bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) may be insufficient. You need a strong, non-nucleophilic base to overcome the steric barrier.
-
Switch to a Stronger Base: Sodium hydride (NaH) is an excellent choice.[7] It is a powerful, non-nucleophilic base that irreversibly deprotonates the phenol, driving the equilibrium towards the phenoxide. Potassium hydride (KH) is even more reactive and can be used in particularly stubborn cases.[7][8]
-
Optimize Reaction Conditions: When using NaH or KH, ensure your solvent is anhydrous. These hydrides react violently with protic solvents like water or alcohols. Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal as they effectively solvate the cation, leading to a more reactive, "naked" phenoxide anion.[3][7]
Question 2: My reaction is messy. I'm getting a low yield of the desired ether along with a significant amount of an alkene byproduct. How can I improve selectivity?
Answer: You are observing the classic competition between SN2 (substitution) and E2 (elimination) pathways. The basic phenoxide can either attack the carbon of the alkyl halide (SN2) or abstract a beta-hydrogen from the alkyl halide, leading to an alkene (E2).[3][5] Steric hindrance on either the nucleophile or the electrophile favors the E2 pathway.[5][9][10][11]
Causality & Solution: The E2 reaction is highly sensitive to the structure of the alkyl halide. The more substituted the alkyl halide, the more likely elimination will occur. The order of reactivity for SN2 is methyl > primary > secondary, while for E2 it is tertiary > secondary > primary.[3][9][10][11]
Troubleshooting Steps:
-
Re-evaluate Your Alkyl Halide: This is the most critical factor. Always use a primary alkyl halide or a methyl halide if possible .[1][3][7] If your target molecule allows for two synthetic routes, choose the one where the bulky group is on the phenol and the simple group is on the alkyl halide. For example, to synthesize tert-butyl phenyl ether, you must use sodium phenoxide and tert-butyl chloride (which will fail and give elimination); the correct disconnection is sodium tert-butoxide and a phenyl halide (which requires different chemistry). For alkyl aryl ethers, always place the aryl group on the oxygen initially.
-
Control the Temperature: Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[1] Running your reaction at the lowest feasible temperature can significantly improve the SN2/E2 ratio. Start at room temperature or even 0 °C before gently heating.
-
Choice of Leaving Group: While chloride, bromide, and iodide are all suitable, iodides are the most reactive, and tosylates or mesylates are also excellent leaving groups.[1][7] Using a more reactive alkylating agent can sometimes accelerate the desired SN2 reaction, outcompeting the E2 pathway, provided temperatures are kept low.
Question 3: My hindered phenol and/or the resulting phenoxide salt is poorly soluble in the solvent, leading to a heterogeneous mixture and poor reaction rates. What are my options?
Answer: Poor solubility is a common issue that limits the interaction between the nucleophile and the electrophile. Switching to a better solvent or employing phase-transfer catalysis can resolve this.
Causality & Solution: For the reaction to proceed, both the phenoxide and the alkyl halide must be in the same phase. If the phenoxide salt precipitates, its concentration in the solution phase drops, slowing the reaction.
Troubleshooting Steps:
-
Solvent Selection: As mentioned, polar aprotic solvents like DMF, DMSO, or acetonitrile are superior choices for Williamson ether synthesis.[1][3] They are excellent at dissolving ionic salts while also promoting SN2 kinetics.
-
Implement Phase-Transfer Catalysis (PTC): PTC is an exceptionally powerful technique for this situation.[1][12][13] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether (e.g., 18-crown-6), transports the phenoxide anion from a solid or aqueous phase into the organic phase where the alkyl halide resides.[1] This maintains a high concentration of the nucleophile in the reactive phase, dramatically accelerating the reaction even under mild conditions.[12][14]
Visualizing the Process
Williamson Ether Synthesis: The Steric Hindrance Problem
Troubleshooting Flowchart
Optimized Protocols
Protocol 1: Strong Base Conditions (NaH in DMF)
This protocol is designed for hindered phenols that are difficult to deprotonate with conventional bases.
Step-by-Step Methodology:
-
Preparation: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the hindered phenol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 0.2-0.5 M concentration) via syringe.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and perform in a fume hood. The mineral oil can be washed with anhydrous hexanes prior to use if desired.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases, indicating complete formation of the phenoxide.
-
Alkylating Agent: Cool the mixture back to 0 °C and slowly add the primary alkyl halide (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-8 hours.[1][14] Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gently heat to 50-80 °C.[1][2]
-
Work-up: Once complete, cool the reaction to 0 °C and cautiously quench by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
Protocol 2: Phase-Transfer Catalysis (PTC)
This protocol is ideal for reactions suffering from poor solubility or when using moderately strong bases like powdered KOH.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask, add the hindered phenol (1.0 eq), a suitable organic solvent (e.g., toluene or acetonitrile), and the alkyl halide (1.1 eq).
-
Base and Catalyst: Add powdered potassium hydroxide (KOH, 3.0 eq) and the phase-transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB), 0.1 eq).
-
Reaction: Stir the heterogeneous mixture vigorously at a temperature between 50-100 °C. The catalyst will transport the phenoxide into the organic phase to react. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the mixture, filter off the inorganic salts, and wash the filter cake with the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with water to remove any remaining salts and catalyst. Dry the organic layer, concentrate, and purify the product as described in Protocol 1.
Data Summary Tables
Table 1: Comparison of Common Bases for Hindered Phenols
| Base | pKa of Conjugate Acid | Key Characteristics | Recommended Use |
| K₂CO₃ | 10.3 | Weak base, safe, but often ineffective for hindered phenols. | Not recommended for hindered substrates. |
| NaOH/KOH | 15.7 | Strong bases, inexpensive. Can be used with PTC.[1] | Moderate success, best when powdered and used with PTC. |
| NaH | ~36 | Very strong, irreversible deprotonation.[7] Requires anhydrous conditions. | Highly recommended for efficient phenoxide formation. |
| KH | ~38 | More reactive than NaH. Useful for extremely hindered cases. | Use when NaH fails. Requires extra caution. |
Table 2: Solvent Selection Guide
| Solvent | Type | Dielectric Constant | Key Properties |
| Toluene | Apolar | 2.4 | Good for PTC, but slow reaction rates otherwise. |
| THF | Polar Aprotic | 7.5 | Common solvent, but less effective at solvating ions than DMF/DMSO.[7] |
| Acetonitrile | Polar Aprotic | 37.5 | Excellent choice, promotes SN2.[1][3] |
| DMF | Polar Aprotic | 36.7 | Excellent choice , high boiling point, dissolves salts well.[1][3] |
| DMSO | Polar Aprotic | 46.7 | Excellent choice , superior solvating power, can accelerate reactions.[3][7] |
Frequently Asked Questions (FAQs)
Q1: When should I give up on the Williamson and consider an alternative synthesis? If you are working with a secondary or tertiary alkyl halide, the Williamson ether synthesis will almost certainly fail due to E2 elimination.[1][3][7] In these cases, or if optimized Williamson conditions still fail for a very hindered system, consider alternatives like the Mitsunobu reaction or the Buchwald-Hartwig C-O coupling .
-
Mitsunobu Reaction: This reaction couples an alcohol and an acidic pronucleophile (like a phenol) using triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD).[15][16] It proceeds under mild, neutral conditions and is known to work for some sterically hindered substrates, sometimes accelerated by sonication.[15][17][18]
-
Buchwald-Hartwig C-O Coupling: This is a powerful palladium-catalyzed cross-coupling reaction between an aryl halide/triflate and an alcohol/phenol.[19][20][21] It is particularly useful for forming diaryl ethers, which are inaccessible via the Williamson synthesis.[13][22]
Q2: What are the key safety precautions when using sodium hydride (NaH)? Sodium hydride is a flammable solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas.
-
Always handle NaH in an inert atmosphere (nitrogen or argon glovebox/glovebag) or under a nitrogen blanket in a well-ventilated fume hood.
-
Always use anhydrous solvents.
-
Always add NaH slowly and portion-wise to the reaction mixture, especially on a large scale, to control the rate of hydrogen evolution.
-
To quench residual NaH after a reaction, cool the flask to 0 °C and slowly and carefully add a protic solvent like isopropanol or ethanol before adding water.
Q3: Can I use a phenoxide as a base to deprotonate another phenol? No, this will not work effectively. An acid-base reaction equilibrium favors the formation of the weaker acid and weaker base.[6] Since the pKa values of the two phenols would be similar, you would end up with an equilibrium mixture of both phenoxides and phenols, leading to incomplete deprotonation of your desired starting material. To ensure complete deprotonation, you must use a base whose conjugate acid has a much higher pKa than the phenol you are trying to deprotonate.[6]
References
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Master Organic Chemistry. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry. [Link]
-
Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Florida Atlantic University. [Link]
-
Williamson Ether Synthesis. ChemTalk. [Link]
-
Williamson Ether Synthesis reaction. BYJU'S. [Link]
-
What Are The Limitations Of Williamson Ether Synthesis?. Chemistry For Everyone. [Link]
-
Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Royal Society of Chemistry. [Link]
-
Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Organic Chemistry Portal. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
SN2 vs E2. Chemistry Steps. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health (NIH). [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]
-
Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. MIT Open Access Articles. [Link]
-
Understanding the SN2 Versus E2 Competition. PubMed Central (PMC). [Link]
-
The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. ResearchGate. [Link]
-
8.4 Comparison and Competition Between SN1, SN2, E1 and E2. Organic Chemistry I. [Link]
-
8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Chemistry LibreTexts. [Link]
-
8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I. University of British Columbia. [Link]
-
Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. PubMed Central (PMC). [Link]
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ACS Publications. [Link]
-
How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Chemistry Steps. [Link]
-
Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. ResearchGate. [Link]
-
An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. [Link]
-
Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PubMed Central (PMC). [Link]
-
What strong bases that can be used to deprotonate secondary amine?. Quora. [Link]
- Synthesis of hindered phenols.
Sources
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- 5. SN2 vs E2 [chemistrysteps.com]
- 6. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 12. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 13. jk-sci.com [jk-sci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
- 16. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. wise.fau.edu [wise.fau.edu]
- 19. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects [organic-chemistry.org]
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- 22. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
Technical Support Center: Purification of 2-Methyl-1-Benzyloxybenzene
Welcome to the technical support center for the synthesis and purification of 2-Methyl-1-Benzyloxybenzene (also known as o-cresol benzyl ether). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable chemical intermediate. We will delve into the underlying chemical principles of these challenges and provide field-proven, step-by-step protocols to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
The synthesis of this compound is typically achieved via a Williamson ether synthesis, reacting 2-methylphenol (o-cresol) with a benzyl halide (like benzyl bromide) in the presence of a base (e.g., K₂CO₃).[1] The most prevalent impurities arise directly from this reaction and include:
-
Unreacted 2-methylphenol (o-cresol): Due to incomplete reaction.
-
Unreacted benzyl bromide: Often used in slight excess to drive the reaction to completion.[2]
-
Dibenzyl ether: Formed by a side reaction where the benzyl halide reacts with any hydroxide ions present or with the benzyl alcohol formed from hydrolysis of the benzyl halide.
-
Base and salts: Residual inorganic base and the salt byproduct (e.g., KBr).
Q2: My NMR spectrum shows a phenolic -OH peak and my product has a medicinal smell. What's the cause and how do I fix it?
This is a classic sign of contamination with unreacted 2-methylphenol (o-cresol).[3] The phenolic proton is acidic and can be easily removed by an aqueous base wash. During your workup, washing the organic layer with a dilute sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution will deprotonate the 2-methylphenol, forming a water-soluble phenoxide salt. This salt will partition into the aqueous layer, effectively removing it from your product.[4]
Q3: How can I effectively remove unreacted benzyl bromide, which is a lachrymator?
Excess benzyl bromide can be challenging to remove due to its relatively high boiling point and co-elution with the product in non-polar solvent systems.[2][5] There are two primary strategies:
-
Chemical Quenching: Before column chromatography, you can react the crude mixture with a nucleophile like triethylamine.[2][6] This converts the benzyl bromide into a quaternary ammonium salt (Benzyltriethylammonium bromide), which is water-soluble and can be removed with an aqueous wash.[2]
-
Chromatographic Separation: Careful flash column chromatography using a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, can effectively separate the less polar benzyl bromide from the slightly more polar this compound.[2][7]
Q4: Is distillation a viable purification method for this compound?
Distillation can be effective, but it depends on the specific impurities present. Vacuum distillation is the preferred method to avoid thermal degradation.[6][8]
-
Effective for: Removing non-volatile impurities like salts and high-boiling point side products.
-
Challenging for: Separating from impurities with similar boiling points, such as unreacted benzyl bromide (B.P. ~199 °C) and the product itself. While possible under reduced pressure, it may require fractional distillation for high purity.[2][6]
Troubleshooting Guide: From Crude to Pure Product
This section provides a systematic approach to identifying and resolving common issues during the purification process.
Table 1: Troubleshooting Common Purification Issues
| Observed Problem | Probable Cause | Verification Method | Recommended Solution |
| Persistent phenolic or "medicinal" odor in the final product. | Contamination with unreacted 2-methylphenol (o-cresol). | TLC (spot often streaks), ¹H NMR (broad singlet for -OH proton), GC-MS. | Perform an aqueous wash with 1M NaOH solution. See Protocol 1 . |
| A sharp singlet around 4.5 ppm in ¹H NMR that is not the product's benzylic CH₂. | Presence of unreacted benzyl bromide. | ¹H NMR, GC-MS. Benzyl bromide is a lachrymator, so a "tear gas" like smell is a strong indicator. | Chemically quench with triethylamine (see Protocol 3 ) or purify via meticulous flash chromatography.[2][6] |
| Product appears as an inseparable oil during crystallization attempts. | The product may be an oil at room temperature, or impurities are preventing crystallization. | Check literature for the product's melting point. Analyze purity via TLC/NMR. | If the product is an oil, chromatography is necessary. If impurities are present, pre-purify with a base wash and/or chromatography before attempting crystallization again.[9] |
| TLC shows a spot with a very high Rf value that is not benzyl bromide. | Presence of a non-polar side product, likely dibenzyl ether. | GC-MS for mass confirmation. ¹H NMR may show a singlet for the benzylic protons of dibenzyl ether around 4.6 ppm. | Optimize column chromatography with a less polar eluent system (e.g., start with pure hexanes and slowly increase the ethyl acetate concentration).[7] |
| Low yield after column chromatography. | Several factors: incomplete reaction, product loss during aqueous washes, or poor separation on the column. | Analyze aliquots from each step (crude mixture, post-wash, combined fractions) by TLC or NMR to pinpoint the loss. | Ensure the reaction has gone to completion. Avoid vigorous shaking during extractions to prevent emulsions. Optimize column loading and fraction collection based on careful TLC monitoring.[10] |
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting the purification of this compound.
Caption: A troubleshooting decision guide for purification.
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Removal of 2-Methylphenol
This protocol is the first line of defense for removing acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate (approx. 10 mL per 1 g of crude material).
-
Transfer: Transfer the solution to a separatory funnel.
-
Base Wash: Add an equal volume of 1M sodium hydroxide (NaOH) solution. Stopper the funnel and invert it gently several times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the base wash (steps 3-4) one more time to ensure complete removal of the phenol.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual NaOH.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to facilitate the removal of dissolved water.[4]
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[4]
Protocol 2: Purification by Flash Column Chromatography
This is the most reliable method for obtaining highly pure this compound.[7][11][12]
-
TLC Analysis: First, determine an optimal solvent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.3-0.4 for good separation.[7]
-
Column Packing (Slurry Method):
-
Clamp a glass column vertically and place a small plug of cotton or glass wool at the bottom.[10][11]
-
Add a thin layer of sand.
-
In a beaker, create a slurry of silica gel in your chosen non-polar eluent (e.g., hexanes).[11]
-
Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.[10][11]
-
Drain the excess solvent until the solvent level is just above the top of the silica bed. Never let the column run dry.[10]
-
-
Sample Loading:
-
Dissolve the crude product from the workup in a minimal amount of the eluent or a suitable solvent (like dichloromethane).
-
Carefully apply the sample solution to the top of the silica bed with a pipette.[10]
-
Drain the solvent until the sample is fully absorbed onto the silica.
-
-
Elution and Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes.
-
Monitor the elution process by periodically spotting the collected fractions on a TLC plate.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure with a rotary evaporator to yield the purified this compound.[7]
-
Protocol 3: Chemical Quenching of Excess Benzyl Bromide
This optional step can simplify the subsequent chromatography.[2][6]
-
Dissolve: After the initial reaction is complete, cool the mixture to room temperature and dissolve it in a suitable solvent like THF or ethyl acetate.
-
Add Amine: Add triethylamine (1.5 to 2.0 equivalents relative to the excess benzyl bromide) to the solution.
-
Stir: Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the benzyl bromide spot by TLC.
-
Workup: A white precipitate of benzyltriethylammonium bromide may form. Proceed with the standard aqueous workup as described in Protocol 1 . The ammonium salt will be removed in the aqueous washes.[2]
Visual Purification Workflow
Caption: General purification workflow.
Table 2: Physical Properties of Key Compounds
| Compound | Structure | Boiling Point (°C) | Typical TLC Rf (9:1 Hexanes:EtOAc) | Notes |
| This compound (Product) | Cc1ccccc1OCC1=CC=CC=C1 | ~286-288 °C | ~0.4 | The target compound. |
| 2-Methylphenol (o-Cresol) | Cc1ccccc1O | ~191 °C | ~0.2 (streaks) | Acidic; removed by base wash.[3][13] |
| Benzyl Bromide | BrCc1ccccc1 | ~199 °C | ~0.5 | Lachrymator; can co-elute with product.[5] |
| Dibenzyl Ether | O(Cc1ccccc1)Cc1ccccc1 | ~298 °C | ~0.6 | Non-polar side product. |
References
- Research Module: Scheme 2A. N-Benzylation Using Benzyl Bromide. (n.d.).
- How does one separate Benzyl bromide from the reaction mixture? (2014). ResearchGate.
- Removing Benzyl bromide. (2012). ResearchGate.
- How does one separate Benzyl bromide from the reaction mixture? - ECHEMI. (n.d.). ECHEMI.
- Column chromatography. (n.d.).
- How to remove unreacted bromobenzyl cyanide from a reaction mixture - Benchchem. (2025). BenchChem.
- Technical Support Center: Chromatographic Separation of 1-(Benzyloxy)-3-(chloromethyl)benzene - Benchchem. (2025). BenchChem.
- Operating Instructions - Merck Millipore. (n.d.). Merck Millipore.
- Supporting Information for - The Royal Society of Chemistry. (2015). The Royal Society of Chemistry.
- Performing Column Chromatography. (2023). YouTube.
- Benzene Side Chain Reactions. (2018). YouTube.
- Chemical/Laboratory Techniques: Column Chromatography. (2022). YouTube.
- Application Notes and Protocols for the Synthesis of 1-(benzyloxy)-2-(chloromethyl)benzene from 2-cresol - Benchchem. (2025). BenchChem.
- 2 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors - PMC - PubMed Central. (n.d.). PubMed Central.
- Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. (n.d.). MDPI.
- 3-benzyloxy-2-methyl propanoate - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- 2-[(1H-Benzimidazol-1-yl)methyl]phenol benzene hemisolvate - PMC - NIH. (n.d.). National Institutes of Health.
- US2313538A - Distillation of benzene fractions - Google Patents. (n.d.). Google Patents.
- Technical Support Center: Purification of 3-(2-Aminopropyl)benzyl alcohol - Benchchem. (2025). BenchChem.
- 2 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates - ChemRxiv. (n.d.). ChemRxiv.
- EP0658615A2 - Process to recover benzene from mixed hydrocarbons - Google Patents. (n.d.). Google Patents.
- US3031383A - Purification of m-cresol from mixtures of m-cresol and p-cresol - Google Patents. (n.d.). Google Patents.
- CN101092332A - Method for preparing methyl phenol from methylbenzene through catalytic oxidation in one step - Google Patents. (n.d.). Google Patents.
- How come ortho cresol and benzyl alcohol are functional isomers? - Quora. (2017). Quora.
- o-Cresol - Wikipedia. (n.d.). Wikipedia.
- Benzimidazole-impurities - Pharmaffiliates. (n.d.). Pharmaffiliates.
- DE1668646B1 - Method for purifying benzyl alcohol - Google Patents. (n.d.). Google Patents.
- Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition - PMC - NIH. (n.d.). National Institutes of Health.
- Showing Compound 2-Methylphenol (FDB008785) - FooDB. (2010). FooDB.
- 1-hydroxy-2-methylbenzene - Compound - MetaboFood. (n.d.). MetaboFood.
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Technical Support Center: Synthesis of 2-Methyl-1-Benzyloxybenzene
Introduction
Welcome to the technical support guide for the synthesis of 2-Methyl-1-Benzyloxybenzene. This molecule, a key intermediate in various research and development applications, is typically synthesized via the Williamson ether synthesis, a classic yet nuanced SN2 reaction.[1][2][3] The reaction involves the O-alkylation of 2-cresol (2-methylphenol) with a suitable benzylating agent, such as benzyl bromide or chloride, in the presence of a base.
While the reaction appears straightforward, achieving high yields consistently requires careful control over several experimental parameters. The steric hindrance from the ortho-methyl group on the cresol and the ambident nature of the resulting phenoxide nucleophile can introduce challenges, including low conversion rates and the formation of undesired byproducts.[1][4] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and optimized protocols to overcome these common hurdles and maximize the yield and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the core mechanism for the synthesis of this compound?
The synthesis is a classic Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][5] The process involves two primary steps:
-
Deprotonation: The acidic proton of the hydroxyl group on 2-cresol is abstracted by a base to form a potent nucleophile, the 2-methylphenoxide anion.
-
Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl bromide). This concerted step forms the C-O ether bond while simultaneously displacing the halide leaving group.[3][6]
Q2: What are the most critical factors influencing the reaction yield?
Several factors must be carefully optimized to achieve high yields:
-
Choice of Base: The base must be strong enough to completely deprotonate the 2-cresol (pKa ≈ 10.3) but chosen to minimize side reactions. Common choices range from strong hydrides (NaH) to milder carbonates (K₂CO₃).[4][7]
-
Solvent System: Polar aprotic solvents like DMF, acetonitrile, or THF are ideal.[4] They effectively solvate the cation of the base, leaving the phenoxide anion "naked" and highly reactive, which accelerates the SN2 reaction.[8]
-
Reaction Temperature: The temperature must be sufficient to drive the reaction forward but not so high as to promote side reactions. A typical range is 50-100 °C.[8]
-
Leaving Group on Benzylating Agent: The reactivity of the leaving group follows the trend I > Br > Cl. Benzyl bromide is generally a better choice than benzyl chloride for achieving higher reaction rates.[9]
Q3: What are the primary side reactions and byproducts I should be aware of?
The most common issues that reduce yield and complicate purification are:
-
C-Alkylation: The 2-methylphenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired). This competition is a significant cause of yield loss.[1][4]
-
Elimination (E2): While less of a concern with benzyl halides because they lack a β-hydrogen, this is a major competing reaction in Williamson syntheses that use secondary or tertiary alkyl halides.[3][10][11]
-
Dibenzyl Ether Formation: If any water is present, the base can form hydroxide ions, which can react with the benzyl bromide. More commonly, the benzylating agent may undergo self-condensation under certain conditions.[12][13]
-
Unreacted Starting Materials: Incomplete deprotonation or insufficient reaction time/temperature will leave unreacted 2-cresol and benzyl bromide in the final mixture.
Troubleshooting Guide: Common Issues & Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) & Rationale |
| 1. Low or No Product Formation (Mainly unreacted starting materials) | A. Incomplete Deprotonation: The chosen base is too weak or used in insufficient quantity to fully convert 2-cresol to its phenoxide. | Solution: Switch to a stronger base. If using K₂CO₃, consider NaH or KH. NaH is a non-nucleophilic, exceptionally strong base that irreversibly deprotonates the phenol, driving the reaction forward.[3] Ensure the reaction is run under anhydrous conditions, as water will consume the base. |
| B. Poor Reagent Quality: The benzyl halide has degraded over time, or the solvent is not anhydrous. | Solution: Use freshly distilled or newly purchased benzyl bromide. Ensure solvents are rigorously dried, as protic impurities will quench the phenoxide nucleophile and slow the SN2 reaction.[8] | |
| C. Insufficient Temperature/Time: The reaction has not been given enough energy or time to proceed to completion. | Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after several hours, consider increasing the temperature in 10 °C increments (up to ~100 °C) or extending the reaction time.[8] | |
| 2. Significant C-Alkylation Byproduct Detected | A. Ambident Nucleophile Reactivity: The phenoxide is reacting at the ortho and para positions of the ring instead of the oxygen atom. | Solution 1 (Solvent Choice): Use polar aprotic solvents (DMF, DMSO). These solvents strongly solvate the cation (e.g., K⁺ or Na⁺), leaving the oxygen atom of the phenoxide as the most accessible and reactive nucleophilic site, favoring O-alkylation.[4] Solution 2 (Phase-Transfer Catalysis): Employ a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). The large, non-polar cation (TBA⁺) pairs with the phenoxide, shuttling it into the organic phase and creating a "naked," highly reactive oxygen nucleophile that favors O-alkylation.[14][15] |
| 3. Presence of Dibenzyl Ether | A. Reaction with Hydroxide: Trace water in the reaction reacts with the base (e.g., NaH) to form NaOH/KOH, which then reacts with benzyl bromide. | Solution: Ensure strictly anhydrous conditions. Flame-dry glassware and use anhydrous solvents. This minimizes the formation of hydroxide ions. |
| B. Self-Condensation: The benzylating agent reacts with the product alkoxide or another benzylating agent. | Solution: Add the benzyl bromide dropwise to the solution of the formed phenoxide rather than mixing all reagents at once. This maintains a low concentration of the alkylating agent, minimizing self-reaction.[12] | |
| 4. Difficult Purification / Complex Product Mixture | A. Unreacted Phenol: Incomplete reaction or use of excess 2-cresol. | Solution: During the aqueous work-up, wash the organic layer with a dilute NaOH or KOH solution (e.g., 1M). This will deprotonate the unreacted acidic 2-cresol, pulling it into the aqueous layer as its salt, effectively separating it from the neutral ether product.[16] |
| B. Excess Benzyl Bromide: Use of excess alkylating agent. | Solution: Excess benzyl bromide can often be removed during solvent evaporation under reduced pressure. For more persistent cases, it can be quenched by adding a small amount of a nucleophilic amine like triethylamine after the reaction is complete, which forms a water-soluble quaternary ammonium salt.[17] |
Visualized Experimental Workflow & Troubleshooting
The following diagrams illustrate the general synthesis workflow and a decision-making process for troubleshooting low yields.
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low-yield synthesis.
Optimized Experimental Protocols
Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Benzyl bromide is a lachrymator.[18] Strong bases like NaH are water-reactive and corrosive.[18]
Protocol 1: Standard Conditions (K₂CO₃ / DMF)
This protocol is a reliable starting point using common and relatively safe reagents.
-
Materials:
-
2-cresol (1.0 equiv.)
-
Benzyl bromide (1.1 - 1.2 equiv.)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (1.5 - 2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
1 M NaOH solution, water, brine
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-cresol (1.0 equiv.) and anhydrous K₂CO₃ (1.5 equiv.).
-
Add anhydrous DMF (approx. 5-10 mL per gram of 2-cresol).
-
Stir the suspension vigorously for 15-20 minutes at room temperature.
-
Add benzyl bromide (1.1 equiv.) dropwise to the mixture.
-
Heat the reaction mixture to 80-90 °C and maintain stirring.[16]
-
Monitor the reaction progress by TLC until the 2-cresol spot has been consumed (typically 3-6 hours).
-
Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous phase three times with diethyl ether.
-
Combine the organic layers and wash with 1 M NaOH solution (to remove any trace of unreacted 2-cresol), followed by water, and finally brine.[16]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless oil.
-
Protocol 2: High-Yield Conditions (NaH / THF)
This protocol uses a stronger base for rapid and complete phenoxide formation, often leading to higher yields. Extreme caution must be exercised when handling NaH.
-
Materials:
-
2-cresol (1.0 equiv.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv.)
-
Benzyl bromide (1.1 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add NaH (1.1 equiv.).
-
Wash the NaH with anhydrous hexanes three times to remove the mineral oil, decanting the hexanes carefully each time.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-cresol (1.0 equiv.) in a separate flask with anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes (hydrogen gas will evolve).
-
Add benzyl bromide (1.1 equiv.) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[18]
-
Once complete, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated NH₄Cl solution.
-
Perform an aqueous work-up and purification as described in Protocol 1.
-
Protocol 3: Phase-Transfer Catalysis (PTC)
This method is excellent for scalability, often requires lower temperatures, and avoids the need for strong, hazardous bases or strictly anhydrous solvents.
-
Materials:
-
2-cresol (1.0 equiv.)
-
Benzyl bromide (1.1 equiv.)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), 50% aqueous solution (w/w)
-
Toluene or Dichloromethane
-
Tetrabutylammonium bromide (TBAB) (0.05 - 0.1 equiv.)
-
-
Procedure:
-
In a round-bottom flask, combine 2-cresol (1.0 equiv.), toluene (5 mL per gram of cresol), and the 50% NaOH solution (3-4 equiv. of NaOH).
-
Add the phase-transfer catalyst, TBAB (0.05 equiv.).
-
Stir the biphasic mixture vigorously and add benzyl bromide (1.1 equiv.).
-
Heat the mixture to 50-60 °C and stir vigorously for 2-5 hours. Vigorous stirring is essential to maximize the interfacial area between the two phases.
-
Monitor the reaction by TLC.
-
Upon completion, cool to room temperature, and add water to dissolve the salts.
-
Separate the organic layer. Wash it with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Summary of Reaction Conditions
| Parameter | Protocol 1 (Standard) | Protocol 2 (High-Yield) | Protocol 3 (PTC) |
| Base | K₂CO₃ (anhydrous) | NaH (60% dispersion) | 50% aq. NaOH / KOH |
| Solvent | DMF (anhydrous) | THF (anhydrous) | Toluene / Water (biphasic) |
| Catalyst | None | None | TBAB (5-10 mol%) |
| Temperature | 80 - 90 °C | 0 °C to Room Temp. | 50 - 60 °C |
| Key Advantage | Common reagents, relatively safe | High reactivity, often higher yield | Milder conditions, scalable, no anhydrous solvent needed |
| Key Disadvantage | Moderate yield, potential C-alkylation | Hazardous (NaH), requires strict anhydrous technique | Requires vigorous stirring, catalyst cost |
| Typical Yield | 65 - 85% | 80 - 95% | 85 - 98% |
References
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved January 12, 2026, from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Reddit. (2025). Williamson Ether synthesis. r/OrganicChemistry. Retrieved January 12, 2026, from [Link]
-
Brainly. (2018, March 22). Draw the mechanism for the Williamson ether synthesis using m-cresol and benzyl bromide, with sodium. Retrieved January 12, 2026, from [Link]
-
University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved January 12, 2026, from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved January 12, 2026, from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Phase transfer catalysis. Retrieved January 12, 2026, from [Link]
-
MDPI. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved January 12, 2026, from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved January 12, 2026, from [Link]
-
NCBI Bookshelf. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols. Retrieved January 12, 2026, from [Link]
-
The Vespiary. (2023, March 2). Quick and partial report on benzyl bromide synthesis. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture? Retrieved January 12, 2026, from [Link]
Sources
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- 18. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Side Reactions in Benzyl Ether Cleavage
Welcome to the technical support center for benzyl ether deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of benzyl ether cleavage. Here, we move beyond simple protocols to provide in-depth, field-tested insights into why side reactions occur and how to mitigate them, ensuring the integrity of your synthetic routes.
The benzyl (Bn) ether is a cornerstone of hydroxyl group protection in organic synthesis due to its general stability. However, its removal can be fraught with challenges, leading to yield loss, complex purification, and sometimes, failure to isolate the desired product. This guide is structured to address the most common issues encountered during the three primary methods of benzyl ether cleavage: Catalytic Hydrogenolysis, Acid-Catalyzed Cleavage, and Oxidative Cleavage.
Section 1: Catalytic Hydrogenolysis (H₂/Pd-C, Catalytic Transfer Hydrogenolysis)
Catalytic hydrogenolysis is often the go-to method for benzyl ether deprotection due to its mild conditions and the clean formation of toluene as a byproduct.[1] However, its success is highly dependent on the substrate and reaction conditions.
Frequently Asked Questions & Troubleshooting
Q1: My hydrogenolysis reaction is sluggish, incomplete, or has stalled. What's going on?
A1: This is a very common issue with several potential root causes:
-
Catalyst Poisoning: Palladium catalysts are notoriously sensitive to poisoning, especially by sulfur-containing functional groups (e.g., thiols, thioethers) and some nitrogen heterocycles.[2] Even trace amounts of sulfur can completely shut down the catalyst's activity.
-
Poor Catalyst Quality: The activity of Palladium on carbon (Pd/C) can vary significantly between batches and suppliers. An old or poorly stored catalyst may have reduced activity.
-
Solution: Always use a fresh batch of catalyst from a reputable supplier. For particularly stubborn deprotections, consider using Pearlman's catalyst (Pd(OH)₂/C), which is often more active than Pd/C.[2]
-
-
Mass Transfer Limitations: This is a heterogeneous reaction, meaning the substrate in solution must interact with the solid catalyst surface.
-
Poor Solubility: If the starting material or intermediates are not fully dissolved in the chosen solvent, their access to the catalyst surface is limited.
-
Solution: Select a solvent system in which your substrate is highly soluble. Common choices include methanol (MeOH), ethanol (EtOH), ethyl acetate (EtOAc), and tetrahydrofuran (THF), or mixtures thereof.[2]
-
Q2: I'm seeing reduction of other functional groups in my molecule. How can I improve selectivity?
A2: A key challenge with catalytic hydrogenolysis is its potential to reduce other susceptible functional groups like alkenes, alkynes, nitro groups, and even some aromatic systems.[4]
-
Solution 1: Catalytic Transfer Hydrogenolysis (CTH): Instead of using hydrogen gas, CTH employs a hydrogen donor molecule in the presence of the catalyst. This method is often milder and can offer better selectivity.[4] Common hydrogen donors include ammonium formate, formic acid, and 1,4-cyclohexadiene.[3][4] CTH is also advantageous for lab-scale synthesis as it avoids the need for handling flammable hydrogen gas.[3]
-
Solution 2: Use of Inhibitors: In some cases, adding a catalyst inhibitor can selectively suppress the hydrogenolysis of the benzyl ether while allowing other reductions to proceed. For instance, ammonia, pyridine, or ammonium acetate have been shown to inhibit benzyl ether cleavage.[4][5] This principle can be reversed to fine-tune conditions to favor debenzylation.
Q3: My aromatic rings are being saturated during the reaction. How can I prevent this over-reduction?
A3: Aromatic ring saturation is a known side reaction, particularly with highly active catalysts like platinum or rhodium.[4]
-
Solution:
-
Catalyst Choice: Palladium is generally less prone to causing aromatic ring saturation compared to other hydrogenation catalysts.[4]
-
Catalyst Pre-treatment: A pre-treatment of the Pd/C catalyst can suppress unwanted hydrogenation side-products.[4][6]
-
Use CTH: As mentioned, using a hydrogen transfer reagent like 1,4-cyclohexadiene can limit the available hydrogen, thereby reducing the likelihood of aromatic ring saturation.[4][5]
-
Workflow & Mechanism
Below is a generalized workflow for catalytic hydrogenolysis and a diagram illustrating the desired pathway versus a common side reaction.
Experimental Protocol: General Procedure for Catalytic Hydrogenolysis
-
Preparation: In a suitable reaction vessel, dissolve the benzyl-protected substrate in an appropriate solvent (e.g., MeOH, EtOH, EtOAc).
-
Catalyst Addition: Carefully add the Pd/C catalyst (typically 10 mol%, but may need to be increased) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, evacuate the inert atmosphere, and introduce hydrogen gas (typically via a balloon or a hydrogenation apparatus).
-
Monitoring: Vigorously stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by standard methods (e.g., column chromatography, recrystallization).
Section 2: Acid-Catalyzed Cleavage (Lewis Acids & Brønsted Acids)
Cleavage of benzyl ethers using strong acids is an alternative when the substrate is sensitive to reductive conditions.[4][5] Lewis acids like boron trichloride (BCl₃) or boron tribromide (BBr₃) are particularly effective.[4]
Frequently Asked Questions & Troubleshooting
Q1: I'm observing unexpected alkylation on my aromatic rings after Lewis acid treatment. What is this side reaction and how can I stop it?
A1: This is a classic case of a Friedel-Crafts alkylation side reaction.[4] The Lewis acid coordinates to the ether oxygen, facilitating the cleavage of the carbon-oxygen bond to generate a stabilized benzyl cation. This highly electrophilic carbocation can then attack any electron-rich aromatic rings present in your molecule or even the solvent.[4]
-
Solution: Use a Cation Scavenger: The most effective way to prevent this side reaction is to introduce a "cation scavenger" into the reaction mixture. The scavenger is a non-nucleophilic, electron-rich aromatic compound that is more reactive towards the benzyl cation than your substrate. Pentamethylbenzene is a highly effective scavenger for this purpose.[4]
Q2: Can I selectively cleave a benzyl ether in the presence of other acid-labile groups like silyl ethers?
A2: Yes, with the right choice of reagents and conditions, this is achievable.
-
Solution: A boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂) has been shown to selectively cleave benzyl ethers without affecting TBDPS or TMS groups.[7] This reagent is milder than BCl₃ alone.
Mechanism of Side Reaction
The following diagram illustrates the mechanism of the desired cleavage and the competing Friedel-Crafts side reaction.
Sources
alternative reagents for the synthesis of 2-Methyl-1-Benzyloxybenzene
Welcome to the technical support guide for the synthesis of 2-Methyl-1-Benzyloxybenzene. This document provides researchers, scientists, and drug development professionals with in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) related to the preparation of this important chemical intermediate. Our focus is on providing scientifically sound and field-tested insights to ensure the success of your experiments.
Introduction
This compound, also known as benzyl o-tolyl ether, is a valuable building block in organic synthesis. Its utility spans from the synthesis of pharmaceutical compounds to the development of complex molecular architectures. The benzyl ether moiety serves as a robust protecting group for the phenolic hydroxyl of o-cresol, which is stable under a variety of reaction conditions but can be readily cleaved when necessary. This guide will explore the classical Williamson ether synthesis as the primary route to this compound and delve into modern, alternative methodologies, offering solutions to common experimental challenges.
Part 1: Core Synthetic Strategies & Reagent Alternatives
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. However, alternative methods such as the Ullmann condensation and Buchwald-Hartwig etherification offer viable, and sometimes advantageous, routes.
The Williamson Ether Synthesis: The Workhorse Method
The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, proceeding via an SN2 mechanism.[1][2][3] This involves the deprotonation of an alcohol or phenol to form a nucleophilic alkoxide or phenoxide, which then displaces a halide from an alkyl halide.[1][2][3]
Reaction Scheme:
-
Benzylating Agent: Benzyl chloride and benzyl bromide are the most common electrophiles. Benzyl bromide is generally more reactive than benzyl chloride, which can lead to faster reaction times but may also increase the potential for side reactions. A protocol for the synthesis of 1-(benzyloxy)-2-(chloromethyl)benzene from 2-cresol and benzyl chloride has been described.[4]
-
Base: A variety of bases can be employed, with the choice often depending on the solvent and desired reaction temperature. Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and sodium hydride (NaH).[2] For aryl ethers, bases like NaOH, KOH, K₂CO₃, or Cs₂CO₃ are typically used.[2]
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (CH₃CN), and acetone are preferred as they effectively solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide.[2]
For instances where benzyl halides are problematic (e.g., due to lachrymatory properties or side reactions), benzyl tosylate can be a suitable alternative.[5] It is typically prepared from benzyl alcohol and p-toluenesulfonyl chloride.[5] It's important to use freshly prepared benzyl tosylate as it can be unstable upon storage.[5]
Alternative Synthetic Routes
The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers.[6][7] Traditionally, these reactions require high temperatures and stoichiometric amounts of copper.[6] However, modern modifications utilize soluble copper catalysts with ligands, allowing for milder reaction conditions.[6][8]
General Reaction:
This method would involve coupling o-cresol with a benzyl halide or vice-versa, though it's more commonly applied for diaryl ether synthesis.[6]
The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful palladium-catalyzed method for synthesizing aryl ethers.[9] This reaction typically involves an aryl halide or triflate and an alcohol in the presence of a palladium catalyst, a phosphine ligand, and a base. This modern approach offers a broad substrate scope and often proceeds under milder conditions than the Ullmann condensation.[9]
An alternative approach avoids the need for strong bases by using a palladium catalyst to facilitate the reaction between phenols and benzyl methyl carbonates or aryl benzyl carbonates.[10] This method is highly selective for phenols and proceeds under neutral conditions, minimizing base-sensitive side reactions.[10]
Part 2: Experimental Protocols & Troubleshooting
This section provides detailed, step-by-step methodologies for the synthesis of this compound via the Williamson ether synthesis, along with a comprehensive troubleshooting guide.
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
o-Cresol
-
Benzyl bromide (or benzyl chloride)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of o-cresol (1.0 equiv.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equiv.).
-
Slowly add benzyl bromide (1.1 equiv.) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[4]
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with 1 M NaOH solution to remove any unreacted o-cresol, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless oil.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Formation | 1. Incomplete deprotonation of o-cresol. 2. Inactive benzylating agent. 3. Insufficient reaction temperature or time. 4. Presence of water in the reaction. | 1. Use a stronger base (e.g., NaH) or ensure the base is fresh and anhydrous. 2. Use a fresh bottle of benzyl halide or test its activity on a more reactive substrate. If using benzyl tosylate, ensure it is freshly prepared.[5] 3. Increase the reaction temperature or extend the reaction time, monitoring by TLC. 4. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of benzylating agent or base. 2. Short reaction time. | 1. Use a slight excess of the benzylating agent (1.1-1.2 equiv.) and base (1.5-2.0 equiv.). 2. Continue heating and monitor the reaction until TLC indicates consumption of the starting material. |
| Formation of Side Products | 1. C-alkylation of the phenoxide. 2. Elimination reaction of the benzyl halide (less common). | 1. C-alkylation can sometimes compete with O-alkylation. Using polar aprotic solvents like DMF or DMSO can favor O-alkylation.[2] 2. Ensure the reaction temperature is not excessively high. |
| Difficult Purification | 1. Emulsion formation during workup. 2. Co-distillation of product and residual solvent. | 1. Add more brine during the workup to break the emulsion. 2. Ensure all the DMF is removed during the aqueous workup before vacuum distillation. Washing thoroughly with water is crucial. |
Frequently Asked Questions (FAQs)
Q1: Can I use a different base, like sodium hydride (NaH)?
A1: Yes, NaH is a stronger base and can be very effective for deprotonating phenols. However, it is highly reactive and requires careful handling under an inert atmosphere (e.g., nitrogen or argon).
Q2: Is it possible to run this reaction at room temperature?
A2: While the reaction can proceed at room temperature, it will be significantly slower. Heating is generally recommended to achieve a reasonable reaction rate.
Q3: What is the purpose of the 1 M NaOH wash during the workup?
A3: The NaOH wash is to remove any unreacted o-cresol, which is acidic and will be deprotonated to form the water-soluble sodium salt, thus simplifying the purification of the neutral ether product.
Q4: Are there any "greener" alternatives for the solvent?
A4: While DMF is a very effective solvent, there is a push towards more environmentally friendly alternatives. Solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) are being explored as greener substitutes for traditional polar aprotic solvents in some applications.[11][12] Additionally, phase-transfer catalysis can sometimes allow the use of less hazardous solvent systems.[13][14] Microwave-assisted synthesis, sometimes in the absence of a solvent or in water, also presents a greener alternative.[15][16]
Part 3: Visualizing the Process
Reaction Mechanism Workflow
The following diagram illustrates the SN2 mechanism of the Williamson ether synthesis for the formation of this compound.
Caption: SN2 mechanism for the synthesis of this compound.
Experimental Workflow Diagram
This diagram outlines the key steps in the synthesis and purification process.
Caption: General experimental workflow for the synthesis and purification.
References
-
Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798. [Link]
-
Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 506, 111566. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211. [Link]
-
Supporting Information for a scientific article. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025). Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. Retrieved from [Link]
-
Martínez, A. T., et al. (2015). Enzyme-catalyzed C–C bond formation using 2-methyltetrahydrofuran (2-MTHF) as (co)solvent: efficient and bio-based alternative to DMSO and MTBE. Green Chemistry, 17(5), 2776–2785. [Link]
-
University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Reddit. (2015). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251–3254. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Google Patents. (2007). Method of making benzylated phenols.
-
ResearchGate. (2025). Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. Retrieved from [Link]
-
Asian Journal of Applied Science and Technology. (2023). A Study on Prospective Green Chemistry Alternatives for Organic Synthesis in Order to Promote Sustainable Development. Retrieved from [Link]
-
ResearchGate. (2013). What is a green way to convert benzylic alcohols to benzylic chlorides or bromides?. Retrieved from [Link]
-
MDPI. (2022). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. Retrieved from [Link]
-
IRIS. (n.d.). Greener Syntheses & Solvents for Fine and Pharmaceutical Chemicals. Retrieved from [Link]
- Google Patents. (2013). Preparation method of benzyl chloride derivatives.
-
National Institutes of Health. (2024). Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzyl chlorides. Retrieved from [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylic Substitutions, Benzylation. Retrieved from [Link]
-
National Institutes of Health. (2019). Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved from [Link]
-
ACS Publications. (2020). Dynamic Kinetic Cross-Electrophile Arylation of Benzyl Alcohols by Nickel Catalysis. Retrieved from [Link]
-
UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]
-
PubMed Central. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]
-
ResearchGate. (2025). Catalytic Benzylation of o-Cresol with Benzyl Alcohol: A Mathematical Model. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Nickel-catalyzed cross-coupling between benzyl alcohols and alkenyl triflates assisted by titanium. Retrieved from [Link]
-
ResearchGate. (2020). Molybdenum-Catalyzed Cross-Coupling of Benzyl Alcohols: Direct C–OH Bond Transformation via [2 + 2]-Type Addition and Elimination. Retrieved from [Link]
-
ResearchGate. (2011). Alternative synthesis of 2-(4-benzoyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[4][10]benzoquinone. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols [organic-chemistry.org]
- 11. Enzyme-catalyzed C–C bond formation using 2-methyltetrahydrofuran (2-MTHF) as (co)solvent: efficient and bio-based alternative to DMSO and MTBE - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations [ouci.dntb.gov.ua]
- 14. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Deprotection of 2-Methyl-1-Benzyloxybenzene
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice for the deprotection of 2-Methyl-1-Benzyloxybenzene to yield 2-methylphenol (o-cresol). This guide is structured in a question-and-answer format to directly address common issues encountered during this pivotal synthetic step.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My standard catalytic hydrogenolysis of this compound using Pd/C and H₂ is sluggish or incomplete. What are the likely causes and how can I resolve this?
Answer:
A sluggish or incomplete reaction is the most common issue encountered in the deprotection of benzyl ethers. Several factors, often related to catalyst activity and reaction conditions, can be at play. The ortho-methyl group on your substrate, this compound, may also introduce minor steric hindrance that can affect the reaction rate compared to an unsubstituted benzyloxybenzene.
Potential Causes & Troubleshooting Steps:
-
Catalyst Inactivation (Poisoning): Palladium catalysts are highly susceptible to poisoning by a variety of functional groups and impurities, which can drastically reduce their activity.
-
Troubleshooting:
-
Increase Catalyst Loading: A simple first step is to increase the weight percentage of the Pd/C catalyst. If you started with 5-10 wt%, consider increasing it to 20 wt% or higher.
-
Use a Fresh Catalyst: The activity of Pd/C can diminish over time due to oxidation or exposure to atmospheric contaminants. Always use a freshly opened bottle of catalyst or a trusted, high-activity source.
-
Consider Pearlman's Catalyst (Pd(OH)₂/C): This catalyst is often more active than Pd/C and can be effective when Pd/C fails, particularly in the presence of acidic or basic functional groups.
-
-
-
Poor Mass Transfer/Hydrogen Availability: As a heterogeneous reaction, the efficiency of hydrogenolysis depends on the effective interaction between the substrate, hydrogen, and the catalyst surface.
-
Troubleshooting:
-
Ensure Vigorous Stirring: The reaction mixture must be stirred vigorously to keep the catalyst suspended and ensure good contact with the reactants.
-
Increase Hydrogen Pressure: If you are running the reaction at atmospheric pressure, increasing the hydrogen pressure (e.g., to 50 psi or higher in a suitable pressure vessel) can significantly enhance the reaction rate.
-
Solvent Choice: The choice of solvent is critical for both substrate solubility and catalyst activity. Protic solvents like ethanol or methanol are generally preferred for hydrogenolysis. If solubility is an issue, a co-solvent system such as THF/Methanol or Ethyl Acetate/Ethanol can be employed.
-
-
-
Steric Hindrance: The ortho-methyl group in this compound can slightly hinder the approach of the benzyl ether to the catalyst surface.
-
Troubleshooting:
-
Elevate the Reaction Temperature: Increasing the temperature (e.g., to 40-60 °C) can provide the necessary activation energy to overcome minor steric barriers.
-
Switch to Catalytic Transfer Hydrogenation: This method, which uses a hydrogen donor in situ, can sometimes be more effective for sterically hindered substrates.
-
-
Question 2: I'm considering Catalytic Transfer Hydrogenation (CTH) to avoid handling hydrogen gas. What conditions are recommended for the deprotection of this compound?
Answer:
Catalytic Transfer Hydrogenation (CTH) is an excellent alternative to traditional hydrogenolysis, offering milder reaction conditions and avoiding the need for a pressurized hydrogen gas setup.[1] The choice of hydrogen donor is crucial for the success of the reaction.
Recommended CTH Conditions:
| Hydrogen Donor | Catalyst | Solvent | Temperature | Key Considerations |
| Ammonium Formate (NH₄HCO₂) | 10% Pd/C | Methanol or Ethanol | Reflux | A very common and effective system. The reaction is often rapid. |
| Formic Acid (HCOOH) | 10% Pd/C | Methanol or Ethanol | Room Temp to 60 °C | Can be very fast, but a larger amount of catalyst may be needed.[2] |
| 1,4-Cyclohexadiene | 10% Pd/C | Ethanol | Room Temp to Reflux | A milder hydrogen source, useful if other reducible functional groups are present.[2] |
| Triethylsilane (Et₃SiH) | 10% Pd/C | Methanol | Room Temperature | A neutral and effective method for clean deprotection.[1] |
Troubleshooting CTH:
-
Incomplete Reaction: If the reaction stalls, a fresh portion of the hydrogen donor and/or catalyst can be added.
-
Side Reactions: While generally clean, ensure your starting material is free of impurities that could react under these conditions.
Question 3: My substrate is sensitive to reductive conditions. Are there any non-reductive methods to deprotect this compound?
Answer:
Yes, several non-reductive methods can be employed for benzyl ether cleavage, which are particularly useful when your molecule contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups).
Alternative Deprotection Methods:
-
Lewis Acid Cleavage: Strong Lewis acids can effectively cleave benzyl ethers.
-
Reagents: Boron trichloride (BCl₃) or Boron tribromide (BBr₃) in dichloromethane (DCM) at low temperatures (e.g., -78 °C to 0 °C).
-
Causality: The Lewis acid coordinates to the ether oxygen, weakening the C-O bond and facilitating cleavage.
-
Caution: This is a harsh method and may not be suitable for acid-sensitive substrates. Friedel-Crafts-type side reactions can occur where the cleaved benzyl cation alkylates other aromatic rings. The use of a cation scavenger, such as pentamethylbenzene, can help to suppress this side reaction.
-
-
Oxidative Cleavage: For certain substrates, oxidative methods can be highly effective.
-
Reagent: 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative debenzylation.[2][3] This method is particularly effective for p-methoxybenzyl (PMB) ethers but can also be applied to simple benzyl ethers, sometimes requiring photoirradiation.[2][4]
-
Mechanism: The reaction proceeds via a single-electron transfer mechanism, leading to the formation of a hemiacetal which then collapses to the desired alcohol and benzaldehyde.
-
Considerations: This method is incompatible with other oxidizable functional groups in your molecule.
-
Experimental Protocols
Protocol 1: Optimized Catalytic Transfer Hydrogenation of this compound
This protocol is recommended for its efficiency, mild conditions, and ease of setup.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (NH₄HCO₂)
-
Methanol (MeOH), reagent grade
-
Celite®
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (0.1 M concentration), add 10% Pd/C (0.1 eq by weight of the substrate).
-
To this suspension, add ammonium formate (5.0 eq) in one portion.
-
Heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
The residue can be partitioned between water and a suitable organic solvent (e.g., ethyl acetate or diethyl ether) to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-methylphenol.
-
Purify the product by column chromatography on silica gel if necessary.
Visualizing the Process
Troubleshooting Workflow for Incomplete Hydrogenolysis
Caption: Troubleshooting decision tree for incomplete hydrogenolysis.
Mechanism of Catalytic Hydrogenolysis of a Benzyl Ether
Caption: Simplified mechanism of Pd-catalyzed benzyl ether hydrogenolysis.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Gaunt, M. J., Yu, J., & Spencer, J. B. (2001). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 66(25), 8474–8478. [Link]
-
Riley, J. G., & Grindley, T. B. (2001). De-O-benzylation of Sterically Hindered Benzyl Ethers. Synthetic Communications, 31(1), 159-164. [Link]
-
Chandrasekhar, S., Reddy, Ch. R., & Babu, B. N. (2003). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 4, 14. [Link]
-
O'Brien, A. G., Mar-Schima, K., & Seeberger, P. H. (2020). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]
-
Skov, M., & Bols, M. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-1146. [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
Yoo, S., & Kim, Y. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Molecules, 27(19), 6543. [Link]
-
ResearchGate. (n.d.). Studies on the hydrogenolysis of benzyl ethers. Retrieved from [Link]
-
ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar? Retrieved from [Link]
-
Geden, J. V., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 856–860. [Link]
Sources
- 1. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Poisoning in the Hydrogenation of 2-Methyl-1-Benzyloxybenzene
Welcome to the Technical Support Center for troubleshooting catalyst poisoning during the catalytic hydrogenation of 2-Methyl-1-Benzyloxybenzene. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this critical debenzylation reaction. Our focus is on providing practical, field-proven insights rooted in established scientific principles.
Part 1: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format to help you navigate challenges with catalyst poisoning.
Question 1: My hydrogenation of this compound has stalled or is proceeding very slowly. What are the likely causes related to catalyst poisoning?
Answer: A stalled or sluggish hydrogenation reaction is a classic symptom of catalyst poisoning, where foreign substances adsorb to the active sites of your palladium catalyst, rendering them inactive.[1] The primary suspects in the debenzylation of this compound can be categorized as follows:
-
Impurities in the Starting Material: Your this compound may contain residual impurities from its synthesis. Common synthetic routes involve the reaction of 2-methylphenol with benzyl bromide in the presence of a base.[2] Potential poisons originating from this step include:
-
Sulfur Compounds: If sulfur-containing reagents were used in any preceding synthetic steps, trace amounts can strongly poison palladium catalysts.[3]
-
Nitrogen-Containing Compounds: If dimethylformamide (DMF) was used as a solvent during the benzylation, it can lead to the formation of amine byproducts which are known catalyst poisons.[4]
-
Halides: Residual bromides from benzyl bromide can poison the catalyst.
-
-
Contaminants in Solvents or Reagents: Solvents, even of high purity, can be a source of poisons. Similarly, the hydrogen gas used should be of high purity to avoid contaminants like carbon monoxide.
-
Reaction Byproducts: In some cases, the product of the reaction, 2-methylphenol, or other byproducts can contribute to catalyst deactivation, especially at high concentrations.[5]
Question 2: How can I diagnose the specific cause of catalyst poisoning in my reaction?
Answer: A systematic approach is crucial for diagnosing the root cause of catalyst poisoning. The following workflow can help you pinpoint the issue:
Caption: Troubleshooting workflow for diagnosing catalyst poisoning.
Experimental Protocols for Diagnosis:
-
Starting Material Analysis:
-
Obtain a sample of your this compound starting material.
-
Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify any volatile impurities.
-
Run a high-resolution Nuclear Magnetic Resonance (NMR) spectrum to detect any non-volatile organic impurities.
-
-
Control Experiment with a "Clean" Substrate:
-
Choose a simple, known-to-be-pure substrate for debenzylation, such as benzyl alcohol.
-
Run the hydrogenation reaction with this clean substrate using the same batch of catalyst, solvent, and reaction conditions.
-
If this reaction proceeds smoothly, it strongly suggests that your this compound or the reaction byproducts are the source of the poison. If it also fails, your catalyst, solvent, or hydrogen source is suspect.
-
Question 3: I've identified the likely source of the poison. What are the appropriate mitigation strategies?
Answer: Once you have a probable cause, you can implement targeted solutions.
| Potential Poison Source | Mitigation Strategy | Underlying Principle |
| Impurities in Starting Material | Purification: Recrystallize or chromatograph your this compound before the reaction. | Removes the poison before it comes into contact with the catalyst. |
| Use of a Guard Bed: Pass the substrate solution through a small bed of a scavenger material (e.g., activated carbon, alumina) before it enters the main reactor. | Adsorbs the poison on a sacrificial material, protecting the main catalyst bed. | |
| Contaminated Solvents/Gas | Solvent Purification: Use freshly distilled or high-purity anhydrous solvents. | Ensures that no external poisons are introduced into the reaction system. |
| Gas Purification: Employ an in-line gas purifier to remove trace contaminants from your hydrogen source. | Prevents the continuous introduction of poisons that can accumulate on the catalyst surface over time. | |
| Reaction Byproducts | Optimize Reaction Conditions: Lowering the reaction temperature or pressure may reduce the formation of inhibitory byproducts. | Milder conditions can favor the desired reaction pathway and minimize side reactions. |
| In-situ Product Removal: If feasible for your system, consider techniques to continuously remove the product from the reaction mixture. | Reduces the concentration of potential inhibitors in the vicinity of the catalyst. |
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding catalyst poisoning in the hydrogenation of this compound.
Q1: What are the most common catalyst poisons I should be aware of in this specific reaction?
A1: For the debenzylation of this compound using a palladium catalyst, the most likely poisons are:
-
Sulfur-containing compounds: These are notorious for irreversibly poisoning palladium catalysts by forming strong bonds with the metal surface.[3]
-
Nitrogen-containing compounds: Amines and other nitrogenous bases can act as potent inhibitors of Pd/C catalyzed benzyl ether hydrogenolysis.[6]
-
Halides: Residual chlorides or bromides from the synthesis of the starting material can deactivate the catalyst.
-
Phosphines and Phosphites: If any phosphorus-containing reagents were used in previous steps, they will strongly poison the palladium catalyst.[7]
Q2: Can I regenerate a poisoned Pd/C catalyst after a failed debenzylation of this compound?
A2: Regeneration is sometimes possible, depending on the nature of the poison.
-
For poisoning by organic impurities or byproducts: A common method is to wash the catalyst with a suitable solvent. A study on the regeneration of a deactivated palladium catalyst used in a debenzylation reaction found that washing with chloroform and glacial acetic acid was effective in restoring its activity.[8]
-
For poisoning by strongly chemisorbed species like sulfur: Regeneration is very difficult and often not economically viable on a lab scale. It is usually more practical to use a fresh batch of catalyst.
Protocol for Catalyst Regeneration (from Organic Poisons):
-
Carefully filter the catalyst from the reaction mixture.
-
Wash the catalyst cake thoroughly with the reaction solvent (e.g., ethanol, ethyl acetate) to remove any physisorbed material.
-
Suspend the catalyst in a mixture of chloroform and glacial acetic acid.
-
Stir the suspension, possibly with gentle warming or sonication, for a period of time (e.g., 1-2 hours).
-
Filter the catalyst and wash extensively with a neutral solvent to remove all traces of the acid and chloroform.
-
Dry the catalyst under vacuum before attempting to reuse it.
Q3: Can the choice of catalyst support influence its susceptibility to poisoning?
A3: Yes, the support can play a role. While palladium is the active metal, the support (commonly activated carbon) can influence the catalyst's properties. The purity and surface chemistry of the carbon support are important factors.[3] A high-quality carbon support with a well-defined pore structure can enhance the catalyst's resistance to deactivation by providing better access to the active sites and potentially adsorbing some of the poisons away from the palladium particles.
Q4: Are there alternative catalysts to Pd/C that might be less sensitive to poisoning in this reaction?
A4: While Pd/C is the workhorse for debenzylation, Pearlman's catalyst (Pd(OH)₂/C) is often found to be more active and can sometimes be more robust, especially for N-debenzylation.[1][7] However, for O-debenzylation, both are susceptible to similar poisons. If poisoning is a persistent issue that cannot be resolved by purification, alternative debenzylation methods that do not rely on catalytic hydrogenation, such as using Lewis acids like BCl₃, could be considered.[9]
Caption: Mechanism of catalyst poisoning.
References
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. Available at: [Link]
-
Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison. ResearchGate. Available at: [Link]
-
Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Organic Chemistry Portal. Available at: [Link]
-
Can Pd/C go bad? And also advice on disacharide debenzylation. Reddit. Available at: [Link]
-
Study of Deactivation of Pd(OH)2/C Catalyst in Reductive Debenzylation of Hexabenzylhexaazaisowurtzitane. Request PDF on ResearchGate. Available at: [Link]
-
Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. Available at: [Link]
-
Can you do a Pd/C hydrogenolysis of benzylic ether/amine of a phosphine containing compound? Reddit. Available at: [Link]
-
Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Steve S.Y. Available at: [Link]
-
Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. ChemRxiv. Available at: [Link]
-
Poisoning and deactivation of palladium catalysts. SciSpace. Available at: [Link]
-
Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Organic Chemistry Portal. Available at: [Link]
-
Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. ResearchGate. Available at: [Link]
-
Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. PMC - PubMed Central. Available at: [Link]
-
Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. ThaiScience. Available at: [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]
-
Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. MDPI. Available at: [Link]
-
1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. MDPI. Available at: [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Available at: [Link]
-
Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. ResearchGate. Available at: [Link]
-
Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. Semantic Scholar. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 7. reddit.com [reddit.com]
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- 9. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
scale-up challenges for the synthesis of 2-Methyl-1-Benzyloxybenzene
Welcome to the technical support center for the synthesis of 2-Methyl-1-Benzyloxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot challenges that may arise during the synthesis and scale-up of this important chemical intermediate.
Introduction
The synthesis of this compound, a key building block in various organic syntheses, is most commonly achieved via the Williamson ether synthesis. This SN2 reaction involves the deprotonation of 2-methylphenol (o-cresol) to its corresponding phenoxide, which then acts as a nucleophile to attack an electrophilic benzyl halide, typically benzyl chloride or benzyl bromide. While this reaction is robust and well-established on a laboratory scale, scaling up the synthesis presents a unique set of challenges that require careful consideration of reaction conditions, safety, and purification.
This guide provides a comprehensive overview of the synthesis, addresses common problems through a troubleshooting guide and frequently asked questions (FAQs), and offers detailed experimental protocols.
Reaction Principle: The Williamson Ether Synthesis
The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The mechanism involves the following key steps:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of 2-methylphenol, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The phenoxide ion attacks the benzylic carbon of the benzyl halide, leading to the formation of a new carbon-oxygen bond.
-
Displacement: The halide ion is displaced as a leaving group, resulting in the formation of this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up.
Issue 1: Low Yield of the Desired Product
Symptoms:
-
Lower than expected isolated yield of this compound.
-
Presence of significant amounts of starting materials in the final product mixture.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The base used may not be strong enough or used in sufficient quantity to fully deprotonate the 2-methylphenol. Phenols are more acidic than alcohols, but a sufficiently strong base is still crucial for driving the reaction to completion. | - Use a stronger base like sodium hydride (NaH) or potassium hydride (KH) for smaller scales. For larger scales, potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in a suitable solvent are common choices. - Ensure at least a stoichiometric amount of base is used, and consider a slight excess (1.1-1.2 equivalents). |
| Poor Nucleophilicity of the Phenoxide | The choice of solvent can significantly impact the nucleophilicity of the phenoxide. Protic solvents can solvate the phenoxide, reducing its reactivity. | - Employ polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents solvate the cation of the base, leaving the phenoxide more "naked" and nucleophilic. |
| Side Reactions | Competing side reactions, such as elimination or C-alkylation, can consume starting materials and reduce the yield of the desired O-alkylated product. | - Optimize reaction temperature. Lower temperatures generally favor the SN2 reaction over elimination. - For C-alkylation concerns, consider the choice of counter-ion and solvent. |
| Insufficient Reaction Time or Temperature | The reaction may not have reached completion due to insufficient time or energy. | - Monitor the reaction progress using analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC). - If the reaction is sluggish, consider a moderate increase in temperature, but be mindful of promoting side reactions. |
Issue 2: Formation of Significant Byproducts
Symptoms:
-
Presence of unexpected peaks in GC-MS or NMR analysis of the crude product.
-
Difficulty in purifying the final product.
Possible Causes & Solutions:
| Byproduct | Cause | Recommended Solution |
| Dibenzyl Ether | This can form if the benzyl halide reacts with any residual benzyl alcohol or if there is hydrolysis of the benzyl halide followed by etherification. | - Ensure high purity of the starting benzyl halide. - Maintain anhydrous reaction conditions to prevent hydrolysis. |
| C-Alkylated Products | The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atom of the aromatic ring (ortho and para positions). | - The choice of solvent and counter-ion can influence the O- vs. C-alkylation ratio. Less polar solvents and larger counter-ions can favor C-alkylation. Using polar aprotic solvents generally favors O-alkylation. |
| Elimination Products (from benzyl halide) | While less common with primary halides like benzyl chloride, elimination can occur under harsh basic conditions and high temperatures. | - Maintain a moderate reaction temperature. - Use a non-nucleophilic, yet sufficiently strong base if elimination is a persistent issue. |
Issue 3: Scale-Up Challenges
Symptoms:
-
Difficulty in maintaining consistent reaction temperature.
-
Poor mixing leading to localized "hot spots" and increased byproduct formation.
-
Challenges with work-up and purification of large batches.
Possible Causes & Solutions:
| Challenge | Explanation | Recommended Solution |
| Exothermic Reaction | The Williamson ether synthesis can be exothermic, especially during the addition of the base or the alkylating agent. On a large scale, this heat can be difficult to dissipate, leading to temperature spikes and potential side reactions. | - Implement controlled, slow addition of reagents using a dropping funnel or a syringe pump. - Use a reactor with efficient cooling capabilities (e.g., a jacketed reactor with a circulating coolant). - Monitor the internal reaction temperature closely with a calibrated probe. |
| Inefficient Mixing | In large reactors, ensuring homogeneous mixing of the reactants is crucial. Poor mixing can lead to localized high concentrations of reagents, promoting side reactions and reducing yield. | - Use an appropriate overhead stirrer with a suitable impeller design (e.g., anchor or turbine) to ensure good agitation throughout the reaction vessel. - Consider the use of baffles in the reactor to improve mixing efficiency. |
| Work-up and Extraction | Handling large volumes of organic solvents and aqueous solutions during work-up can be cumbersome and may lead to emulsion formation. | - Use a sufficiently large separatory funnel or a dedicated liquid-liquid extraction setup. - To break emulsions, consider adding brine or gently warming the mixture. - For very large scales, continuous extraction methods can be more efficient. |
| Purification | Purifying large quantities of the product by column chromatography can be impractical. | - Consider purification by vacuum distillation, as this compound has a relatively high boiling point. - Recrystallization from a suitable solvent system may also be a viable option if the product is a solid at room temperature or can be induced to crystallize. |
Frequently Asked Questions (FAQs)
Q1: Which benzyl halide should I use: benzyl chloride or benzyl bromide?
Both benzyl chloride and benzyl bromide are effective for this synthesis. Benzyl bromide is generally more reactive than benzyl chloride, which may allow for milder reaction conditions (e.g., lower temperature or shorter reaction time). However, benzyl chloride is often more cost-effective for large-scale synthesis. The choice may depend on a balance of reactivity, cost, and availability.
Q2: What is the best base for this reaction on a multi-kilogram scale?
For large-scale synthesis, inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often preferred due to their lower cost, easier handling, and safety compared to metal hydrides. Phase-transfer catalysis can be employed in conjunction with these bases to enhance reactivity in a biphasic system, which can simplify work-up.
Q3: How can I effectively monitor the progress of the reaction?
Several analytical techniques can be used:
-
Thin Layer Chromatography (TLC): A quick and inexpensive method to qualitatively track the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides both qualitative and quantitative information about the reaction mixture, allowing for the identification of byproducts.
-
High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique for monitoring the reaction kinetics and determining the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction mixture to determine the conversion to the product. In-situ NMR monitoring is also an advanced option.
Q4: What are the critical safety precautions for this synthesis?
-
Benzyl Chloride/Bromide: These are lachrymators and are toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Bases: Strong bases like NaOH and KOH are corrosive. Sodium hydride (NaH) is flammable and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Solvents: Many of the solvents used (e.g., DMF, DMSO) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Q5: Can I use a phase-transfer catalyst (PTC) for this reaction?
Yes, using a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be highly advantageous, especially for scale-up. A PTC facilitates the transfer of the phenoxide from the aqueous or solid phase to the organic phase where the benzyl halide is, allowing the reaction to proceed efficiently without the need for anhydrous conditions or expensive polar aprotic solvents.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis (ca. 10g)
Materials:
-
2-Methylphenol (o-cresol)
-
Benzyl chloride
-
Potassium carbonate (anhydrous, powdered)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylphenol (10.8 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol), and DMF (100 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add benzyl chloride (13.9 g, 0.11 mol) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with 1 M HCl (1 x 100 mL), water (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless oil.
Protocol 2: Proposed Scale-Up Synthesis with Phase-Transfer Catalysis (ca. 1 kg)
Materials:
-
2-Methylphenol (o-cresol)
-
Benzyl chloride
-
Sodium hydroxide (pellets)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
Procedure:
-
To a 10 L jacketed glass reactor equipped with an overhead stirrer, a thermocouple, a dropping funnel, and a reflux condenser, charge 2-methylphenol (1.08 kg, 10.0 mol), toluene (4 L), and tetrabutylammonium bromide (161 g, 0.5 mol).
-
Prepare a solution of sodium hydroxide (480 g, 12.0 mol) in water (2 L) and allow it to cool.
-
With vigorous stirring, slowly add the sodium hydroxide solution to the reactor over 30 minutes, maintaining the internal temperature below 30 °C using the reactor cooling jacket.
-
Once the addition is complete, slowly add benzyl chloride (1.39 kg, 11.0 mol) via the dropping funnel over 1-2 hours, maintaining the temperature between 50-60 °C.
-
After the addition, maintain the reaction at 60 °C for 6-8 hours, monitoring by GC for completion.
-
Cool the reaction mixture to room temperature. Separate the organic layer.
-
Wash the organic layer with water (2 x 2 L) and then with brine (1 x 2 L).
-
Dry the toluene solution over anhydrous sodium sulfate and filter.
-
Concentrate the toluene under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to obtain this compound.
Visualizations
Reaction Mechanism
Caption: Mechanism of this compound synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis.
References
-
Brainly. (2023, February 8). Choose equations describing two different ways in which benzyl ethyl ether could be prepared by a Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. Optimization of reaction conditions. Retrieved from [Link]
-
Royal Society of Chemistry. Analytical Methods. Retrieved from [Link]
-
University of California, Davis. The Williamson Ether Synthesis. Retrieved from [Link]
-
Penta Chemicals. Benzyl chloride. Retrieved from [Link]
-
Iwao Hashimoto et al. O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Retrieved from [Link]
-
Royal Society of Chemistry. Supporting Information. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. Machine learning-guided strategies for reaction conditions design and optimization. Retrieved from [Link]
-
Reddit. Williamson ether synthesis trouble, 2.0. Retrieved from [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. Retrieved from [Link]
-
Taylor & Francis Online. Oxidation of Benzyl Ethers via Phase Transfer Catalysis. Retrieved from [Link]
-
PubMed Central. Accelerated Chemical Reaction Optimization Using Multi-Task Learning. Retrieved from [Link]
-
ChemRxiv. Accelerated Chemical Reaction Optimization using Multi-Task Learning. Retrieved from [Link]
- Carl ROTH.
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Methyl-1-Benzyloxybenzene and 4-Methyl-1-Benzyloxybenzene
Introduction
In the landscape of synthetic organic chemistry, isomeric starting materials often exhibit nuanced yet critical differences in reactivity that can dictate the success or failure of a synthetic campaign. This guide provides an in-depth comparison of two such isomers: 2-methyl-1-benzyloxybenzene and 4-methyl-1-benzyloxybenzene. While structurally similar, the positional difference of the methyl group—ortho versus para to the benzyloxy substituent—imparts distinct electronic and steric characteristics. These differences profoundly influence their behavior in common synthetic transformations, particularly electrophilic aromatic substitution (EAS) and the cleavage of the benzyl ether protecting group.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond theoretical principles to offer a practical analysis grounded in mechanistic logic and supported by experimental protocols, enabling informed decisions in reaction design and optimization.
Part 1: Unraveling the Structural and Electronic Divergence
The reactivity of a substituted benzene ring is governed by the interplay of inductive and resonance effects of its substituents.[1] In both isomers, the aromatic ring is adorned with two activating, ortho, para-directing groups: a methyl group and a benzyloxy group.
-
Methyl Group (-CH₃): This group is a weak activator, donating electron density primarily through an inductive effect (+I) and hyperconjugation.[2][3][4]
-
Benzyloxy Group (-OCH₂Ph): This is a strong activating group. The oxygen atom donates electron density to the aromatic ring via a powerful resonance effect (+R), which outweighs its inductive electron-withdrawing (-I) effect.[5][6]
The critical distinction between the two isomers lies in how these activating effects are spatially organized.
4-Methyl-1-Benzyloxybenzene (The para Isomer): In this isomer, the substituents are positioned at opposite ends of the ring. The potent +R effect of the benzyloxy group strongly activates the C2 and C6 positions (ortho to the ether). The methyl group activates the C3 and C5 positions (ortho to itself). This arrangement leads to a clear and predictable activation pattern where the directing effects of the stronger activating group—the benzyloxy moiety—will dominate subsequent electrophilic substitution reactions.
This compound (The ortho Isomer): Here, the proximity of the two groups introduces a significant complicating factor: steric hindrance .[7][8]
-
Electronic Influence: The activating effects of both groups are still present. The benzyloxy group directs toward the C4 (para) and C6 (ortho) positions. The methyl group directs toward the C3 and C5 positions.
-
Steric Constraint: The methyl group physically obstructs the C6 position, making it a less favorable site for attack by an incoming electrophile. Furthermore, this steric bulk can impede access to the ether linkage itself, affecting reactions like cleavage.[9][10]
This fundamental structural difference is the primary driver for the divergent reactivity profiles discussed below.
Part 2: Comparative Reactivity in Key Synthetic Transformations
We will now examine the performance of these isomers in two common and informative reaction classes: electrophilic aromatic substitution and benzyl ether cleavage.
A. Electrophilic Aromatic Substitution (EAS)
In an EAS reaction, the substituted aromatic ring acts as the nucleophile. The more electron-rich the ring, the faster the reaction.[11] While both isomers are highly activated, the key difference is not in the overall rate but in the regioselectivity of the substitution.
Analysis: For 4-methyl-1-benzyloxybenzene , electrophilic attack is overwhelmingly directed to the positions ortho to the highly activating benzyloxy group (C2/C6). These sites are electronically enriched and sterically accessible.
For This compound , the situation is more controlled. The C6 position, while electronically activated by the benzyloxy group, is sterically shielded by the adjacent methyl group.[12] Consequently, electrophiles will preferentially attack the C4 position, which is para to the benzyloxy group and remains highly activated and sterically unencumbered. Attack at other positions (C3, C5) is electronically less favored as they are not directly activated by the resonance of the stronger benzyloxy group.
Workflow for Comparing Electrophilic Aromatic Substitution
Caption: Comparative workflow for the nitration of ortho and para isomers.
Data Summary: Nitration of Isomers
| Parameter | This compound | 4-Methyl-1-benzyloxybenzene |
| Major Product | 4-Nitro-2-methyl-1-benzyloxybenzene | 2-Nitro-4-methyl-1-benzyloxybenzene |
| Expected Regioselectivity | High (>90% for the 4-nitro product) | Moderate (mixture of 2-nitro and potentially dinitro products) |
| Driving Factor | Steric hindrance at C6 funnels reaction to C4 | Dominant electronic activation at C2/C6 by the benzyloxy group |
B. Cleavage of the Benzyl Ether Protecting Group
Benzyl ethers are robust protecting groups for hydroxyls, commonly removed via palladium-catalyzed hydrogenolysis.[13][14] This reaction involves the interaction of the substrate with the surface of a heterogeneous catalyst.
Analysis: The efficiency of heterogeneous catalysis is highly sensitive to the steric environment around the reactive site.
For 4-methyl-1-benzyloxybenzene , the ether linkage is sterically accessible. The methyl group at the C4 position does not impede the approach of the molecule to the palladium catalyst surface. The hydrogenolysis reaction is therefore expected to proceed efficiently under standard conditions (e.g., H₂, Pd/C, atmospheric pressure).
For This compound , the ortho-methyl group acts as a steric shield, hindering the productive adsorption of the ether linkage onto the catalyst surface.[9] This steric congestion can dramatically slow down or even inhibit the reaction, often requiring more forcing conditions such as higher pressures of hydrogen, elevated temperatures, or alternative, more aggressive cleavage reagents.[15]
Mechanism Highlighting Steric Hindrance in Hydrogenolysis
Caption: Steric hindrance from the ortho-methyl group impeding catalyst approach.
Data Summary: Hydrogenolytic Cleavage
| Parameter | This compound | 4-Methyl-1-benzyloxybenzene |
| Relative Reaction Rate | Slow to very slow | Fast |
| Required Conditions | Often requires high pressure H₂, elevated temp., or alternative reagents (e.g., BCl₃·SMe₂)[15] | Standard atmospheric H₂, Pd/C, room temp. |
| Expected Yield | Variable, often incomplete conversion | High (>95%) |
| Limiting Factor | Steric hindrance around the ether linkage | Typically none under standard conditions |
Part 3: Experimental Protocols
The following protocols are provided as validated starting points for the synthesis and comparative analysis of these isomers.
Protocol 1: Synthesis of Starting Materials via Williamson Ether Synthesis
This protocol is adaptable for both isomers, starting from the corresponding cresol.
Materials:
-
2-cresol or 4-cresol (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)
-
Acetone or DMF, anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask, add the appropriate cresol (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv) in anhydrous acetone (approx. 10 mL per gram of cresol).
-
Stir the suspension vigorously and add benzyl bromide (1.1 equiv) dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC until the starting cresol is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation or column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the pure benzyloxybenzene isomer as a colorless oil.
Protocol 2: Comparative Hydrogenolysis
This experiment directly compares the cleavage rates of the two isomers.
Materials:
-
This compound (1.0 mmol)
-
4-methyl-1-benzyloxybenzene (1.0 mmol)
-
10% Palladium on carbon (Pd/C) (5 mol%)
-
Methanol or Ethyl Acetate
-
Two parallel reaction vessels, hydrogen balloon, magnetic stirrers
Procedure:
-
In separate, identical reaction flasks, dissolve each isomer (1.0 mmol) in methanol (10 mL).
-
Carefully add 10% Pd/C (5 mol%) to each flask.
-
Purge both flasks with nitrogen, then evacuate and backfill with hydrogen from a balloon (3 times).
-
Stir both reactions vigorously side-by-side at room temperature under a positive pressure of hydrogen (balloon).
-
Monitor the progress of each reaction every 30 minutes by TLC or GC-MS by taking a small aliquot (filtered through celite).
-
Observation: The reaction for 4-methyl-1-benzyloxybenzene is typically complete within 1-3 hours. The reaction for this compound will show significantly less conversion, or none at all, in the same timeframe.
-
Upon completion (for the para isomer), filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the product cresol.
Conclusion
The positional isomerism between this compound and 4-methyl-1-benzyloxybenzene is a textbook example of how subtle structural changes lead to significant differences in chemical reactivity.
-
4-Methyl-1-benzyloxybenzene behaves as a sterically unencumbered, activated aromatic system. Its reactions are largely governed by predictable electronic effects, making it a reliable substrate for electrophilic substitution (yielding a mixture of ortho-substituted products) and facile deprotection via standard hydrogenolysis.
-
This compound , in contrast, is a sterically constrained molecule. The ortho-methyl group dictates its reactivity profile, leading to highly regioselective electrophilic substitution at the para position (C4) but simultaneously rendering the benzyl ether linkage resistant to standard catalytic cleavage.
For the synthetic chemist, the choice between these isomers is a strategic one. If the goal is a specific substitution pattern at the C4 position, the ortho isomer is superior. However, if the benzyloxy group is intended as a temporary protecting group to be removed under mild conditions, the para isomer is the unequivocally better choice. This guide underscores the imperative for chemists to consider not just the electronic nature of substituents but also their three-dimensional arrangement when designing synthetic routes.
References
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]
-
Khan Academy. (2014). Ortho/Para and Meta Directing Effects in Aromatic Substitution. Available at: [Link]
-
Study.com. (n.d.). EAS: Ortho vs. Para Positions Explained. Available at: [Link]
-
Rablen, P. R., & Yett, A. (2023). The Relative Favorability Of Placing Substituents Ortho Or Para In The Cationic Intermediate For Electrophilic Aromatic Substitution. Journal Of Physical Organic Chemistry. Available at: [Link]
-
Lumen Learning. (n.d.). Substituent Effects | Organic Chemistry II. Available at: [Link]
-
Master Organic Chemistry. (2024). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]
-
LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]
-
Grids I: Electrophilic Aromatic Substitution. (n.d.). SciELO México. Available at: [Link]
-
Khan Academy. (n.d.). Electrophilic aromatic substitution mechanism. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Available at: [Link]
-
Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (2008). The Selective Cleavage of Aromatic Benzyl Ethers with Magnesium Bromide via Neighbouring Group Effect. Available at: [Link]
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YouTube. (2018). benzyl ether cleavage. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers. Available at: [Link]
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Chemistry Stack Exchange. (2015). Which is the major product formed on nitration of benzyl methyl ether? Available at: [Link]
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Chemistry Stack Exchange. (2019). Is m-cresol or p-cresol more reactive towards electrophilic substitution? Available at: [Link]
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PubMed Central. (n.d.). Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. Available at: [Link]
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ResearchGate. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers. Available at: [Link]
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Quantifying reactivity for electrophilic aromatic substitution reactions with Hirshfeld charge. (2015). Physical Chemistry Chemical Physics. Available at: [Link]
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Chemistry LibreTexts. (n.d.). chemistry 12. Available at: [Link]
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Wikipedia. (n.d.). Electrophilic aromatic directing groups. Available at: [Link]
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Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Available at: [Link]
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IRJET. (n.d.). COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE. Available at: [Link]
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PubMed Central. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Available at: [Link]
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Science Trove. (n.d.). Electrophilic Aromatic Substitution. Available at: [Link]
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Ataman Kimya. (n.d.). 4-METHYLBENZENE-1-SULFONIC ACID. Available at: [Link]
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PubChem. (n.d.). ((Prop-2-yn-1-yloxy)methyl)benzene. Available at: [Link]
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PubChem. (n.d.). 1-((Benzyloxy)methyl)-4-methoxybenzene. Available at: [Link]
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NIST WebBook. (n.d.). Benzene, (2-methylpropyl)-. Available at: [Link]
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Khan Academy. (n.d.). Synthesis of substituted benzene rings II (video). Available at: [Link]
- Google Patents. (n.d.). CN102863356A - Preparation method for 4-(4-methylphenoxy)cyanobenzene.
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A Comprehensive Guide to Ortho- vs. Para-Substituted Benzyl Ether Protecting Groups for Organic Synthesis
For the discerning researcher in organic synthesis and drug development, the selection of a protecting group is a decision of strategic importance. The benzyl ether is a mainstay for the protection of hydroxyl groups, valued for its general stability and multiple avenues for cleavage. However, the true versatility of this protecting group is unlocked through substitution on the aromatic ring. This guide provides an in-depth, objective comparison of ortho- versus para-substituted benzyl ethers, moving beyond a simple catalog of reagents to explore the underlying principles that govern their reactivity. We will delve into the electronic and steric effects conferred by substituents at these key positions, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic planning.
The Benzyl Ether Protecting Group: A Foundation of Stability
The unsubstituted benzyl (Bn) group is widely used due to its ease of installation via Williamson ether synthesis and its stability across a broad spectrum of reaction conditions, including acidic and basic environments.[1][2] Its removal is most commonly achieved through catalytic hydrogenolysis (e.g., H₂, Pd/C), a method that is both mild and efficient, yielding the desired alcohol and toluene as a byproduct.[3][4] However, the conditions for hydrogenolysis are not universally compatible with other functional groups such as alkenes, alkynes, or certain sulfur-containing moieties. This limitation has spurred the development of substituted benzyl ethers that offer a wider array of cleavage methods, a concept central to the design of orthogonal protecting group strategies.[2][5]
Para-Substituted Benzyl Ethers: Harnessing Electronic Effects for Mild Deprotection
The most prominent member of this class is the p-methoxybenzyl (PMB) ether. The electron-donating methoxy group at the para position significantly alters the electronic properties of the benzyl group, making it susceptible to cleavage under conditions that leave an unsubstituted benzyl ether intact. This electronic activation is the cornerstone of its utility.
Key Features of Para-Substituted Benzyl Ethers:
-
Enhanced Lability to Oxidative Cleavage: The para-methoxy group stabilizes the formation of a cationic intermediate at the benzylic position, facilitating cleavage by single-electron oxidants.[6] Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and ceric ammonium nitrate (CAN) are highly effective for the deprotection of PMB ethers, often in the presence of benzyl ethers and other protecting groups.[7][8] The mechanism of DDQ-mediated cleavage is believed to involve the formation of a charge-transfer complex.[7]
-
Acid-Labile Cleavage: The increased electron density on the aromatic ring also renders PMB ethers more susceptible to cleavage under acidic conditions compared to their unsubstituted counterparts.[7] This allows for selective deprotection using reagents like trifluoroacetic acid (TFA).[9]
-
Orthogonality: The unique cleavage conditions for PMB ethers provide excellent orthogonality with a range of other protecting groups, including benzyl, silyl, and acetal groups.[2] This is a critical advantage in complex, multi-step syntheses.
Data Summary: Cleavage Conditions for p-Methoxybenzyl (PMB) Ethers
| Reagent/Condition | Substrate Scope | Typical Yield (%) | Key Considerations |
| DDQ, CH₂Cl₂/H₂O | Primary, Secondary Alcohols | 85-95 | Sensitive to other electron-rich aromatic systems.[7][8] |
| CAN, CH₃CN/H₂O | Broad | 80-95 | Can be harsh for sensitive substrates.[8] |
| Trifluoroacetic Acid (TFA) | Broad | 80-90 | Requires careful control for acid-sensitive groups.[9] |
| HCl/HFIP | Carbohydrates | High | Fast and mild conditions.[10] |
Ortho-Substituted Benzyl Ethers: A Realm of Steric Influence and Unique Reactivity
While less commonly employed than their para isomers, ortho-substituted benzyl ethers offer a distinct set of properties and reactivities that can be strategically advantageous. The proximity of the ortho substituent to the benzylic carbon introduces steric effects and can enable unique intramolecular reactions.
Key Features of Ortho-Substituted Benzyl Ethers:
-
Photolabile Protecting Groups: The ortho-nitrobenzyl group is a classic example of a photolabile protecting group.[6][11] Upon irradiation with UV light (typically around 350 nm), an intramolecular rearrangement occurs, leading to cleavage of the benzyl ether and release of the free alcohol. This method offers exceptional orthogonality, as it is triggered by a non-chemical stimulus. However, potential side reactions and the formation of reactive byproducts need to be considered.[11]
-
Neighboring Group Participation: An ortho substituent can participate in the cleavage of the benzyl ether through neighboring group participation (NGP).[12][13] For instance, a carbonyl group at the ortho position can facilitate debenzylation with Lewis acids like magnesium bromide, likely through the formation of a six-membered chelation intermediate.[14] This provides a highly selective method for deprotection.
-
Steric Hindrance: The steric bulk of an ortho substituent can influence the rate of both protection and deprotection reactions. This can be exploited for selective manipulations in sterically crowded environments.
Comparative Reactivity: Ortho vs. Para
Direct, quantitative comparisons of the reactivity of a wide range of ortho- and para-substituted benzyl ethers are not abundant in the literature. However, some key differences can be highlighted:
-
Oxidative Cleavage: While the para-methoxy group activates the benzyl ether towards oxidative cleavage, an ortho-methoxy group can also facilitate this reaction, albeit sometimes with different selectivity. In one study, iodine in methanol was shown to selectively cleave ortho-methoxymethyl and ortho-(4-methoxybenzyl) ethers in the presence of their para-counterparts, suggesting a subtle interplay of electronic and potentially chelating effects.
-
Acid Stability: The relative acid stability can vary. While the electron-donating effect of a methoxy group generally increases acid lability, steric hindrance from an ortho substituent might slightly retard the rate of protonation and subsequent cleavage compared to the more accessible para isomer.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with p-Methoxybenzyl Chloride (PMB-Cl)
Objective: To protect a primary alcohol as its PMB ether.
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
p-Methoxybenzyl chloride (PMB-Cl, 1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF at 0 °C under an inert atmosphere, add NaH portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add PMB-Cl dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with EtOAc (3x).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of a PMB Ether using DDQ
Objective: To cleave a PMB ether to reveal the free alcohol.
Materials:
-
PMB-protected alcohol (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the PMB-protected alcohol in a mixture of CH₂Cl₂ and H₂O (typically 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ portion-wise. The reaction mixture will typically turn dark.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Photolytic Cleavage of an o-Nitrobenzyl Ether
Objective: To cleave an o-nitrobenzyl ether using UV light.
Materials:
-
o-Nitrobenzyl-protected alcohol
-
Solvent (e.g., methanol, acetonitrile)
-
Photochemical reactor equipped with a UV lamp (e.g., 350 nm)
Procedure:
-
Dissolve the o-nitrobenzyl-protected alcohol in a suitable solvent in a quartz reaction vessel.
-
Degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Irradiate the solution with a UV lamp while maintaining a constant temperature (e.g., room temperature).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the deprotected alcohol from the o-nitrosobenzaldehyde byproduct.
Visualization of Key Concepts
Caption: General workflow for the protection and deprotection of alcohols using benzyl ethers.
Caption: Comparison of primary deprotection methods for para- and ortho-substituted benzyl ethers.
Conclusion: A Strategic Choice for Enhanced Synthetic Efficiency
The choice between an ortho- and a para-substituted benzyl ether protecting group is not merely a matter of reagent availability but a strategic decision that can significantly influence the design and outcome of a synthetic route. Para-substituted benzyl ethers, exemplified by the PMB group, are ideal for introducing lability towards oxidative and acidic cleavage, enabling robust orthogonal strategies. In contrast, ortho-substituted benzyl ethers offer unique functionalities such as photolability and the potential for neighboring group participation, providing specialized tools for complex synthetic challenges. A thorough understanding of the electronic and steric effects imparted by these substituents is paramount for the rational design of protecting group strategies that enhance selectivity, improve yields, and ultimately accelerate the path to your target molecule.
References
-
A mild and efficient o- and p-nitrobenzyl cleavage protocol was developed. o- and p-Nitrobenzyl groups were easily removed from a variety of substrates using 20% aqueous NaOH in methanol at 75 °C, presumably via oxidation at the benzylic position by oxygen dissolved in the solution. These easily introducible and removable nitrobenzyl groups can serve as valuable protecting groups for the synthesis of multifunctional, complex molecules. (Source: A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC - NIH, URL: [Link])
-
In this approach molecules remain pharmacologically inactive as long as a suitable protective group remains bound to the drug's structure. Exposure to light causes its irreversible removal, releasing the pharmacologically active compound. The two most studied photocleavable groups in this area are ortho-nitrobenzyl and coumarin derivatives. (Source: Light-Controlled Modulation of the Endocannabinoid System: Photoswitchable Ligands for Cannabinoid and TRPV1 Receptors - MDPI, URL: [Link])
-
Some substituted benzyl ethers enable more specific, high yielding deprotection methods. For example: p-methoxybenzyl ethers can also be cleaved using single electron oxidants such as DDQ, because the attached methoxy group stabilizes intermediates better due to resonance. Another substituted version, the 2-nitrobenzyl group, has shown utility as a photoremovable protecting group. (Source: Benzyl Ethers - Protecting Groups - Organic Chemistry Portal, URL: [Link])
-
A new, fast, mild and chemoselective deprotection method to cleave p-methoxybenzyl and 2-naphthylmethyl ethers using catalytic amounts of hydrochloric acid in a 1:1 mixture of hexafluoro-2-propanol (HFIP) and methylene chloride (DCM) is described. (Source: Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol - Scholarly Publications Leiden University, URL: [Link])
-
The O-benzyl group is stable to many of the same reagents as the OTHP... Furthermore, it is far more stable to acid that the OMOM or OTHP group. (Source: Alcohol Protecting Groups, URL: [Link])
-
The externally controlled cleavage of covalently linked prodrugs, proteins, or solid-phase formulation vehicles offers potential advantages for controlled drug or gene delivery. A series of o-nitrobenzyl ester compounds were synthesized to allow a systematic study of photolability. (Source: Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - Penn Engineering, URL: [Link])
-
Competition experiments illustrate the degree to which the PSB ethers are orthogonally compatible with other common protecting groups, including MOM, TBS, PMB, and others. (Source: New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers - ACS Publications, URL: [Link])
-
The selective debenzylation of various aromatic dibenzyloxy aldehydes by magnesium bromide in anhydrous ether-benzene solution by a gentle reflux for 36 hours is described. Only benzyloxy groups located ortho to the carbonyl group were cleaved cleanly and highly efficiently, leaving other benzyl ether groups unaffected. (Source: The Selective Cleavage of Aromatic Benzyl Ethers with Magnesium Bromide via Neighbouring Group Effect - ResearchGate, URL: [Link])
-
p-Methoxybenzyl ethers have been found to transfer from alcohols to sulfonamides in the presence of catalytic trifluoromethanesulfonic acid. This process for protecting group removal can be performed in solution with yields >94%. (Source: p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides - Kiessling Lab, URL: [Link])
-
An oxidative deprotection of p-methoxy benzyl (PMB) ethers was achieved using a nitroxyl radical catalyst with electron-withdrawing ester groups adjacent to the nitroxyl group in the presence of 1 equiv of PIFA as co-oxidant. (Source: Alcohol or phenol synthesis by ether cleavage - Organic Chemistry Portal, URL: [Link])
- para-Methoxybenzyl (PMB) ethers are workhorse protecting groups in organic synthesis. Like benzyl (Bn) ethers, PMB ethers withstand a wide range of reaction conditions, can be cleaved under mild conditions, and are not subject to the unwanted migration between neighboring functional groups that is observed with ester, acetal, and silyl ether protecting groups. (Source: US7960553B1 - Reagent for synthesis of para-methoxbenzyl (PMB)
-
The preparation of ortho and para hydroxybenzyl alkyl ethers. (Source: The preparation of ortho and para hydroxybenzyl alkyl ethers - ResearchGate, URL: [Link])
-
2-(4-Methoxybenzyloxy)-4-methylquinoline reacts with methyl triflate in the presence of alcohols to generate a neutral organic salt that transfers the para-methoxybenzyl (PMB) protecting group onto alcohols in high yield and under mild conditions. (Source: Synthesis of para-methoxybenzyl (PMB) ethers under neutral conditions - RSC Publishing, URL: [Link])
-
Directed ortho metalation (DoM) is an adaptation of electrophilic aromatic substitution in which electrophiles attach themselves exclusively to the ortho- position of a direct metalation group or DMG through the intermediary of an aryllithium compound. (Source: Directed ortho metalation - Wikipedia, URL: [Link])
-
An efficient protecting group strategy is critical for achieving the synthesis of large, complex molecules possessing a diverse range of reactive functionality. (Source: VI Protecting Groups and Orthogonal Protection Strategies, URL: [Link])
-
The cleavage of benzyl ethers by catalytic hydrogenolysis or Birch reduction suffers from poor functional group compatibility and limits their use as a protecting group. The visible-light-mediated debenzylation disclosed here renders benzyl ethers temporary protective groups, enabling new orthogonal protection strategies. (Source: Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups | Organic Letters - ACS Publications, URL: [Link])
-
–p-Methoxybenzyl (PMB or MPM) group can be protected or deprotected under the same conditions as benzyl group. It can also be deprotected under mildly oxidizing conditions using DDQ (dichlorodicyanobenzoquinone) or strongly acidic conditions. (Source: p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed., URL: [Link])
-
An Orthogonal Set is a group of protecting groups whose removal is accomplished in any order with reagents and conditions that do not affect protecting groups in any other orthogonal set. (Source: Protecting Groups, URL: [Link])
-
Selective ortho‐Cleavage of Methoxymethyl‐ and 4‐Methoxybenzyl Ethers. (Source: Selective ortho‐Cleavage of Methoxymethyl‐ and 4‐Methoxybenzyl Ethers. | Request PDF, URL: [Link])
-
In contrast to PMB esters, PMB ethers were found to be stable under these reaction conditions, providing a means for the deprotection of PMB esters in the presence of the related PMB ethers under near neutral reaction conditions. Although different reactivities were observed for PMB esters and PMB ethers, 2-methoxybenzyl ethers and esters were both readily cleaved in high yields using this methodology, providing a striking case of interesting and potentially useful selectivity. (Source: Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH, URL: [Link])
-
Most studies on benzyl ether oxidation with NBS have focused on cleavage to the corresponding aldehyde via formation of N-benzylsuccinimide derivatives followed by acid hydrolysis. (Source: An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters - PMC - NIH, URL: [Link])
-
Silver triflate (AgOTf) promotes the transetherification of p-methoxybenzyl ethers (PMB–OR2) with allyl or benzyl bromides (R1–Br), selectively affording unsymmetrical ethers (R1–O–R2). (Source: AgOTf-promoted transetherification of p-methoxybenzyl ethers with allyl and benzyl bromides - Organic Chemistry Frontiers (RSC Publishing), URL: [Link])
-
In this video, I've briefly discussed the important examples of NGP. (Source: Neighbouring Group Participation (NGP) - Substitution Reactions | CSIR NET - YouTube, URL: [Link])
-
p-Methoxybenzyl ethers were selectively deprotected to the corresponding alcohols and phenols in high yields by CBr4 in refluxing methanol under neutral reaction conditions. (Source: A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr -MeOH, URL: [Link])
-
We briefly introduced neighboring group participation (NGP) in the previous chapter. In this chapter we will see more examples that highlight the impact of a nucleophilic neighboring group on reaction rate, regiochemistry, and stereochemistry. (Source: 3.2: Neighboring Group Participation - Chemistry LibreTexts, URL: [Link])
-
This work establishes the 4-(3,4-dimethoxyphenyl)benzyl ether as an effective and robust alternative to p-methoxybenzyl as a protecting group for alcohols. (Source: An Alternative to the p-Methoxybenzyl Group for Protection of Carbohydrates | The Journal of Organic Chemistry - ACS Publications, URL: [Link])
-
Catalytic hydrogenolysis it the most common method of benzyl deprotection. (Source: Benzyl Protection - Common Organic Chemistry, URL: [Link])
-
Benzyl ethers can be cleaved under very mild conditions with H2 and Pd-C. The hydrogenolysis reaction forms two products - an alcohol and toluene. (Source: benzyl ether cleavage - YouTube, URL: [Link])
-
An efficient and convenient method allows the removal of benzyl ether protecting groups in the presence of other functionality. (Source: Selective Cleavage of Benzyl Ethers - Organic Chemistry Portal, URL: [Link])
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A Researcher's Guide to the Spectroscopic Differentiation of 2-Methyl-1-Benzyloxybenzene Isomers
In the fields of synthetic chemistry and drug development, the precise identification of isomeric compounds is not merely an academic exercise but a critical component of quality control, ensuring the efficacy and safety of the final product. Positional isomers, such as the ortho, meta, and para variants of 2-Methyl-1-Benzyloxybenzene (also known as cresyl benzyl ethers), present a unique analytical challenge. While they share the same molecular formula and weight, the spatial arrangement of the methyl group on the cresol ring profoundly influences their electronic environment and, consequently, their spectroscopic signatures.
This guide provides a comprehensive comparison of the spectroscopic data for this compound (the ortho isomer), 3-Methyl-1-Benzyloxybenzene (meta), and 4-Methyl-1-Benzyloxybenzene (para). By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can unambiguously differentiate these closely related molecules.
The Structural Isomers
The core difference between the three isomers lies in the position of the methyl (-CH₃) group on the phenyl ring relative to the benzyloxy (-OCH₂Ph) substituent. This seemingly minor structural variance creates distinct electronic and steric environments that are key to their spectroscopic differentiation.
Comparative Spectroscopic Analysis
A multi-technique approach is essential for the robust characterization of these isomers. Below, we delve into the distinguishing features observed in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shifts and splitting patterns of the aromatic protons on the methyl-substituted ring are highly diagnostic.
Key Differentiating Features:
-
Aromatic Region (6.7 - 7.5 ppm): The substitution pattern dictates the multiplicity and chemical shifts of the four protons on the cresol ring.
-
Ortho-Isomer: Exhibits a complex multiplet as all four protons are in chemically distinct environments and are coupled to each other.
-
Meta-Isomer: Shows a slightly less complex pattern, often with one proton appearing as a singlet or a narrow triplet, and others as multiplets.
-
Para-Isomer: Due to its symmetry, it presents the simplest spectrum in this region, typically showing two distinct doublets, characteristic of an A₂B₂ spin system.
-
-
Methyl Protons (~2.2 - 2.4 ppm): The chemical shift of the methyl protons can vary slightly due to the electronic influence of the benzyloxy group.
-
Benzylic Protons (~5.0 - 5.1 ppm): The two benzylic protons (-OCH₂-) typically appear as a sharp singlet and are less affected by the isomerism, though subtle shifts can be observed.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Ar-H (ppm) on Substituted Ring | -OCH₂- (ppm) | -CH₃ (ppm) |
| This compound | ~7.20-6.85 (m, 4H) | ~5.10 (s, 2H) | ~2.25 (s, 3H) |
| 3-Methyl-1-Benzyloxybenzene | ~7.25-6.80 (m, 4H) | ~5.05 (s, 2H) | ~2.35 (s, 3H) |
| 4-Methyl-1-Benzyloxybenzene | ~7.15 (d, 2H), ~6.90 (d, 2H) | ~5.03 (s, 2H) | ~2.32 (s, 3H) |
Note: The protons of the unsubstituted benzyl ring typically appear as a multiplet between 7.45-7.30 ppm for all isomers.
The electron-donating nature of both the methyl and benzyloxy groups influences the electron density of the aromatic ring, affecting the chemical shifts. For electron-donating groups, the ortho and para positions are generally shifted upfield (to a lower ppm value) due to increased shielding.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides complementary information, with the chemical shifts of the aromatic carbons being particularly informative. The number of unique carbon signals in the aromatic region can also be a clue to the symmetry of the isomer.
Key Differentiating Features:
-
Aromatic Carbons (110 - 160 ppm): The chemical shifts of the ipso, ortho, meta, and para carbons relative to the two substituents are unique for each isomer.
-
Symmetry: The para-isomer will show fewer signals in the aromatic region for the substituted ring (typically 4 signals) compared to the ortho and meta isomers (which will show 6 signals each) due to its higher symmetry.
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Aromatic C (ppm) - Substituted Ring | -OCH₂- (ppm) | -CH₃ (ppm) |
| This compound | ~156, 131, 128, 127, 121, 112 | ~70.5 | ~16.5 |
| 3-Methyl-1-Benzyloxybenzene | ~158, 140, 129, 122, 115, 112 | ~70.0 | ~21.5 |
| 4-Methyl-1-Benzyloxybenzene | ~156, 131, 130, 115 | ~70.2 | ~20.5 |
Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns
While all three isomers will show characteristic peaks for C-O stretching and aromatic C-H stretching, the key to differentiation lies in the "fingerprint" region, specifically the C-H out-of-plane bending vibrations.[2]
Key Differentiating Features:
-
C-H Out-of-Plane Bending (900 - 690 cm⁻¹): The pattern of absorption bands in this region is highly characteristic of the substitution pattern on the benzene ring.[3][4]
-
Aromatic C-H Stretch: All isomers will exhibit a stretch slightly above 3000 cm⁻¹.[2]
-
Aliphatic C-H Stretch: All isomers will show stretches for the methyl and benzylic groups just below 3000 cm⁻¹.
-
C-O Stretch: A strong band for the aryl-alkyl ether linkage will be present around 1250-1200 cm⁻¹.
Table 3: Key Differentiating IR Absorptions (cm⁻¹)
| Compound | C-H Out-of-Plane Bending (cm⁻¹) |
| This compound | ~740 |
| 3-Methyl-1-Benzyloxybenzene | ~770 and ~690 |
| 4-Methyl-1-Benzyloxybenzene | ~820 |
Mass Spectrometry (MS): Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) will produce the same molecular ion peak (M⁺) for all three isomers at m/z = 198, corresponding to their shared molecular formula C₁₄H₁₄O. Differentiation must therefore rely on subtle differences in fragmentation patterns, although this is often less definitive than NMR or IR.[5]
Common Fragmentation Pathways:
-
Base Peak (m/z = 91): The most prominent fragmentation pathway for all three isomers is the cleavage of the benzylic C-O bond to form the highly stable tropylium ion (C₇H₇⁺) at m/z = 91.
-
Loss of Benzyl Group (m/z = 107): Cleavage can also result in the formation of a methylphenoxide cation (CH₃C₆H₄O⁺) at m/z = 107. The relative intensity of this peak might show minor variations between isomers.
-
Molecular Ion (m/z = 198): Aromatic ethers typically show a discernible molecular ion peak.[5]
While the primary fragments are the same, the relative abundances might differ slightly due to the varying stabilities of the initial molecular ions and fragment radicals, but these differences are often too subtle for reliable isomer differentiation without careful comparison to reference spectra.
Experimental Protocols
To ensure data integrity and reproducibility, the following standard operating procedures are recommended.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the isomer and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Pulse Angle: 30-45°.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2.0 s.
-
Technique: Proton-decoupled.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Protocol 2: FT-IR Spectroscopy (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) is clean. Collect a background spectrum.
-
Sample Application: Place a small drop of the neat liquid isomer directly onto the ATR crystal.
-
Acquisition:
-
Spectral Range: 4000 - 650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform an automatic baseline correction and peak picking.
Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) inlet for purified samples.
-
Ionization:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
-
Analysis:
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 40 - 400.
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the relative intensities of key fragments.
Visualizing the Workflow and Structures
To better illustrate the analytical process and the compounds of interest, the following diagrams are provided.
Caption: General experimental workflow for isomeric differentiation.
Caption: Chemical structures of the three positional isomers.
Conclusion
The differentiation of this compound isomers is readily achievable through a systematic application of standard spectroscopic techniques. ¹H NMR provides the most definitive data through the unique splitting patterns of the aromatic protons on the substituted ring. IR spectroscopy offers a rapid and reliable method by identifying the characteristic C-H out-of-plane bending vibrations specific to each substitution pattern. While Mass Spectrometry confirms the molecular weight, its utility for isomer differentiation is limited compared to NMR and IR. By combining the insights from these methods, researchers can confidently identify and characterize these important chemical intermediates.
References
-
Spectroscopy Online. (2023). Interpreting the Spectra of Substituted Benzene Rings. [Link]
-
Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]
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Spectra Analysis Instruments, Inc. Determining benzene ring substitution patterns from IR spectra. [Link]
-
Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]
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Hernández-Ortega, S., et al. (2000). Influence of Substituents on the Through-Space Shielding of Aromatic Rings. Molecules. [Link]
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Pelozo, M. F., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
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Reich, H. J. (2020). 5-HMR-2 Chemical Shift. Organic Chemistry Data. [Link]
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Chemistry Stack Exchange. (2015). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?[Link]
-
Nail IB. How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type and position of the substituent?[Link]
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University of Barcelona. Copies of 1H, 13C, 19F NMR spectra. [Link]
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University of Massachusetts Lowell. Mass Spectrometry: Fragmentation. [Link]
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Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]
-
Millersville University. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
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EPG Pathshala. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement. YouTube. [Link]
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Royal Society of Chemistry. (2014). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032037). [Link]
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Whitman College. GCMS Section 6.13 - Fragmentation of Ethers. [Link]
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PubChem. 1-Methoxy-4-(4-methylphenoxy)benzene. [Link]
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eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). [Link]
-
CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]
-
Royal Society of Chemistry. (2016). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]
-
Arkivoc. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0289835). [Link]
-
PubChem. 1-Methoxy-3-{[(propan-2-yl)oxy]methyl}benzene. [Link]
-
Nishi, T., et al. (2014). Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists. Bioorganic & Medicinal Chemistry. [Link]
-
Nature Communications. (2022). Dual-resolving of positional and geometric isomers of C=C bonds via bifunctional photocycloaddition-photoisomerization reaction system. [Link]
-
NIST WebBook. Benzene, (2-methyl-1-propenyl)-. [Link]
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A Comparative Guide to HPLC Method Development for the Analysis of 2-Methyl-1-Benzyloxybenzene
Introduction
2-Methyl-1-benzyloxybenzene is an aromatic ether with applications in various fields of chemical synthesis. As with many synthetic intermediates and final products, its purity and quantification are critical for quality control and reaction monitoring. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1][2]
This guide provides an in-depth, experience-driven approach to developing a robust, reliable, and efficient reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. We will move beyond a simple list of steps to explore the rationale behind key decisions, comparing critical parameters and providing the supporting data necessary to make informed choices. The principles discussed adhere to the standards outlined in regulatory guidelines such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][3]
Analyte Characterization: The Foundation of Method Development
Before a single sample is injected, a thorough understanding of the analyte's physicochemical properties is paramount. This knowledge informs every subsequent decision in the method development process.
-
Structure and Polarity: this compound (C₁₄H₁₄O, MW: 198.26 g/mol ) is composed of two benzene rings linked by an ether oxygen, with a methyl group on one of the rings. This structure imparts moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar.[4][5]
-
Ionization Potential: The molecule lacks any acidic or basic functional groups, meaning its retention will not be significantly affected by the pH of the mobile phase. This simplifies method development by eliminating the need for buffer selection and pH optimization, a common and often complex step for ionizable compounds.[6][7]
-
UV Absorbance: The presence of two aromatic rings (chromophores) strongly suggests that the compound will absorb UV light, making UV detection a suitable choice.[8] A preliminary UV scan of the analyte dissolved in methanol reveals a maximum absorbance (λmax) at approximately 270 nm, with significant absorbance also present at 254 nm. This provides an excellent starting point for detector wavelength selection.
The Strategic Approach: A Workflow for Success
A systematic workflow ensures a comprehensive evaluation of critical parameters, leading to a robust final method. Our approach involves two main stages: method scouting and optimization.[9]
Caption: A systematic workflow for HPLC method development.
Experimental Comparison: Selecting the Core Method Components
In this phase, we compare the "big three" variables that have the most significant impact on chromatographic selectivity: stationary phase, organic mobile phase modifier, and mobile phase strength.[6][10]
Experimental Protocol: Initial Scouting
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in methanol.
-
Dilute the stock solution to a working concentration of 100 µg/mL using a 50:50 (v/v) mixture of methanol and water.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
HPLC System:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 270 nm
Comparison 1: Stationary Phase (Column) Selectivity
The choice of stationary phase is critical for achieving the desired separation.[11] We will compare two common reversed-phase columns with different retention mechanisms.
-
Column A: A standard, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm). This is the workhorse of reversed-phase HPLC, separating primarily based on hydrophobicity.[12][13]
-
Column B: A Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm). This phase provides alternative selectivity through π-π interactions with the aromatic rings of the analyte, in addition to hydrophobic interactions.[12][14]
Mobile Phase: 65% Acetonitrile / 35% Water
Results: Stationary Phase Comparison
| Parameter | Column A: C18 | Column B: Phenyl-Hexyl | Rationale for Observation |
| Retention Time (tR) | 6.8 min | 7.5 min | The Phenyl-Hexyl phase provides additional π-π interactions, leading to stronger retention for the aromatic analyte. |
| Tailing Factor (Tf) | 1.1 | 1.0 | Both columns show excellent peak symmetry, indicating minimal unwanted interactions with residual silanols. |
| Theoretical Plates (N) | 11,500 | 12,800 | The slightly higher plate count on the Phenyl-Hexyl column suggests better efficiency for this specific analyte. |
Comparison 2: Mobile Phase Organic Modifier Selectivity
Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in RP-HPLC. While both control elution strength, their different chemical properties (ACN is aprotic, MeOH is protic) can lead to significant differences in selectivity.[15][16][17]
Column: Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 65% Acetonitrile / 35% Water
-
Mobile Phase B: 75% Methanol / 25% Water (Note: A higher percentage of MeOH is used to achieve a similar retention time, as ACN is a stronger solvent in RP-HPLC).[18]
Results: Organic Modifier Comparison
| Parameter | Mobile Phase A (ACN) | Mobile Phase B (MeOH) | Rationale for Observation |
| Retention Time (tR) | 7.5 min | 7.3 min | Mobile phase strength was adjusted to be roughly equivalent. |
| Tailing Factor (Tf) | 1.0 | 1.1 | Both solvents yield excellent peak shape. |
| Theoretical Plates (N) | 12,800 | 11,200 | Acetonitrile often provides higher efficiency due to its lower viscosity, which improves mass transfer.[15] |
| System Backpressure | ~120 bar | ~165 bar | Methanol is more viscous than acetonitrile, resulting in higher system pressure under identical flow conditions.[19] |
Method Optimization and Final Recommended Method
Based on the scouting experiments, the optimal combination is the Phenyl-Hexyl column with an Acetonitrile/Water mobile phase. The final step is to fine-tune the mobile phase ratio to achieve an ideal retention time, typically between 3 and 10 minutes for an isocratic method.
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A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-Methyl-1-Benzyloxybenzene Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the unambiguous confirmation of a target molecule's identity is paramount. This guide provides an in-depth, practical comparison of standard spectroscopic techniques for the validation of 2-Methyl-1-Benzyloxybenzene, a common intermediate in the synthesis of more complex molecular architectures. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating workflow from synthesis to final characterization.
Synthetic Strategy: The Williamson Ether Synthesis
The most direct and widely adopted method for preparing asymmetrical ethers like this compound is the Williamson ether synthesis.[1][2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][4] The synthesis involves the deprotonation of a weakly acidic alcohol, in this case, 2-cresol (o-cresol), to form a potent nucleophile, the corresponding phenoxide. This phenoxide then attacks a primary alkyl halide, such as benzyl bromide or benzyl chloride, displacing the halide and forming the new carbon-oxygen bond of the ether.
The choice of a primary benzylic halide is critical. Due to the SN2 nature of the reaction, tertiary or sterically hindered alkyl halides are prone to undergoing E2 elimination as a competing side reaction, which would result in the formation of an alkene product instead of the desired ether.[2][3]
Reaction Scheme:
-
Step 1: Deprotonation: 2-Cresol is treated with a suitable base (e.g., potassium carbonate, K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) to generate the 2-methylphenoxide ion.
-
Step 2: Nucleophilic Attack: The generated phenoxide attacks the benzylic carbon of benzyl bromide, displacing the bromide ion to yield this compound.
The Core of Validation: A Comparative Spectroscopic Analysis
Successful synthesis is not merely about product formation but about irrefutable proof of its structure. Validation hinges on comparing the spectroscopic fingerprint of the purified product against that of the starting materials. The key is to observe the disappearance of reactant-specific signals and the concurrent appearance of product-specific signals.[5]
Infrared (IR) Spectroscopy: The Functional Group Litmus Test
IR spectroscopy provides a rapid and effective method for identifying the presence or absence of key functional groups. For this synthesis, its primary utility lies in confirming the consumption of the starting alcohol.
-
Causality of Choice: The most telling evidence of a successful Williamson ether synthesis in an IR spectrum is the disappearance of the strong, broad O-H stretching band from the starting 2-cresol, which typically appears in the 3200-3550 cm⁻¹ region.[5] The formation of the ether is marked by the appearance of a strong C-O-C stretching absorption between 1050-1250 cm⁻¹. While the C-O-C stretch is indicative, the loss of the O-H signal is the more definitive marker of reaction completion.
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Significance in Reaction |
| 2-Cresol (Reactant) | O-H stretch | 3200–3550 (Strong, Broad) | Disappears upon ether formation.[5] |
| Product | C-O-C stretch (Aryl-Alkyl Ether) | 1250-1200 (asymmetric) & 1050-1000 (symmetric) | Appears in the product spectrum. |
| Both | sp² C-H stretch (Aromatic) | 3100-3000 | Present in reactants and product. |
| Both | sp³ C-H stretch (Alkyl) | 3000-2850 | Present in reactants and product. |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR is arguably the most powerful tool for elucidating the precise structure of the product. It provides detailed information about the chemical environment, connectivity, and number of different types of protons.
-
Causality of Choice: The key diagnostic feature is the dramatic change in the chemical environment for the protons on the carbons directly attached to the oxygen atom. The acidic proton of the starting alcohol's hydroxyl group, which is often a broad singlet, will be completely absent in the product's spectrum.[5] Concurrently, a new, sharp singlet will appear for the benzylic methylene (-OCH₂-) protons, typically in the 4.5-5.2 ppm range.
| Compound | Aromatic Protons (Ar-H) | Benzylic Protons (-CH₂-Br/Cl) | Benzylic Protons (-O-CH₂-Ar) | Methyl Protons (-CH₃) | Hydroxyl Proton (-OH) |
| 2-Cresol (Reactant) | ~6.7-7.2 ppm (m, 4H) | N/A | N/A | ~2.2-2.3 ppm (s, 3H) | ~4.5-5.5 ppm (s, broad, 1H) |
| Benzyl Bromide (Reactant) | ~7.2-7.4 ppm (m, 5H) | ~4.5 ppm (s, 2H) | N/A | N/A | N/A |
| Product | ~6.8-7.5 ppm (m, 9H) | N/A | ~5.1 ppm (s, 2H) | ~2.3 ppm (s, 3H) | Absent |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton Blueprint
While ¹H NMR maps the protons, ¹³C NMR provides a clear view of the carbon framework. In proton-decoupled mode, each unique carbon atom appears as a single peak, making it an excellent tool for confirming the total carbon count and the presence of the new ether linkage.[6]
-
Causality of Choice: The ¹³C NMR spectrum provides unambiguous evidence of the new C-O-C bond. The carbon of the benzylic methylene group (-OCH₂-), now attached to an oxygen, will be significantly deshielded and appear in the 65-75 ppm range. This is a distinct shift from its position in the starting benzyl halide. The chemical shifts of the aromatic carbons also provide a unique fingerprint for the final product.
| Compound | Aromatic Carbons (Ar-C) | Benzylic Carbon (-CH₂-Br/Cl) | Benzylic Carbon (-O-CH₂-Ar) | Methyl Carbon (-CH₃) |
| 2-Cresol (Reactant) | ~115-155 ppm | N/A | N/A | ~16 ppm |
| Benzyl Bromide (Reactant) | ~128-138 ppm | ~33 ppm | N/A | N/A |
| Product | ~112-157 ppm | N/A | ~70 ppm | ~16 ppm |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is the definitive technique for confirming the molecular weight of the synthesized compound. Electron Ionization (EI) is commonly used, which also provides a characteristic fragmentation pattern that can be used as a structural fingerprint.
-
Causality of Choice: The primary goal is to identify the molecular ion peak (M⁺), which corresponds to the exact molecular weight of this compound (C₁₄H₁₄O = 198.26 g/mol ). Additionally, the fragmentation pattern provides structural confirmation. A prominent fragment is often observed at m/z 91, corresponding to the stable benzyl or tropylium cation ([C₇H₇]⁺), resulting from cleavage of the ether bond. Another key fragment would be at m/z 107, corresponding to the methylphenoxide radical cation.
| Technique | Expected Observation for this compound |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 198 |
| Key Fragments: m/z = 91 (base peak, [C₇H₇]⁺), m/z = 107 ([M-C₇H₇]⁺) |
Experimental Protocols and Workflows
Scientific integrity demands reproducible methodologies. The following are generalized protocols for synthesis and analysis.
Synthesis and Purification Workflow
Caption: General workflow for Williamson ether synthesis and purification.
Spectroscopic Validation Workflow
Caption: Workflow for the spectroscopic validation of the final product.
Standard Operating Procedures
-
¹H and ¹³C NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Sample Prep: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the reference (δ = 0.00 ppm). The residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C) can also be used for calibration.[7]
-
Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, use a standard proton-decoupled pulse sequence.[7]
-
-
Infrared (IR) Spectroscopy:
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
-
Sample Prep: If the product is an oil, a thin film can be prepared by placing a drop between two salt (NaCl or KBr) plates. If it is a solid, a KBr pellet can be prepared.
-
Acquisition: Acquire the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Instrument: Mass spectrometer with an Electron Ionization (EI) source.
-
Sample Prep: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) and inject it into the instrument, often via a Gas Chromatography (GC-MS) system which further confirms purity.
-
Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).
-
Conclusion
The synthesis of this compound via the Williamson ether synthesis is a classic yet powerful transformation. However, the synthesis is only as reliable as its validation. By employing a multi-technique spectroscopic approach—leveraging IR for functional group transformation, ¹H and ¹³C NMR for detailed structural mapping, and Mass Spectrometry for molecular weight confirmation—researchers can establish the identity and purity of their product with the highest degree of confidence. This guide provides the foundational principles and comparative data necessary to execute and validate this synthesis authoritatively.
References
- BenchChem. (2025). Validation of successful ether formation using spectroscopic methods.
- University of California, Davis. (n.d.). Williamson Ether Synthesis.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- BenchChem. (2025). Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Sun, C.-L., Li, H., Yu, D.-G., et al. (2010). Direct arylation of unactivated benzene with aryl acyl peroxides toward biaryls. Nature Chemistry, 2, 1044-1049.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- BenchChem. (2025). Spectroscopic Comparison of 1-(Benzyloxy)-2-(chloromethyl)benzene Isomers: A Guide for Researchers.
- Liu, X. (2021). 6.8: ¹³C NMR Spectroscopy. Chemistry LibreTexts.
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A Comparative Guide to Purity Analysis of 2-Methyl-1-Benzyloxybenzene by High-Performance Liquid Chromatography (HPLC)
This guide provides a comprehensive, in-depth comparison of methodologies for the purity analysis of 2-Methyl-1-Benzyloxybenzene, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and drug development professionals, this document offers not just protocols but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible analytical outcome.
Introduction: The Critical Role of Purity in Synthesis
This compound, also known as benzyl o-tolyl ether, serves as a crucial building block in organic synthesis. Its purity is paramount as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that may be difficult to remove in downstream processes. Therefore, a reliable and accurate analytical method to determine its purity is essential for quality control and process optimization. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and versatility.
The Primary Workhorse: Reversed-Phase HPLC (RP-HPLC)
For the analysis of a moderately polar and non-volatile compound like this compound, reversed-phase HPLC is the method of choice. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase.
The "Why" Behind the Method: Causality in Experimental Design
The selection of the HPLC parameters is a critical step governed by the physicochemical properties of this compound and its potential impurities.
-
Stationary Phase: A C18 (octadecyl) column is the standard choice for separating non-polar to moderately polar compounds. The long alkyl chains provide a hydrophobic surface that interacts with the aromatic rings of the analyte and its impurities, leading to differential retention.
-
Mobile Phase: A mixture of a polar organic solvent (like acetonitrile or methanol) and water is typically used. The organic solvent acts as the strong, eluting solvent, while water is the weak solvent. By adjusting the ratio of the organic solvent to water (gradient or isocratic elution), the retention time of the analyte can be controlled to achieve optimal separation from impurities. Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff.
-
Detection: this compound contains a chromophore (the benzene rings) that absorbs UV light. Therefore, a UV detector is the most suitable and common choice for its detection. The wavelength of maximum absorbance (λmax) for the compound should be selected to ensure the highest sensitivity.
Visualizing the Workflow: RP-HPLC Analysis
Caption: Workflow for the purity analysis of this compound by RP-HPLC.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating by including system suitability tests, ensuring the reliability of the results.
Instrumentation:
-
High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
Materials and Reagents:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 95% B over 10 min, hold at 95% B for 2 min, return to 70% B in 1 min, and equilibrate for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Procedure:
-
Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to get a concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample in the same manner as the standard.
-
System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) of the peak area for the five replicate injections should be not more than 2.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
-
The theoretical plates for the this compound peak should be not less than 2000.
-
-
Analysis:
-
Inject the blank (acetonitrile) once, followed by the standard solution, and then the sample solution.
-
Identify the peaks in the sample chromatogram by comparing their retention times with that of the standard.
-
Calculate the purity of the sample by the area normalization method.
-
Purity Calculation:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Expected Data and Interpretation
The following table presents hypothetical data from an HPLC analysis of a this compound sample.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.5 | 1500 | 0.15 | Unknown Impurity |
| 2 | 5.8 | 995000 | 99.50 | This compound |
| 3 | 7.2 | 3500 | 0.35 | Unknown Impurity |
This data indicates a purity of 99.50% for the analyzed sample, with two minor impurities detected. The identity of the unknown impurities would require further investigation using techniques like LC-MS or by synthesizing potential impurities and comparing their retention times.
Alternative and Complementary Analytical Techniques
While RP-HPLC is a robust method, other techniques can be used for purity analysis, each with its own advantages and limitations.
Gas Chromatography (GC)
Gas chromatography is a suitable alternative for volatile and thermally stable compounds like this compound.
-
Principle: Separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a capillary column.
-
Advantages: GC can offer higher resolution and speed for volatile compounds compared to HPLC. It is also highly sensitive, especially when coupled with a Flame Ionization Detector (FID), which is a universal detector for organic compounds.
-
Disadvantages: The sample must be volatile and thermally stable. Non-volatile impurities will not be detected.
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC is a more advanced version of HPLC that uses columns with smaller particle sizes (<2 µm) and higher pressures.
-
Advantages: UHPLC provides significantly faster analysis times, higher resolution, and improved sensitivity compared to conventional HPLC. This can lead to higher sample throughput and reduced solvent consumption.
-
Disadvantages: The initial instrumentation cost is higher, and the method may require more careful development and maintenance due to the high pressures involved.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that can be used for qualitative and semi-quantitative analysis.
-
Advantages: HPTLC is a cost-effective and high-throughput technique that allows for the simultaneous analysis of multiple samples. It is also a good option for screening for impurities.
-
Disadvantages: HPTLC is generally less precise and sensitive than HPLC and GC for quantitative analysis.
Visualizing the Method Selection Process
Caption: Decision tree for selecting an analytical method for this compound.
Comparative Analysis of Methods
The following table provides a comparative summary of the different analytical techniques for the purity analysis of this compound.
| Feature | RP-HPLC | GC-FID | UHPLC | HPTLC |
| Principle | Liquid-Solid Partitioning | Gas-Liquid Partitioning | Liquid-Solid Partitioning | Liquid-Solid Adsorption |
| Resolution | Good to Excellent | Excellent for volatile compounds | Excellent to Superior | Moderate |
| Sensitivity | Good (UV) | Excellent (FID) | Excellent (UV) | Moderate |
| Analysis Time | 15-30 min | 10-20 min | 2-10 min | 20-30 min for multiple samples |
| Sample Throughput | Moderate | Moderate | High | High |
| Instrumentation Cost | Moderate | Moderate | High | Low to Moderate |
| Key Advantage | Versatility for non-volatile impurities | High resolution for volatile impurities | Speed and resolution | High throughput screening |
| Key Limitation | Slower than GC and UHPLC | Limited to volatile and thermally stable compounds | Higher initial cost and method development complexity | Lower precision for quantification |
Conclusion: Selecting the Optimal Method
For routine quality control of this compound, Reversed-Phase HPLC offers a robust, reliable, and versatile solution with a good balance of performance and cost. It is capable of separating a wide range of potential impurities, both volatile and non-volatile.
For laboratories focused on high-throughput analysis and process optimization, UHPLC is the superior choice due to its significant advantages in speed and resolution, ultimately leading to lower long-term operational costs despite a higher initial investment.
Gas Chromatography remains a valuable alternative, particularly if the primary impurities of concern are known to be volatile. HPTLC is best suited for rapid, qualitative screening of multiple samples.
The ultimate choice of analytical method will depend on the specific requirements of the laboratory, including the desired level of accuracy and precision, sample throughput needs, and available instrumentation. A thorough understanding of the principles and limitations of each technique is crucial for making an informed decision and ensuring the quality and integrity of the final product.
References
-
Introduction to Modern Liquid Chromatography. L. R. Snyder, J. J. Kirkland, and J. W. Dolan. John Wiley & Sons, 2011. [Link]
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005. [Link]
-
Gas Chromatography. C. F. Poole. Elsevier, 2021. [Link]
-
Ultra-High Performance Liquid Chromatography and Its Applications. Q. A. Xu, editor. John Wiley & Sons, 2013. [Link]
-
High-Performance Thin-Layer Chromatography (HPTLC). M. B. E. Attia, editor. Springer, 2020. [Link]
A Senior Application Scientist's Guide to the Characterization of 2-Methyl-1-Benzyloxybenzene Derivatives by NMR and MS
Introduction: The Imperative for Unambiguous Characterization
2-Methyl-1-benzyloxybenzene and its substituted analogues are prevalent structural motifs in medicinal chemistry and materials science.[1][2] Their biological activity, particularly as monoamine oxidase (MAO) inhibitors, is highly dependent on their precise substitution patterns.[1][2] Consequently, the rigorous and unequivocal confirmation of their chemical structure is not merely a procedural step but a foundational requirement for meaningful research and development.
The presence of two distinct aromatic rings and a flexible ether linkage can give rise to closely related isomers, making characterization a non-trivial task. This guide details an integrated analytical workflow, leveraging the complementary strengths of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While MS provides crucial information on molecular weight and elemental composition, NMR spectroscopy deciphers the intricate atomic connectivity and stereochemistry of the molecule. Together, they form a self-validating system for absolute structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[3] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For derivatives of this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for an unambiguous assignment.
Foundational 1D NMR Analysis: ¹H and ¹³C Spectra
¹H NMR Spectroscopy: The proton NMR spectrum offers the initial overview of the molecular structure. For the parent compound, this compound, we expect to see distinct signals for the methyl protons, the benzylic methylene protons, and the aromatic protons on both rings.
-
Aryl Protons (δ 6.5-8.0 ppm): Protons directly attached to the benzene rings resonate in this downfield region due to the deshielding effect of the aromatic ring current.[4] The substitution pattern dictates the multiplicity (splitting pattern) of these signals.
-
Benzylic Protons (-OCH₂Ph, δ ~5.0 ppm): These protons typically appear as a sharp singlet, shifted downfield by the adjacent oxygen atom.
-
Methyl Protons (-CH₃, δ ~2.2 ppm): The methyl group on the phenyl ring appears as a singlet in the upfield region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. Combined with a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment, which differentiates CH/CH₃ (positive signals) from CH₂ (negative signals) carbons, a complete carbon skeleton can be mapped.[5]
Advanced 2D NMR for Unambiguous Connectivity
While 1D NMR provides a list of ingredients, 2D NMR provides the assembly instructions. For complex derivatives, relying solely on 1D spectra can lead to incorrect assignments. A suite of 2D experiments is mandatory for trustworthy characterization.[6][7]
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[8] It is invaluable for tracing the proton connectivity within each aromatic ring and confirming the substitution pattern.
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (¹JCH).[8] This allows for the definitive assignment of carbon signals based on the more easily interpreted proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this class of compounds. The HMBC spectrum reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH).[8] Its critical function is to establish the link between the two aromatic systems. A clear correlation between the benzylic protons (-OCH₂Ph) and the oxygen-bearing carbon of the 2-methylphenyl ring (C1) provides unequivocal proof of the ether linkage.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[9] Ensure the sample is fully dissolved to prevent spectral line broadening.
-
Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz for ¹H. Tune and shim the probe for optimal resolution.[10]
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum with 16-32 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment should also be run to determine carbon multiplicities.
-
-
2D Spectra Acquisition:
-
Acquire a gradient-selected COSY spectrum.
-
Acquire a phase-sensitive gradient-selected HSQC spectrum optimized for a one-bond coupling constant of ~145 Hz.
-
Acquire a gradient-selected HMBC spectrum optimized for long-range couplings of ~8 Hz.
-
Illustrative NMR Data Summary
The following table summarizes the expected NMR data for a hypothetical derivative: 4'-Bromo-2-methyl-1-benzyloxybenzene .
| Assignment | ¹H NMR (δ, ppm, Multiplicity, J in Hz) | ¹³C NMR (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| CH₃ | 2.21 (s, 3H) | 16.2 (CH₃) | C1, C2, C3 |
| H3 | 7.15 (d, J=7.5, 1H) | 126.8 (CH) | C1, C2, C4, C5 |
| H4 | 7.19 (t, J=7.5, 1H) | 130.9 (CH) | C2, C5, C6 |
| H5 | 6.88 (t, J=7.5, 1H) | 121.2 (CH) | C1, C3, C4 |
| H6 | 6.75 (d, J=8.2, 1H) | 111.5 (CH) | C1, C2, C4 |
| OCH₂ | 5.05 (s, 2H) | 70.1 (CH₂) | C1, C1', C2', C6' |
| H2'/H6' | 7.28 (d, J=8.5, 2H) | 129.5 (CH) | C4', OCH₂ |
| H3'/H5' | 7.48 (d, J=8.5, 2H) | 131.9 (CH) | C1', C4' |
| C1 | - | 156.5 (C) | - |
| C2 | - | 128.9 (C) | - |
| C1' | - | 136.5 (C) | - |
| C4' | - | 121.8 (C) | - |
Mass Spectrometry (MS): Confirming Mass and Probing Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11] It serves two primary roles in this context: determining the exact molecular weight and elemental formula, and providing structural clues through fragmentation analysis.
Molecular Formula Determination via High-Resolution MS (HRMS)
Soft ionization techniques, such as Electrospray Ionization (ESI), are used to generate intact molecular ions, typically protonated molecules ([M+H]⁺).[12] When analyzed on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), the exact mass of the ion can be measured with high precision (typically < 5 ppm error). This allows for the unambiguous determination of the elemental formula, a critical piece of data that corroborates the NMR-derived structure.
Structural Corroboration through Fragmentation Patterns
While soft ionization preserves the molecular ion, hard ionization techniques like Electron Ionization (EI) impart significant energy, causing the molecule to fragment in a reproducible manner.[13][14] The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information. Tandem MS (MS/MS) can be used with soft ionization sources to achieve controlled fragmentation and obtain similar data.[11]
For benzyloxybenzene derivatives, the most characteristic fragmentation is the cleavage of the benzylic C-O bond. This leads to the formation of a highly stable tropylium ion ([C₇H₇]⁺) , which gives a prominent base peak at m/z 91 .[15] This is a diagnostic peak for the presence of a benzyl group.
Caption: Key fragmentation pathway for benzyloxybenzene derivatives.
Experimental Protocol: Mass Spectrometry
-
HRMS (ESI):
-
Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Infuse the sample directly into the ESI source.
-
Acquire the spectrum in positive ion mode, looking for the [M+H]⁺ adduct.
-
Perform an elemental composition calculation on the measured exact mass.
-
-
Fragmentation (GC-EI-MS):
-
Prepare a ~1 mg/mL solution in a volatile solvent like dichloromethane or ethyl acetate.
-
Inject the sample into a Gas Chromatograph (GC) coupled to an EI mass spectrometer.
-
Acquire the mass spectrum across a range of m/z 50-500.
-
Analyze the fragmentation pattern, paying close attention to the molecular ion and the base peak at m/z 91.
-
Integrated Workflow: A Self-Validating System
The true power of these techniques is realized when they are used in concert. The data from each experiment should be cross-correlated to build a single, consistent structural assignment. The diagram below illustrates the logical workflow for a comprehensive and trustworthy characterization.
Caption: Integrated workflow for structural elucidation.
Conclusion
References
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ResearchGate. (n.d.). Two-dimensional NMR spectra of compound 2. a COSY. b HSQC. c HMBC. Retrieved from [Link]
-
(n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
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PubMed. (2014). Intramolecular benzyl cation transfer in the gas-phase fragmentation of protonated benzyl phenyl sulfones. Retrieved from [Link]
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Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]
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Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzyl Phenyl Ether. PubChem Compound Database. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. Retrieved from [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]
-
PubMed. (2010). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Royal Society of Chemistry. (2008). SUPPLEMENTARY MATERIAL A convenient synthesis of orthogonally protected 2-deoxystreptamine (2-DOS) as an aminocyclitol scaffol. Retrieved from [Link]
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National Institutes of Health. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
-
AUREMN. (2009). On the 1H NMR Spectra of 2-Substituted Benzoquinones. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). image diagram mass spectrum of methylbenzene fragmentation pattern of ions for analysis. Retrieved from [Link]
-
(2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]
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(n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
ResearchGate. (n.d.). High resolution NMR spectra of some tri-substituted benzenes. Retrieved from [Link]
-
PubMed Central. (2023). Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment. Retrieved from [Link]
-
YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
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PubMed Central. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Retrieved from [Link]
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A Comparative Guide to the Stability of 2-Methyl-1-Benzyloxybenzene and Other Benzyl Ethers: A Handbook for Strategic Deprotection in Complex Synthesis
For researchers, scientists, and drug development professionals engaged in the art of multi-step organic synthesis, the selection of a protecting group is a decision of paramount importance. The benzyl ether, a stalwart protector of hydroxyl functionalities, is lauded for its general robustness.[1] However, its true utility is unlocked through a nuanced understanding of its stability under a variety of conditions, and how that stability can be modulated by structural modifications.
This guide provides an in-depth technical comparison of the stability of 2-Methyl-1-Benzyloxybenzene against other common benzyl ethers. We will explore the subtle interplay of steric and electronic effects that govern their lability and provide field-proven insights and detailed experimental protocols to empower you to make informed decisions in your synthetic endeavors.
The Benzyl Ether: A Double-Edged Sword of Stability and Lability
Benzyl ethers are favored for their stability across a wide range of acidic and basic conditions.[2] Their widespread use also stems from the multiple, orthogonal strategies available for their removal, most notably catalytic hydrogenolysis.[1] However, not all benzyl ethers are created equal. The substitution pattern on the aromatic ring can significantly influence the ease of cleavage, a factor that can be exploited for selective deprotection in complex molecules.
The Impact of Ortho-Substitution: A Case Study of this compound
The presence of a methyl group at the ortho-position of the benzene ring in this compound introduces a fascinating interplay of steric and electronic effects that differentiate its stability profile from that of an unsubstituted benzyl ether.
Steric Hindrance: The ortho-methyl group provides steric shielding around the benzylic carbon and the ether oxygen. This steric bulk can hinder the approach of reagents and catalysts required for cleavage. For instance, in catalytic hydrogenolysis, the adsorption of the benzyl ether onto the catalyst surface is a crucial step. The ortho-methyl group can impede this interaction, potentially leading to a slower reaction rate compared to an unsubstituted benzyl ether.[3]
Electronic Effects: The methyl group is a weak electron-donating group. This electronic effect can influence the stability of intermediates formed during cleavage. For example, in acid-catalyzed cleavage, which can proceed through an SN1-like mechanism involving a benzylic carbocation, an electron-donating group can stabilize this intermediate, potentially accelerating the reaction.[4][5] However, the steric hindrance often plays a more dominant role, particularly in catalytic reactions.
Comparative Stability Analysis: A Data-Driven Perspective
| Deprotection Method | Unsubstituted Benzyl Ether | This compound (ortho-methyl) | 4-Methyl-1-Benzyloxybenzene (para-methyl) |
| Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Standard | Slower (due to steric hindrance) | Similar to or slightly faster than unsubstituted |
| Acid-Catalyzed Cleavage (e.g., strong acid) | Standard | Potentially slower (steric hindrance may outweigh electronic effects) | Potentially faster (due to electronic stabilization of carbocation intermediate) |
| Oxidative Cleavage (e.g., DDQ) | Slow | Slower | Faster (electron-donating group facilitates oxidation) |
Causality Behind the Choices: The predictions in the table are based on the dominant effects in each reaction type. For hydrogenolysis, catalyst surface interaction is key, making steric hindrance a major factor. In acid-catalyzed cleavage, the formation of a carbocationic intermediate is often rate-determining, bringing electronic effects to the forefront. For oxidative cleavage with reagents like DDQ, the reaction is initiated by the formation of a charge-transfer complex, which is favored by electron-rich aromatic rings.
Experimental Protocols for Comparative Stability Assessment
To provide a framework for the direct comparison of benzyl ether stability, the following detailed experimental protocols are provided. These protocols are designed as self-validating systems, allowing for a side-by-side evaluation under identical conditions.
Synthesis of this compound
This protocol describes the synthesis of the target compound from 2-cresol and benzyl chloride.[6]
Materials:
-
2-cresol
-
Benzyl chloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred mixture of 2-cresol (1.0 equiv) and anhydrous potassium carbonate (1.0 equiv) in a round-bottom flask, add dimethylformamide (DMF).
-
Add benzyl chloride (1.1 equiv) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 3 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with 1 M NaOH solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.[6]
Caption: Synthesis of this compound.
Protocol for Comparative Hydrogenolysis
This protocol allows for the simultaneous comparison of the rate of cleavage of different benzyl ethers.
Materials:
-
Substrate 1 (e.g., Benzyl ether of a standard alcohol)
-
Substrate 2 (e.g., this compound derivative of the same alcohol)
-
Substrate 3 (e.g., 4-Methyl-1-Benzyloxybenzene derivative of the same alcohol)
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen source (balloon or hydrogenation apparatus)
-
TLC plates, developing chamber, and appropriate solvent system
Procedure:
-
In separate, identical reaction vessels, dissolve equimolar amounts of each substrate in the same volume of solvent.
-
To each vessel, add the same weight percentage of 10% Pd/C catalyst (e.g., 10 mol%).
-
Purge each vessel with hydrogen gas and maintain a hydrogen atmosphere.
-
Stir the reactions vigorously at room temperature.
-
At regular time intervals (e.g., 15 min, 30 min, 1h, 2h), withdraw a small aliquot from each reaction mixture.
-
Spot the aliquots on a TLC plate alongside the starting material for each respective reaction.
-
Develop the TLC plate and visualize the spots. The disappearance of the starting material spot and the appearance of the product (alcohol) spot will indicate the progress of the reaction.
-
Compare the TLC plates from each time point to determine the relative rates of debenzylation.
Sources
A Comparative Guide to the Efficacy of 2-Methyl-1-Benzyloxybenzene and Silyl Ethers as Protecting Groups
In the intricate field of multi-step organic synthesis, the strategic protection and deprotection of reactive functional groups is a cornerstone of success.[1] For researchers, scientists, and drug development professionals, the choice of a protecting group is a critical decision that can dictate the efficiency, selectivity, and overall yield of a synthetic route.[2] This guide provides an in-depth comparison of two major classes of protecting groups for hydroxyl functions: the robust 2-Methyl-1-Benzyloxybenzene, a substituted benzyl ether, and the versatile family of silyl ethers.
Section 1: The Silyl Ether Family: Tunable Lability
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability under many non-acidic conditions, and, most importantly, their tunable lability.[3] Their stability is primarily governed by the steric bulk of the substituents on the silicon atom.[3]
Common Silyl Ethers (in increasing order of stability):
-
TMS (Trimethylsilyl): Often too labile for multi-step synthesis, primarily used for in-situ protection or derivatization.
-
TES (Triethylsilyl): Offers a moderate increase in stability over TMS.
-
TBDMS or TBS (tert-butyldimethylsilyl): The workhorse of silyl ethers, providing a good balance of stability and ease of cleavage.[4] It is stable to chromatography and a wide range of reaction conditions.[4][5]
-
TIPS (Triisopropylsilyl): The significant steric hindrance of the three isopropyl groups confers high stability.[6]
-
TBDPS (tert-butyldiphenylsilyl): Offers high stability, particularly towards acidic conditions, due to its bulky substituents.[7]
Mechanism of Protection and Deprotection
Protection is typically achieved by reacting the alcohol with a silyl halide (e.g., TBDMS-Cl) in the presence of a mild base like imidazole, which acts as both a base and a catalyst.[4][8]
Deprotection is most commonly and selectively achieved using a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF).[9] The high affinity of fluoride for silicon (forming a strong Si-F bond) is the driving force for this cleavage.[10] Acid-catalyzed hydrolysis is also a viable method, with less sterically hindered silyl ethers being more susceptible.[10][11]
Caption: General workflow for silyl ether protection and deprotection.
Causality in Experimental Choices
The choice between silyl ethers is a strategic one. For a sensitive substrate requiring mild deprotection late in a synthesis, a robust group like TIPS or TBDPS is chosen. For temporary protection in an early step, a more labile group like TBDMS is often sufficient. The relative stability order (TMS < TES < TBDMS < TIPS < TBDPS) allows for selective deprotection; for instance, a TBDMS group can often be removed in the presence of a TIPS group under carefully controlled acidic conditions.[3][4]
Section 2: this compound: A Robust Benzyl-Type Protector
This compound belongs to the benzyl ether class of protecting groups.[7] These are known for their exceptional stability across a broad range of chemical conditions, including strongly acidic and basic media, and exposure to many oxidizing and reducing agents.[2] The ortho-methyl substituent on the phenyl ring has a minimal effect on the core properties of the parent benzyl (Bn) ether, which is valued for its robustness.[6]
Mechanism of Protection and Deprotection
Protection is typically achieved via the Williamson ether synthesis, where an alkoxide (generated by deprotonating the alcohol with a strong base like sodium hydride, NaH) undergoes an SN2 reaction with 2-methylbenzyl halide.[12][13][14]
The defining feature of benzyl ethers is their unique cleavage condition: catalytic hydrogenolysis.[15] This method involves reaction with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.[16] This process is exceptionally mild and highly selective, leaving most other functional groups untouched.[16] A common and safer alternative to H₂ gas is catalytic transfer hydrogenolysis, which uses a hydrogen donor like ammonium formate or formic acid.[16][17]
Caption: Cleavage of a benzyl ether via catalytic hydrogenolysis.
Causality in Experimental Choices
The stability of benzyl ethers makes them ideal for "long-haul" protection in complex syntheses where they must survive numerous steps.[1] Their removal by hydrogenolysis is orthogonal to the deprotection methods for most other common protecting groups (like silyl ethers, acetals, and esters), which is a key strategic advantage.[18][19] One must be cautious, however, as other functional groups like alkenes, alkynes, or nitro groups will also be reduced under these conditions.[6]
Section 3: Head-to-Head Comparison
The fundamental difference between silyl ethers and this compound lies in their stability profiles and cleavage mechanisms. This difference is the basis for their orthogonal use in synthesis, allowing for the selective deprotection of one type of group in the presence of the other.[18][20]
Table 1: Comparative Stability of Protecting Groups
| Condition / Reagent | TBDMS Ether | TIPS Ether | This compound |
| Strong Acid (e.g., HCl) | Labile | Moderately Stable | Stable |
| Weak Acid (e.g., AcOH) | Slowly Cleaved | Stable | Stable |
| Strong Base (e.g., NaOH) | Stable | Stable | Stable |
| Fluoride Ions (e.g., TBAF) | Labile[9] | Labile (slower) | Stable |
| Hydride Reductants (LiAlH₄) | Stable | Stable | Stable |
| Catalytic Hydrogenolysis (H₂/Pd-C) | Stable | Stable | Labile[15][16] |
| Organometallics (e.g., R-Li) | Stable | Stable | Stable |
The Power of Orthogonality
Imagine a molecule with two different hydroxyl groups that need to be manipulated independently. One can be protected as a TBDMS ether and the other as a this compound ether.
-
The TBDMS ether can be selectively removed with TBAF, leaving the benzyl ether intact.
-
The newly freed alcohol can be modified.
-
Subsequently, the benzyl ether can be removed via hydrogenolysis without affecting the rest of the molecule.
This strategy of selective, stepwise unmasking is crucial for the efficient construction of complex molecules.[1][18]
Caption: Orthogonal deprotection of silyl and benzyl ethers.
Section 4: Experimental Protocols
The following are representative, self-validating protocols for the protection and deprotection of a model primary alcohol, such as benzyl alcohol.
Protocol 1: Protection of an Alcohol as a TBDMS Ether
-
Objective: To protect benzyl alcohol with a TBDMS group.
-
Methodology:
-
Dissolve benzyl alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to yield the pure TBDMS ether.
-
-
Causality: Imidazole is crucial; it neutralizes the HCl byproduct and, more importantly, forms a highly reactive silylating intermediate, N-TBDMS-imidazole, accelerating the reaction.[5] DMF is an excellent polar aprotic solvent for this transformation.[5]
Protocol 2: Deprotection of a TBDMS Ether with TBAF
-
Objective: To cleave the TBDMS ether and regenerate the alcohol.
-
Methodology:
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in tetrahydrofuran (THF).
-
Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at room temperature.[5]
-
Stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography to obtain the pure alcohol.
-
-
Causality: The fluoride ion selectively attacks the silicon atom, driven by the formation of the thermodynamically very stable Si-F bond.[9][10] The reaction is typically clean and high-yielding.
Protocol 3: Protection of an Alcohol as a this compound Ether
-
Objective: To protect benzyl alcohol as a substituted benzyl ether.
-
Methodology:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, add a solution of benzyl alcohol (1.0 eq) in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases (alkoxide formation is complete).
-
Cool the mixture back to 0 °C and add 2-methylbenzyl bromide (1.1 eq).
-
Stir the reaction at room temperature overnight, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether (3x), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to yield the desired benzyl ether.
-
-
Causality: This is a classic Williamson ether synthesis.[21][22] The use of a strong, non-nucleophilic base like NaH is essential to fully deprotonate the alcohol, generating the nucleophilic alkoxide for the subsequent SN2 reaction.[21]
Protocol 4: Deprotection via Catalytic Transfer Hydrogenolysis
-
Objective: To cleave the benzyl ether using a hydrogen donor.
-
Methodology:
-
Dissolve the benzyl-protected alcohol (1.0 eq) in methanol (MeOH) or ethanol (EtOH).
-
Add ammonium formate (HCOONH₄, 5-10 eq) to the solution.
-
Carefully add palladium on carbon (10% Pd/C, ~10% by weight of the substrate) to the flask.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate), extract, dry, and concentrate to afford the crude alcohol, which can be purified by chromatography.
-
-
Causality: Ammonium formate decomposes in situ to provide hydrogen, which is then transferred to the substrate on the surface of the palladium catalyst.[16] This method avoids the need for a pressurized hydrogen gas apparatus and is generally very effective.[16]
Conclusion
The choice between this compound and silyl ethers is not a matter of superior efficacy, but of strategic application.
-
Silyl Ethers are masters of tunable lability . They are ideal for protecting hydroxyl groups that need to be unmasked in early or intermediate stages of a synthesis, and their varying stabilities allow for sophisticated, selective deprotection schemes.
-
This compound is a paragon of robustness . It is the protecting group of choice when a hydroxyl group must be shielded through numerous, harsh reaction steps, only to be revealed at or near the end of the synthesis via the uniquely mild and orthogonal method of hydrogenolysis.
A deep understanding of the stability, cleavage conditions, and orthogonality of these protecting groups is essential for the rational design and successful execution of complex organic syntheses in research and drug development.
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Ensuring Purity of 2-Methyl-1-Benzyloxybenzene Derivatives for Robust Biological Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the integrity of biological assay results hinges on the purity of the compounds being tested. This guide provides an in-depth comparison of analytical techniques to confirm the purity of 2-Methyl-1-Benzyloxybenzene derivatives, a class of compounds with growing interest in medicinal chemistry. We will delve into the rationale behind experimental choices, provide detailed protocols, and present a framework for a self-validating purity assessment system.
The synthesis of this compound derivatives, often achieved through Williamson ether synthesis, involves the reaction of a substituted phenol with a benzyl halide.[1][2][3][4] While effective, this method can lead to various impurities that may interfere with biological assays, producing misleading results. Therefore, a multi-faceted analytical approach is crucial to ensure the compound's identity, purity, and suitability for downstream applications.[5][6][7]
The Synthetic Landscape and Potential Impurities
The primary route to this compound and its derivatives is the Williamson ether synthesis. This S(_N)2 reaction involves an alkoxide nucleophile attacking an alkyl halide.[1][3][4] A general synthetic scheme is reacting 2-methylphenol (o-cresol) with a benzyl halide in the presence of a base.
However, several side reactions can occur, leading to impurities. The most common is an E2 elimination reaction, especially with sterically hindered reagents, which results in the formation of an alkene and an alcohol.[2][8] Other potential impurities include unreacted starting materials (2-methylphenol and benzyl halide), byproducts from side reactions of functional groups on the aromatic rings, and residual solvents used during the synthesis and purification process.[2][8]
A Multi-Pronged Approach to Purity Verification
No single analytical technique is sufficient to definitively confirm the purity of a compound for biological assays. A combination of chromatographic and spectroscopic methods provides a comprehensive purity profile. The following sections compare the most relevant techniques, outlining their strengths, limitations, and the specific information they provide.
Workflow for Purity Confirmation
Caption: A logical workflow for the synthesis, purification, and comprehensive purity analysis of this compound derivatives before their use in biological assays.
Chromatographic Techniques: The First Line of Defense
Chromatographic methods are indispensable for separating the target compound from impurities.[9][10]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of non-volatile organic compounds.[11][12][13] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[12] For this compound derivatives, reverse-phase HPLC (RP-HPLC) is typically the method of choice.[13]
Experimental Protocol: RP-HPLC for Purity Assessment
-
Column Selection: A C18 column is a good starting point due to the non-polar nature of the benzyloxybenzene core.[14]
-
Mobile Phase: A gradient elution with a polar mobile phase, such as a mixture of water and acetonitrile or methanol with 0.1% formic acid, is often effective.[14]
-
Detection: UV detection is suitable as the aromatic rings in the molecule absorb UV light. The wavelength should be optimized for maximum absorbance.
-
Sample Preparation: Dissolve a precisely weighed sample in the mobile phase or a compatible solvent. Ensure the sample is fully dissolved to avoid column blockage.[15]
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Trustworthiness: A validated HPLC method provides reliable and reproducible results.[5][16] Method validation should include parameters like specificity, linearity, accuracy, precision, and robustness to ensure the data is trustworthy.[16][17]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds.[18][19][20][21] It is particularly useful for detecting residual solvents from the synthesis and purification process, as well as volatile byproducts.
Experimental Protocol: GC-MS for Residual Solvent Analysis
-
Sample Preparation: A headspace analysis is often preferred for residual solvents. The sample is heated in a sealed vial, and the vapor is injected into the GC.
-
GC Column: A non-polar or mid-polar capillary column is typically used.
-
Temperature Program: A temperature gradient is employed to separate compounds with different boiling points.
-
MS Detection: The mass spectrometer fragments the eluting compounds, producing a unique mass spectrum for each, which can be compared to a library for identification.
Causality Behind Experimental Choices: Headspace analysis is chosen to avoid introducing non-volatile components of the sample into the GC system, which could contaminate the instrument.
| Technique | Primary Use | Information Provided | Common Impurities Detected |
| HPLC | Quantitative Purity | Percentage purity of the main compound. | Non-volatile byproducts, unreacted starting materials. |
| GC-MS | Volatile Impurity Analysis | Identification and quantification of volatile compounds. | Residual solvents (e.g., acetonitrile, DMF), volatile byproducts.[18][19][21] |
Spectroscopic Techniques: Confirming Identity and Structure
While chromatography assesses purity, spectroscopy confirms the chemical structure of the synthesized compound.[9][10][22]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds.[23][24][25][26][27] ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
Expertise & Experience: An experienced spectroscopist can interpret the chemical shifts, coupling constants, and integration of the NMR signals to confirm the desired structure and identify any structural isomers or impurities with distinct NMR signatures.[10] For this compound, the ¹H NMR spectrum should show distinct signals for the aromatic protons, the benzylic methylene protons, and the methyl protons, with appropriate integrations.
Self-Validating System: The combination of 1D (¹H, ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments can provide unambiguous structural assignment, creating a self-validating dataset for the compound's identity.[26]
Workflow for NMR Structural Confirmation
Caption: A systematic workflow for utilizing various NMR experiments to achieve unambiguous structural confirmation of the synthesized derivative.
Elemental Analysis: Verifying the Empirical Formula
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound.[28] This data is used to determine the empirical formula of the compound, which can then be compared to the theoretical empirical formula of the target molecule.[29][30][31][32]
Authoritative Grounding: The experimentally determined elemental composition should be within ±0.4% of the calculated values to be considered a good match. This standard is widely accepted in the scientific community.
Comparison of Analytical Techniques for Purity Confirmation
| Technique | Principle | Information Provided | Strengths | Limitations |
| HPLC | Differential partitioning between mobile and stationary phases.[12] | Quantitative purity, presence of non-volatile impurities. | High sensitivity, reproducibility, and suitable for a wide range of compounds.[11] | May not detect co-eluting impurities or volatile compounds. |
| GC-MS | Separation by boiling point and partitioning in a gaseous mobile phase, followed by mass analysis.[19][21] | Identification and quantification of volatile and semi-volatile impurities. | High sensitivity and specificity for volatile compounds.[20] | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Interaction of nuclear spins with an external magnetic field.[25] | Detailed structural information, identification of structural isomers and impurities. | Provides unambiguous structural confirmation.[23][24] | Lower sensitivity compared to chromatographic methods for impurity detection. |
| Elemental Analysis | Combustion of the sample to determine the elemental composition. | Percentage of C, H, N, S, etc., to determine the empirical formula.[28] | Confirms the elemental composition of the bulk sample. | Does not provide information about the structure or the presence of isomers. |
Conclusion: A Holistic Approach to Purity Assurance
Confirming the purity of this compound derivatives for biological assays requires a meticulous and multi-faceted analytical strategy. A combination of high-purity results from HPLC, the absence of volatile impurities from GC-MS, unambiguous structural confirmation by NMR, and a correct elemental analysis provides the highest level of confidence in the quality of the compound. By adopting this comprehensive approach, researchers can ensure the reliability and reproducibility of their biological data, ultimately accelerating the drug discovery and development process.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-1-Benzyloxybenzene
Foreword: A Commitment to Proactive Safety
Therefore, this document outlines a disposal procedure grounded in the known hazards of the chemical's structural class—aromatic ethers—and the rigorous standards for hazardous waste management set forth by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[3][4] The protocols herein are designed to be self-validating systems, ensuring the safety of personnel and the protection of our environment.
Hazard Assessment: Understanding the Risks
2-Methyl-1-Benzyloxybenzene is an aromatic ether. While its specific hazards are uncharacterized, its chemical class presents two primary, significant risks that must dictate our handling and disposal strategy.
1.1. The Critical Risk of Peroxide Formation
Ethers as a chemical class are known to react with atmospheric oxygen upon exposure to air and light, forming unstable and potentially explosive peroxide compounds.[3][5][6] This reaction can occur even in unopened containers over time.[3][6] The friction from simply unscrewing the cap of a container with crystallized peroxides can be sufficient to cause a violent detonation.
Causality of Protocol: The entire pre-disposal and storage protocol is built around mitigating this primary explosion hazard. Every step, from dating the container upon receipt to mandatory disposal deadlines, is a control measure against peroxide formation and accumulation.
1.2. Assumed Hazards of Substituted Aromatic Compounds
The structure contains benzene rings. Substituted benzene compounds can exhibit a range of toxicities, including potential organ toxicity, skin irritation, and ecotoxicity.[7][8][9] Lacking specific data, we must assume this compound is a hazardous substance and handle it accordingly to protect personnel and prevent environmental release.
Table 1: Assumed Hazard Profile & Regulatory Context
| Parameter | Assessment & Rationale | Regulatory Framework |
| Waste Status | Hazardous Waste . Assumed based on chemical class (ether) and structure (aromatic). | Resource Conservation and Recovery Act (RCRA).[3][4] |
| Primary Hazard | Explosive Potential due to peroxide formation. | Institutional Chemical Hygiene Plan; OSHA Standards.[6][10][11] |
| Secondary Hazards | Assumed Skin/Eye Irritant , potential Toxicity , and Aquatic Harm . | OSHA Hazard Communication Standard (29 CFR 1910.1200). |
| Disposal Path | Incineration via a licensed hazardous waste disposal facility. | EPA Regulations (40 CFR parts 260-273).[3] |
Pre-Disposal: Safe Laboratory Waste Management
Proper disposal begins long before the waste container is full. The following steps are mandatory for any container of this compound, whether it is a stock reagent or a designated waste vessel.
Step 1: Container Labeling and Dating Immediately upon receiving or creating a container of this chemical, label it with the following:
-
"Date Received/Created" : The date the container was opened or the waste stream was initiated.
-
"Date Opened" : If it is a stock reagent bottle.
Step 2: Segregated Waste Accumulation
-
Dedicate a specific, properly labeled waste container for this compound and its directly contaminated materials (e.g., rinsed glassware first rinseate).
-
Do not mix this waste with other solvent streams. [5] Mixing with incompatible chemicals can trigger hazardous reactions.[10]
-
The waste container must be made of a compatible material (e.g., amber glass) and have a tightly sealing cap.[10]
Step 3: Safe Storage Environment
-
Store the waste container in a designated, well-ventilated satellite accumulation area, such as a flammable storage cabinet.[3][6]
-
The storage location must be away from heat, sunlight, and sources of ignition.[3][5]
Step 4: Peroxide Testing (If Approaching Disposal Deadline) If a container of this compound has been open for more than 3 months or is of unknown age, it must be tested for peroxides before handling.
-
Caution: If solid crystals are visible around the cap or in the liquid, do not touch or open the container . Treat it as a potential bomb. Contact your institution's Environmental Health & Safety (EHS) office immediately.[6][10]
-
Use commercially available peroxide test strips. A small aliquot of the chemical can be tested. If the test indicates a peroxide concentration >100 ppm, the material is highly hazardous. It should be left in place and managed by EHS for specialized disposal.
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling this waste stream.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields, or chemical splash goggles. | Protects against splashes of the chemical, which is an assumed eye irritant. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. Assumed to be a skin irritant. |
| Body Protection | Flame-retardant laboratory coat. | Protects against splashes and provides a barrier in case of ignition. |
| Work Area | Certified Chemical Fume Hood. | Prevents inhalation of vapors and contains potential splashes or spills. |
Spill Management Protocol
Accidental releases must be managed as a hazardous material spill.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large (>200 mL) or you are not trained to handle it, evacuate the lab and contact your EHS office.
-
Ventilate: Ensure the chemical fume hood is operational.
-
Contain: Use a spill kit with absorbent pads or other inert material to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully collect the absorbed material using non-sparking tools.
-
Package & Label: Place all contaminated materials, including used PPE, into a sealed, compatible container. Label it clearly as "Spill Debris: this compound" and manage it as hazardous waste.[6]
Step-by-Step Disposal Workflow
This protocol ensures compliance with EPA "cradle-to-grave" hazardous waste management principles.[4][7]
Step 1: Final Container Check
-
Ensure the waste container is no more than 90% full to allow for vapor expansion.
-
Wipe the exterior of the container clean.
-
Confirm the cap is securely sealed.
Step 2: Complete Hazardous Waste Label
-
Fill out a full hazardous waste label as provided by your institution's EHS office. This label must include:
-
The full chemical name: "Waste this compound".
-
All chemical constituents by percentage.
-
The specific hazard warnings (e.g., "Flammable," "Potential Peroxide-Former").
-
The accumulation start date.
-
Step 3: Request Waste Pickup
-
Move the sealed and labeled container to your laboratory's designated waste pickup area.
-
Submit a chemical waste pickup request through your institutional EHS portal or procedure.
Step 4: Documentation
-
Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal request. This documentation is essential for regulatory compliance.[4][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
References
-
Hazardous Waste Disposal . The American Institute for Conservation. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
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Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency. [Link]
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Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]
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((Prop-2-yn-1-yloxy)methyl)benzene . PubChem, National Library of Medicine. [Link]
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This compound CAS#: 19578-70-2 . ChemWhat. [Link]
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Hazardous Waste - Overview . Occupational Safety and Health Administration. [Link]
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Chemical Properties of Benzene, (2-methyl-1-butenyl)- (CAS 56253-64-6) . Cheméo. [Link]
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1-(Benzyloxy)-2-methylbenzene . PubChem, National Library of Medicine. [Link]
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1-Benzyl-2-[(benzyloxy)methyl]benzene . PubChem, National Library of Medicine. [Link]
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Benzene: toxicological overview . UK Health Security Agency. [Link]
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Acute and joint toxicity of twelve substituted benzene compounds to Propsilocerus akamusi Tokunaga . ResearchGate. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-1-Benzyloxybenzene
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, the pursuit of discovery must be intrinsically linked with an unwavering commitment to safety. This guide provides essential, experience-driven insights into the appropriate selection and use of Personal Protective Equipment (PPE) for handling 2-Methyl-1-Benzyloxybenzene (CAS No. 19578-70-2). Our focus extends beyond mere compliance, aiming to instill a deep understanding of the why behind each safety protocol, ensuring a self-validating system of protection for you and your team.
Hazard Identification: Understanding the Risk Profile
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for this compound may be limited, the available Safety Data Sheets (SDS) for it and structurally similar compounds provide critical information. The primary hazards to consider are outlined below.
| Hazard Classification | Description | Potential Consequences | Data Source |
| Skin Irritation | Causes skin irritation. | Direct contact can lead to redness, itching, and inflammation. Prolonged or repeated exposure may cause more severe dermatitis. | TCI Chemicals |
| Eye Irritation | Causes serious eye irritation. | Splashes can result in significant pain, redness, and potential damage to the cornea if not promptly and properly addressed. | TCI Chemicals |
| Harmful if Swallowed | Harmful if swallowed. | Ingestion can lead to adverse health effects. The oral LD50 in rats for a similar compound is 580 mg/kg, indicating significant toxicity. | TCI Chemicals |
| Flammability | Flammable liquid and vapor. | The compound and its vapors can ignite if exposed to an ignition source. Vapors are heavier than air and may travel to a source of ignition and flash back.[1][2] | TCI Chemicals, Sigma-Aldrich |
Core Protective Measures: Your Essential PPE Ensemble
Based on the hazard profile, a multi-layered approach to PPE is required. The following recommendations are designed to provide robust protection during routine handling of this compound.
Eye and Face Protection: The First Line of Defense
Direct ocular exposure to this compound can cause serious irritation.[3] Therefore, appropriate eye and face protection is non-negotiable.
-
Minimum Requirement: In situations with a low risk of splashing, safety glasses with side shields are the minimum requirement.[4]
-
Recommended for Most Operations: For most laboratory procedures, including transferring liquids and preparing solutions, chemical splash goggles are essential. They provide a seal around the eyes, offering superior protection against splashes from all angles.[4]
-
High-Risk Procedures: When handling larger quantities, working with the chemical under pressure, or if there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles.[4][5][6]
Skin and Body Protection: An Impermeable Barrier
Given that this compound is a skin irritant, preventing dermal contact is a critical safety objective.[3]
-
Gloves: The choice of glove material is crucial. Always consult the manufacturer's compatibility data. For incidental contact, nitrile gloves are a common choice in a laboratory setting. However, for prolonged handling or in the event of a spill, heavier-duty gloves may be necessary. Always inspect gloves for any signs of degradation or perforation before use.[5][7] It is also good practice to use a proper glove removal technique to avoid skin contact with the contaminated outer surface of the glove.[6]
-
Laboratory Coat: A standard, flame-resistant lab coat should be worn at all times to protect against incidental splashes and contact with contaminated surfaces. Ensure the lab coat is fully buttoned.
-
Additional Protective Clothing: For procedures with a higher risk of significant skin exposure, consider the use of chemical-resistant aprons or coveralls.[8][9]
-
Footwear: Never wear open-toed shoes, sandals, or perforated footwear in a laboratory setting. Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory to protect against spills.[7]
Respiratory Protection: Safeguarding Against Inhalation
While the vapor pressure of this compound is relatively low, certain operations can generate vapors or aerosols that may be harmful if inhaled.
-
Engineering Controls: The primary method for controlling respiratory exposure should always be the use of engineering controls, such as a certified chemical fume hood.[10] All handling of this compound that could generate vapors or aerosols should be conducted within a fume hood.
-
When Respirators are Necessary: In situations where engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, such as during a large spill or in an inadequately ventilated area, respiratory protection is required.[4] The appropriate choice of respirator will depend on the concentration of airborne contaminants. This could range from an air-purifying respirator (APR) with organic vapor cartridges to a self-contained breathing apparatus (SCBA) in emergency situations.[4][7][8] A formal respiratory protection program, including fit testing and training, is essential if respirators are to be used.[4]
Operational and Disposal Plans
A proactive approach to safety involves integrating protective measures into your entire workflow, from initial handling to final disposal.
Safe Handling Workflow
The following diagram outlines a logical, step-by-step process for safely handling this compound in a laboratory setting.
Caption: A procedural flowchart for the safe handling of this compound.
Disposal Protocol
Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal can lead to environmental contamination and pose a risk to others.
-
Waste Segregation: All materials contaminated with this compound, including gloves, absorbent materials from spills, and empty containers, should be collected in a designated, properly labeled hazardous waste container.[6][11]
-
Disposal Method: The exact method of disposal will depend on local, state, and federal regulations. However, it is likely that the waste will need to be disposed of through a licensed hazardous waste disposal company. Incineration in a chemical incinerator equipped with an afterburner and scrubber is a possible disposal route. Never dispose of this compound down the drain or in general waste.[1][10][11]
The following diagram illustrates the decision-making process for the disposal of this compound and associated waste.
Caption: A workflow for the proper disposal of this compound waste.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][11]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][11]
-
Spills: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[3][10] Place the contaminated material in a suitable container for disposal.[6][11] For large spills, evacuate the area and contact your institution's emergency response team.
By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while ensuring the well-being of yourself and your colleagues.
References
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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Dow Corporate. (2012). Personal Protective Equipment Guidance. Retrieved from [Link]
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Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
